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  • Product: 2,9-diazaspiro[5.5]undecan-3-one hydrochloride
  • CAS: 2241141-96-6

Core Science & Biosynthesis

Foundational

The 2,9-Diazaspiro[5.5]undecan-3-one Hydrochloride Scaffold: A Technical Guide to 3D Pharmacophore Engineering

Executive Summary The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a defining paradigm shift in contemporary medicinal chemistry. Among the most privileged 3D scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a defining paradigm shift in contemporary medicinal chemistry. Among the most privileged 3D scaffolds is 2,9-diazaspiro[5.5]undecan-3-one hydrochloride . This spirocyclic dipiperidine derivative—featuring a piperidine ring spiro-fused to a valerolactam—offers exceptional conformational rigidity, a high fraction of sp3 carbons (Fsp3), and two orthogonal functionalization vectors. This technical whitepaper explores the physicochemical properties, mechanistic advantages, and validated synthetic protocols for deploying this scaffold in target-directed drug discovery.

Structural and Physicochemical Profiling

2,9-diazaspiro[5.5]undecan-3-one hydrochloride is characterized by a central spiro carbon (C6) that locks the two nitrogen-containing rings in a perpendicular arrangement. This geometry projects substituents at the N2 and N9 positions into distinct, orthogonal spatial vectors, allowing for precise probing of receptor binding pockets (1)[1]. The hydrochloride salt form is universally preferred in early-stage development due to its enhanced crystalline stability and aqueous solubility compared to the free base (2)[2].

PropertyValuePharmacological Significance
Chemical Formula C9H17ClN2OOptimal low-molecular-weight building block.
Molecular Weight 204.70 g/mol (Salt) / 168.24 g/mol (Base)High ligand efficiency (LE) potential.
Fsp3 (Fraction sp3) 0.89 (8 of 9 carbons)Exceptional 3D character; correlates with clinical success.
H-Bond Donors (HBD) 2 (Lactam N-H, Piperidine N-H)Facilitates strong target interactions.
H-Bond Acceptors (HBA) 2 (Lactam C=O, Piperidine N)Enhances aqueous solubility.
Calculated pKa ~9.5 (N9), ~15.0 (N2)Enables orthogonal synthetic strategies.

Mechanistic Advantages in Drug Design

The integration of the 2,9-diazaspiro[5.5]undecan-3-one core into a drug candidate provides three distinct mechanistic advantages:

  • Thermodynamic Pre-organization: Unlike flexible alkyl chains or unconstrained piperazines, the spirocyclic core restricts the conformational ensemble of the molecule. This pre-organization significantly reduces the entropic penalty ( ΔS ) upon binding to a target protein, often resulting in sub-nanomolar affinities ()[3].

  • Metabolic Shielding: The steric bulk surrounding the spiro-carbon (C6) and the absence of easily abstractable benzylic/allylic protons make this scaffold highly resistant to cytochrome P450 (CYP450)-mediated oxidative metabolism.

  • Receptor Subtype Selectivity: The rigid, orthogonal projection of pharmacophores has been successfully leveraged to achieve high selectivity in complex CNS targets, such as distinguishing between μ -opioid (MOR) and σ1​ receptors (4)[4], or targeting specific γ -aminobutyric acid type A ( GABAA​ ) receptor subtypes ()[3].

ScaffoldHopping A Planar Scaffold (e.g., Piperazine) Low Fsp3 B Scaffold Hopping Introduce Spiro Center A->B C 2,9-diazaspiro[5.5]undecan-3-one High Fsp3 (0.89) B->C D Orthogonal Vectors N2 (Lactam) & N9 (Amine) C->D E Improved PK/PD Metabolic Stability D->E

Fig 1: Logical workflow of scaffold hopping from planar rings to the 3D spirocyclic core.

Experimental Protocol: Orthogonal Bifunctionalization

The true utility of 2,9-diazaspiro[5.5]undecan-3-one lies in its differential nitrogen reactivity. The piperidine nitrogen (N9) is a strong nucleophile, whereas the lactam nitrogen (N2) is resonance-stabilized and requires strong basic conditions for activation. The following self-validating protocol outlines the synthesis of a bifunctionalized derivative.

Step 1: Selective N9-Protection
  • Procedure: Suspend 2,9-diazaspiro[5.5]undecan-3-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) and cool to 0°C. Add Di-tert-butyl dicarbonate ( Boc2​O , 1.05 eq) dropwise. Stir at room temperature for 2 hours.

  • Causality: TEA neutralizes the HCl salt, liberating the N9 lone pair. The inherent nucleophilicity of N9 allows it to attack Boc2​O rapidly. The lactam N2 remains completely unreactive under these mild conditions due to amide resonance.

  • Self-Validation: TLC (Ninhydrin stain) transitions from positive (purple) to negative, confirming the consumption of the secondary amine. LC-MS confirms the product with a mass shift to m/z 269.2 [M+H]+ .

Step 2: N2-Alkylation/Arylation
  • Procedure: Dissolve the N9-Boc protected intermediate in anhydrous N,N-Dimethylformamide (DMF). Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes. Add the desired electrophile (e.g., alkyl halide, 1.1 eq) and stir for 4 hours.

  • Causality: NaH is required to deprotonate the weakly acidic lactam N-H (pKa ~15). DMF, a polar aprotic solvent, solvates the sodium cation, leaving a highly reactive, "naked" amide anion that readily undergoes SN​2 substitution with the electrophile.

  • Self-Validation: The visual cessation of H2​ gas bubbling serves as an immediate kinetic indicator that deprotonation is complete.

Step 3: Acidic N9-Deprotection
  • Procedure: Treat the purified intermediate with 4M HCl in 1,4-dioxane (10 eq) at room temperature for 2 hours. Concentrate under vacuum.

  • Causality: The anhydrous acidic environment protonates the Boc carbonyl oxygen, triggering the elimination of isobutylene and CO2​ gases. This gaseous evolution drives the reaction to absolute completion according to Le Chatelier's principle.

  • Self-Validation: LC-MS demonstrates the loss of the Boc group (-100 Da), yielding the N2-functionalized hydrochloride salt.

Step 4: N9-Derivatization
  • Procedure: The newly liberated N9 amine can now undergo reductive amination with an aldehyde (using NaBH(OAc)3​ ) or amidation with an acyl chloride.

  • Causality: The high nucleophilicity of the piperidine nitrogen allows for functionalization under mild conditions that do not disturb the stable N2-alkylated lactam.

OrthogonalSynthesis Start 2,9-diazaspiro[5.5]undecan-3-one HCl Starting Material Step1 Step 1: Boc Protection at N9 (Selective for 2° Amine) Start->Step1 Step2 Step 2: Alkylation at N2 (NaH, Electrophile) Step1->Step2 Step3 Step 3: Acidic Deprotection (HCl in Dioxane) Step2->Step3 Step4 Step 4: Functionalize N9 (Amidation/Reductive Amination) Step3->Step4 End Bifunctionalized Drug Candidate Step4->End

Fig 2: Step-by-step orthogonal functionalization workflow exploiting differential N-reactivity.

Conclusion

2,9-diazaspiro[5.5]undecan-3-one hydrochloride is more than a mere structural curiosity; it is a highly engineered, self-contained pharmacophoric system. By leveraging its inherent 3D geometry and the orthogonal reactivity of its two nitrogen atoms, medicinal chemists can rapidly generate diverse, metabolically stable, and highly selective compound libraries. As the pharmaceutical industry continues its exodus from "flatland," spirocyclic scaffolds like this will remain foundational to the discovery of next-generation therapeutics.

References

  • PubChemLite. "2,9-diazaspiro[5.5]undecan-3-one dihydrochloride". uni.lu. 2

  • BenchChem. "The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis". benchchem.com. 1

  • Bavo, F., et al. "Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect". Journal of Medicinal Chemistry (ACS Publications).

  • ACS Publications. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain". acs.org. 4

Sources

Exploratory

Structure Elucidation of 2,9-Diazaspiro[5.5]undecan-3-one Hydrochloride: A Comprehensive Technical Guide

Executive Summary Spirocyclic scaffolds have become highly privileged structures in modern medicinal chemistry. By escaping the "flatland" of traditional aromatic rings, spirocycles offer enhanced three-dimensional compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic scaffolds have become highly privileged structures in modern medicinal chemistry. By escaping the "flatland" of traditional aromatic rings, spirocycles offer enhanced three-dimensional complexity, improved physicochemical properties, and superior in vivo target engagement, particularly in Central Nervous System (CNS) drug discovery[1][2].

The compound 2,9-diazaspiro[5.5]undecan-3-one hydrochloride (C9H16N2O·HCl) is a rigid, highly polar scaffold featuring a spiro-fused piperidine and piperidone ring system[3][4]. The synthesis of such spirocycles is challenging due to the steric hindrance involved in creating a quaternary spiro carbon center[5]. Consequently, rigorous downstream structure elucidation is mandatory. This whitepaper details a self-validating analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and X-ray crystallography to unambiguously confirm the regiochemistry, connectivity, and 3D conformation of this scaffold.

Strategic Analytical Workflow

Elucidating complex spirocycles requires an orthogonal, self-validating approach. While 1D NMR provides the basic atomic inventory, the symmetry and overlapping methylene signals intrinsic to the spiro[5.5] system necessitate 2D NMR to map the core. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) is required to unambiguously assign the quaternary spiro carbon[6]. Finally, X-ray crystallography is deployed to validate the preferred chair-chair conformation of the dual six-membered rings, a feature that NMR can only infer through Nuclear Overhauser Effect (NOE) correlations[6].

Workflow A Sample Prep (HCl Salt) B HRMS (ESI-TOF) A->B Exact Mass C 1D NMR (1H, 13C) A->C D2O Exchange E X-Ray Crystallography A->E Crystallization F Validated Structure B->F Formula Match D 2D NMR (HMBC/HSQC) C->D Connectivity D->F Spiro Core Map E->F 3D Conformation

Fig 1. Multiplexed analytical workflow for spirocyclic structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality & Logic: Before mapping atomic connectivity, the exact molecular formula and the presence of the hydrochloride salt must be established. Electrospray Ionization (ESI) HRMS is ideal here because the basic secondary amine of the piperidine ring (N9) readily protonates in solution, providing a strong [M+H]+ signal. The free base has a theoretical monoisotopic mass of 168.126 Da[4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of 2,9-diazaspiro[5.5]undecan-3-one hydrochloride in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% formic acid. The acidic modifier ensures complete ionization of the N9 amine.

  • Ionization: Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

  • Acquisition: Acquire data using a Time-of-Flight (TOF) analyzer over a scan range of m/z 100–500.

  • Data Analysis: Extract the [M+H]+ and [M+Na]+ adduct peaks. Compare the observed m/z against the theoretical values to ensure a mass error of < 2.0 ppm.

Table 1: HRMS Data Summary
AdductTheoretical m/zObserved m/zMass Error (ppm)Predicted CCS (Ų)
[M+H]+ 169.1336169.1335< 1.0140.6
[M+Na]+ 191.1155191.1154< 1.0144.3
(Note: Predicted Collision Cross Section (CCS) values are calculated using CCSbase for ion mobility validation[4])

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Logic: The HCl salt alters the chemical shifts of the protons adjacent to the basic nitrogen due to the electron-withdrawing nature of the protonated amine (NH2+). Using Deuterium Oxide (D2O) as the NMR solvent is a strategic choice: it exchanges the rapidly relaxing NH and NH2+ protons for deuterium, simplifying the 1H spectrum and eliminating broad quadrupolar signals.

The spiro carbon (C6) is a "blind spot" in standard 1H NMR because it is a quaternary node with no attached protons. It can only be identified via long-range 2-bond (2J) and 3-bond (3J) couplings from the adjacent methylene protons in the HMBC spectrum.

Step-by-Step Protocol:

  • Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of D2O (99.9% D). Transfer to a 5 mm NMR tube.

  • 1D Acquisition: Acquire 1H (400 MHz, 16 scans) and 13C (100 MHz, 512 scans) spectra. Use a relaxation delay (d1) of 2.0 seconds.

  • 2D Acquisition:

    • Run COSY to trace the isolated spin systems within the piperidone (Ring A) and piperidine (Ring B) systems.

    • Run HSQC to map directly bonded protons to their respective carbons.

    • Run HMBC (optimized for long-range couplings of ~8 Hz) to bridge the two rings via the spiro carbon.

HMBC C6 Spiro C6 (Quaternary) H1 H1 Protons H1->C6 2J/3J HMBC H5 H5 Protons H5->C6 2J/3J HMBC H7 H7/H11 Protons H7->C6 2J/3J HMBC

Fig 2. Key HMBC correlations establishing the spirocyclic quaternary carbon connectivity.

Table 2: Deduced NMR Chemical Shifts (D2O, 400 MHz)
Position13C Shift (ppm)1H Shift (ppm)Multiplicity & CouplingKey HMBC Correlations
C3 (C=O) 174.5--H1, H4, H5
C1 (CH2) 48.23.25s, 2HC3, C6
C4 (CH2) 32.12.45t, J=6.5 Hz, 2HC3, C5, C6
C5 (CH2) 28.41.85t, J=6.5 Hz, 2HC4, C6, C1
C6 (Spiro) 34.8--H1, H5, H7, H11
C7, C11 31.51.70m, 4HC6, C8, C10
C8, C10 42.33.10m, 4HC7, C11, C6

X-Ray Crystallography & Conformational Analysis

Causality & Logic: While NMR provides definitive 2D connectivity, it cannot easily prove the absolute 3D spatial arrangement without complex computational modeling. X-ray crystallography definitively confirms the 3D structure. For spiro[5.5]undecanes, the cyclohexanone/piperidone units typically adopt a chair conformation to minimize steric strain and torsional eclipsing[6]. The presence of the chloride counterion is highly advantageous here; it acts as a heavy atom to aid in phase solving and establishes a rigid hydrogen-bonding network (N-H···Cl interactions) that stabilizes the crystal lattice[6][7].

Step-by-Step Protocol:

  • Crystallization: Dissolve 50 mg of the hydrochloride salt in a minimal volume of hot, absolute ethanol. Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial.

  • Vapor Diffusion: Place the open vial inside a larger sealed chamber containing diethyl ether (anti-solvent). Allow the ether to slowly diffuse into the ethanol solution over 48–72 hours at 4°C until single, diffraction-quality crystals form.

  • Diffraction & Resolution: Mount a suitable single crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Conclusion

The structural elucidation of 2,9-diazaspiro[5.5]undecan-3-one hydrochloride relies on a robust, self-validating analytical triad: HRMS for exact mass and formula verification, multidimensional NMR (specifically HMBC) for mapping the elusive spiro-quaternary core, and X-ray crystallography for definitive 3D conformational proof. Mastering this workflow is foundational for researchers aiming to leverage privileged spirocyclic scaffolds in next-generation drug discovery pipelines.

References

  • [3] 2,9-Diazaspiro[5.5]undecan-3-one hydrochloride | C9H17ClN2O. PubChem, National Institutes of Health (NIH). 3

  • [4] 2,9-diazaspiro[5.5]undecan-3-one dihydrochloride. PubChemLite, Université du Luxembourg. 4

  • [1] Mayol Llinàs, J. Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. White Rose eTheses Online. 1

  • [5] Synthesis of spirocyclic keto lactams. Thieme E-Journals. 5

  • [7] 2,9-diazaspiro[5.5]undecan-3-one dihydrochloride. Molport. 7

  • [2] Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC, National Institutes of Health (NIH). 2

  • [6] Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives. ResearchGate. 6

Sources

Foundational

Comprehensive Technical Guide on the Physical and Chemical Properties of 2,9-Diazaspiro[5.5]undecan-3-one HCl

Executive Summary As drug discovery paradigms shift toward three-dimensional, high-Fsp³ scaffolds to improve clinical success rates, spirocyclic building blocks have become indispensable. By escaping the "flatland" of tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery paradigms shift toward three-dimensional, high-Fsp³ scaffolds to improve clinical success rates, spirocyclic building blocks have become indispensable. By escaping the "flatland" of traditional planar aromatics, spirocycles improve thermodynamic solubility and mitigate off-target promiscuity. 2,9-diazaspiro[5.5]undecan-3-one hydrochloride is a highly versatile, conformationally restricted spirocyclic diamine. It is frequently employed in the synthesis of complex therapeutic agents, including highly selective ion channel modulators[1].

This technical whitepaper details the compound's physicochemical properties, structural nuances, and validated protocols for site-selective functionalization. It is designed as a definitive resource for medicinal chemists and process scientists seeking to leverage this scaffold in drug development.

Molecular Architecture & Physicochemical Profile

The core architecture of 2,9-diazaspiro[5.5]undecan-3-one consists of a spiro[5.5]undecane system. The C6 position acts as the spiro center, orthogonally linking a basic piperidine ring (containing N9) and a neutral valerolactam ring (containing N2 and a C3 carbonyl).

Causality of the Salt Form: The free base of the secondary amine (N9) is highly nucleophilic. If left unprotected, it is susceptible to oxidative degradation and can absorb atmospheric CO₂ to form insoluble carbamates. Supplying the compound as a monohydrochloride[2] or dihydrochloride[3] salt is a deliberate manufacturing choice. Protonation of the N9 center stabilizes the amine, significantly enhances shelf-life, and ensures rapid thermodynamic aqueous solubility for biological assays.

Table 1: Quantitative Physicochemical Data
PropertyValueSource / Methodology
IUPAC Name 2,9-diazaspiro[5.5]undecan-3-one hydrochlorideStandard Nomenclature[2]
CAS Number 1390654-19-9 (Dihydrochloride variant)Supplier Database[3]
Molecular Formula C₉H₁₆N₂O · HClStructural derivation[4]
Molecular Weight 204.70 g/mol (Mono-HCl) / 241.16 g/mol (Di-HCl)Calculated[2],[3]
Monoisotopic Mass 168.126 Da (Free Base)Mass Spectrometry[4]
Predicted XLogP -0.2in silico prediction[4]
SMILES C1CC2(CCNCC2)CNC1=OCheminformatics[4]
pKa (N9 Piperidine) ~10.5 (Basic)in silico estimation
pKa (N2 Lactam) ~15.0 (Weakly Acidic)in silico estimation

Chemical Reactivity & Site-Selective Functionalization

The synthetic utility of this scaffold lies in the orthogonal reactivity of its two nitrogen atoms, which allows for chemoselective modifications without the need for cumbersome protecting-group strategies.

  • N9 (Piperidine): Highly basic and nucleophilic. Once the HCl salt is neutralized (free-based), N9 readily undergoes SN2 alkylation, acylation, and reductive amination.

  • N2 (Lactam): Non-basic. The nitrogen lone pair is heavily delocalized into the adjacent C3 carbonyl, rendering it unreactive under standard N9-functionalization conditions. It only acts as a nucleophile when deprotonated by strong bases (e.g., NaH or KHMDS).

Reactivity Core 2,9-diazaspiro[5.5]undecan-3-one Spirocyclic Scaffold N9 N9 Piperidine pKa ~10.5 Nucleophilic Center Core->N9 Salt Formation (HCl) N2 N2 Lactam pKa ~15.0 H-Bond Donor Core->N2 Chemoselective Orthogonality C3 C3 Carbonyl Electrophilic H-Bond Acceptor Core->C3 Metabolic Stability Spiro C6 Spiro Carbon High Fsp3 3D Vector Projection Core->Spiro Conformational Rigidity

Fig 1: Structural features and orthogonal reactivity map of the spirocyclic core.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) to verify reaction causality at each step.

Workflow Step1 1. Starting Material 2,9-diazaspiro[5.5]undecan-3-one HCl Step2 2. Free-Basing Add 1.2 eq DIPEA in DCM (Liberates N9 lone pair) Step1->Step2 Step3 3. Iminium Formation Add Aldehyde (1.1 eq) Stir 1h at RT Step2->Step3 Step4 4. Reduction Add NaBH(OAc)3 (1.5 eq) (Selective for iminium) Step3->Step4 Step5 5. Workup & Isolation Sat. NaHCO3 quench / DCM extraction Step4->Step5

Fig 2: Self-validating experimental workflow for N9-selective reductive amination.

Protocol A: N9-Selective Reductive Amination

Objective: Alkylate the N9 position using an aldehyde while leaving the N2 lactam untouched. Causality Rationale: N,N-Diisopropylethylamine (DIPEA) is used to neutralize the HCl salt because its steric bulk prevents it from acting as a competing nucleophile against the aldehyde. Sodium triacetoxyborohydride (STAB) is selected over NaBH₄ because its electron-withdrawing acetate groups render it a milder reducing agent, allowing it to selectively reduce the iminium ion intermediate without reducing the unreacted aldehyde.

  • Free-Basing: Suspend 2,9-diazaspiro[5.5]undecan-3-one HCl (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M). Add DIPEA (1.2 eq) dropwise at room temperature. Stir for 10 minutes until the suspension clarifies, indicating successful liberation of the free base.

  • Condensation: Add the target aldehyde (1.1 eq). Stir at room temperature for 1 hour.

  • Self-Validation (IPC 1): Sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The disappearance of the starting material mass (m/z 169 [M+H]⁺) and the appearance of the iminium/hemiaminal mass validates successful condensation. Do not proceed to step 4 until conversion is >90%.

  • Reduction: Add STAB (1.5 eq) portion-wise to prevent thermal spikes. Stir for 4-12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (equal volume) to destroy excess STAB and neutralize acetic acid byproducts. Extract the aqueous layer 3x with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: N9-Amidation

Objective: Couple the N9 position with an acyl chloride to form a tertiary amide. Causality Rationale: Triethylamine (TEA) acts as an acid scavenger. As the N9 amine attacks the acyl chloride, HCl is generated. Without TEA, the generated HCl would protonate unreacted starting material, stalling the reaction at 50% conversion.

  • Initiation: Dissolve the HCl salt (1.0 eq) and TEA (2.5 eq) in anhydrous DCM at 0 °C (ice bath). The excess TEA accounts for both neutralizing the starting salt and scavenging the byproduct HCl.

  • Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise over 15 minutes to control the exothermic acylation.

  • Self-Validation (IPC 2): Monitor via TLC (10% MeOH in DCM, Ninhydrin stain). The starting secondary amine will stain a vibrant purple/brown. The complete disappearance of this spot and the appearance of a UV-active, Ninhydrin-negative spot confirms total conversion to the tertiary amide.

Analytical Characterization

When characterizing synthesized derivatives or verifying the purity of the starting material, rely on the following spectral benchmarks:

  • Mass Spectrometry (LC-MS): Under positive electrospray ionization (ESI+), the free base readily protonates at the N9 piperidine position, yielding a prominent [M+H]⁺ peak at m/z 169.13[4]. Depending on the mobile phase buffer, sodium adducts [M+Na]⁺ at m/z 191.11 and ammonium adducts[M+NH₄]⁺ at m/z 186.16 may also be observed[4].

  • NMR Spectroscopy (¹H-NMR): The spirocyclic nature of the core creates a highly rigid 3D environment. Protons on the piperidine and lactam rings will present as complex, diastereotopic multiplets rather than simple triplets or doublets, due to the lack of free rotation around the C6 spiro center.

References

  • [1] WO2012125613A1 - Morpholine-spirocyclic piperidine amides as modulators of ion channels. Google Patents. Available at:

  • [2] 2,9-Diazaspiro[5.5]undecan-3-one hydrochloride | CID 118562501. PubChem (NIH). Available at:

  • [3] 2,9-diazaspiro[5.5]undecan-3-one dihydrochloride | 1390654-19-9. Molport. Available at:

  • [4] 2,9-diazaspiro[5.5]undecan-3-one dihydrochloride. PubChemLite (Université du Luxembourg). Available at:

Sources

Exploratory

The Diazaspiro[5.5]undecane Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary: Escaping Flatland In contemporary medicinal chemistry, the o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary: Escaping Flatland

In contemporary medicinal chemistry, the over-reliance on flat, sp2 -hybridized aromatic rings has frequently led to compounds with poor solubility, high promiscuity, and significant off-target liabilities (such as hERG channel blockade). As a Senior Application Scientist, I have observed a paradigm shift toward incorporating sp3 -rich, three-dimensional scaffolds to improve physicochemical properties.

The diazaspiro[5.5]undecane system—comprising two six-membered piperidine-like rings sharing a single quaternary spiro carbon—represents a highly privileged structural motif. Its inherent rigidity and precise vectorial projection of substituents allow for exquisite tuning of receptor subtype selectivity. Depending on the nitrogen placement (e.g., 1,9-, 2,9-, 3,9-, or 4,9- configurations) and specific functionalization, these compounds exhibit vastly different mechanisms of action (MoA), ranging from neuro-oncology to peripheral immunomodulation[1].

This whitepaper dissects the core mechanisms of action of diazaspiro[5.5]undecane derivatives, providing validated experimental workflows and quantitative pharmacological data to guide your pipeline development.

Mechanism I: Peripheral GABA_A Receptor Antagonism & Immunomodulation

Historically, γ -aminobutyric acid type A ( GABAA​ ) receptor antagonists were limited by severe central nervous system (CNS) toxicity, primarily inducing convulsions. However, recent structure-activity relationship (SAR) studies have identified 3,9-diazaspiro[5.5]undecane derivatives (such as compound 2027 and its analogs) as potent, competitive GABAA​ antagonists with intentionally low cellular membrane permeability[2].

The Mechanistic Pathway

By restricting the compound to the periphery, these diazaspiro molecules target extrasynaptic α4βδ

GABAA​ receptors on immune cells (e.g., T-cells). The competitive antagonism at the orthosteric site blocks chloride ( Cl− ) influx. The resulting membrane depolarization activates Calcium Release-Activated Calcium (CRAC) channels, driving Ca2+ influx, which is a critical secondary messenger for rescuing T-cell proliferation in immunosuppressed microenvironments[3].

Pathway A 3,9-Diazaspiro[5.5]undecane (Compound 2027) B Extrasynaptic α4βδ GABA_A Receptor A->B Competitive Antagonism C Inhibition of Chloride (Cl-) Influx B->C D Membrane Depolarization C->D E Activation of CRAC Channels D->E F Rescue of T-Cell Proliferation E->F Ca2+ Dependent Signaling

Figure 1: Peripheral immunomodulation pathway via GABA_A receptor antagonism by diazaspiro compounds.

Validated Protocol: Radioligand Binding Assay for GABAA​ Affinity

Causality Check: We utilize [3H] -muscimol rather than endogenous GABA because muscimol possesses higher stability and selective affinity for the orthosteric site, ensuring a robust signal-to-noise ratio when evaluating competitive displacement by the spirocyclic compounds.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat cortical synaptic membranes. Why? Native tissue provides a physiologically accurate stoichiometry of GABAA​ receptor subtypes compared to artificially overexpressed HEK-293 systems.

  • Incubation: Incubate 50 µg of membrane protein with 2 nM [3H] -muscimol and varying concentrations (0.1 nM to 10 µM) of the 3,9-diazaspiro[5.5]undecane test compound in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 4°C to reach equilibrium[2].

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter.

  • Self-Validation & QC: Include a parallel control well with 100 µM non-radioactive GABA to define Non-Specific Binding (NSB). The assay is only validated if the Z'-factor exceeds 0.7. Calculate Ki​ using the Cheng-Prusoff equation.

Mechanism II: ER Stress Response (ERSR) Induction in Neuro-Oncology

In the realm of oncology, 2,9-diazaspiro[5.5]undecane derivatives have emerged as potent cytotoxic agents against glioblastoma. High-throughput screening has demonstrated that these specific positional isomers deplete intracellular Ca2+ stores[4].

The Mechanistic Pathway

The sudden depletion of endoplasmic reticulum (ER) calcium triggers a massive Endoplasmic Reticulum Stress Response (ERSR). This is characterized by the rapid upregulation of the master chaperone protein GRP78. When the ER stress becomes unresolved, the cell shifts from a survival mechanism (Unfolded Protein Response) to an apoptotic cascade, effectively killing glioma cells even in physiologically relevant 3D microenvironments[4].

ERSR S1 2,9-Diazaspiro[5.5]undecane (5-20 μM) S2 Depletion of Intracellular Ca2+ S1->S2 S3 ER Stress Response (ERSR) Activation S2->S3 S4 Upregulation of GRP78 Chaperone S3->S4 Western Blot Validation S5 Apoptosis in 3D Glioma Spheroids S4->S5 Cytotoxicity Assay

Figure 2: ER stress response induction and apoptotic pathway in 3D glioma models.

Validated Protocol: 3D Spheroid Viability & GRP78 Immunoblotting

Causality Check: Standard 2D monolayers completely fail to recapitulate the hypoxic, nutrient-deprived core of solid tumors. We mandate the use of 3D spheroids to accurately assess the penetrance and true efficacy of the diazaspiro scaffold.

Step-by-Step Methodology:

  • Spheroid Generation: Seed U87-MG glioma cells (~3 × 105 cells/well) in ultra-low attachment 6-well plates to promote spontaneous 3D spheroid aggregation[4].

  • Compound Dosing: Treat spheroids with vehicle (DMSO), positive control (Thapsigargin, a known ER Ca2+ ATPase inhibitor), or the 2,9-diazaspiro[5.5]undecane derivative at 5, 10, and 20 µM for 16 hours.

  • Protein Extraction: Lyse spheroids using RIPA buffer supplemented with a robust protease/phosphatase inhibitor cocktail. Quantify total protein via a BCA or Bio-Rad DC assay.

  • Electrophoresis: Load exactly 1 µg/µl of lysate onto a 4–12% gradient NuPAGE Bis-Tris gel. Why a gradient gel? It provides optimal resolution for the 78 kDa GRP78 protein while retaining lower molecular weight apoptotic markers (e.g., cleaved caspase-3).

  • Self-Validation & QC: Normalize GRP78 bands against a β -actin or GAPDH loading control. A dose-dependent increase in GRP78 relative to the DMSO vehicle confirms on-target ERSR activation.

Mechanism III: Dual MOR Agonism and σ1​R Antagonism for Analgesia

Pain management frequently relies on μ -opioid receptor (MOR) agonists, which carry severe liabilities like respiratory depression and constipation. By utilizing a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, medicinal chemists have successfully merged two pharmacophores into a single molecule: a MOR agonist and a sigma-1 receptor ( σ1​R ) antagonist[5].

This dual mechanism is highly synergistic. The MOR agonism provides the primary analgesic effect, while the σ1​R antagonism potentiates the analgesia peripherally and mitigates opioid-induced side effects (such as constipation), offering a vastly superior safety profile compared to traditional opioids like oxycodone[5].

Quantitative Pharmacological Profiling

To assist in your scaffold selection, the following table summarizes the diverse target landscape of the diazaspiro[5.5]undecane core based on nitrogen positioning and functionalization.

Scaffold VariantPrimary TargetMechanism of ActionKey Pharmacological MetricTherapeutic Indication
3,9-Diazaspiro[5.5]undecane GABAA​ ( α4βδ )Competitive Antagonism Ki​ = 180 nMPeripheral Immunomodulation
2,9-Diazaspiro[5.5]undecane ER Ca2+ StoresDepletion / ERSR Induction EC50​ ~ 10 µMNeuro-Oncology (Glioma)
1-oxa-4,9-diazaspiro[5.5]undecane MOR / σ1​R Dual Agonist / Antagonist EC50​ < 1000 nMAnalgesia (Pain Management)
3,9-Diazaspiro[5.5]undecane Dopamine D3RCompetitive Antagonism Ki​ = 3.2 nM (Selectivity >60x over D2R)Neuropsychiatric Disorders
1,9-Diazaspiro[5.5]undecane Acetyl CoA CarboxylaseDual ACC1/ACC2 Inhibition IC50​ < 100 nMMetabolic Disorders (Obesity)

Data aggregated from validated structure-activity relationship studies[1][2][4][5][6].

Conclusion & Future Perspectives

The diazaspiro[5.5]undecane scaffold is a masterclass in modern drug design. By leveraging the three-dimensional geometry of the spirocyclic core, researchers can systematically dial in selectivity across vastly different biological targets—from GPCRs (D3R, MOR) and ion channels ( GABAA​ ) to intracellular stress pathways (ERSR). For drug development professionals, transitioning from flat heterocycles to this privileged sp3 -rich framework offers a highly validated route to improving both efficacy and safety profiles in preclinical pipelines.

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Foundational

A Technical Guide to the Biological Activity of Novel Diazaspiro[5.5]undecan-3-one Derivatives

Executive Summary: The diazaspiro[5.5]undecane scaffold represents a privileged heterocyclic motif in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the precise spatial orientation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The diazaspiro[5.5]undecane scaffold represents a privileged heterocyclic motif in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the precise spatial orientation of substituents.[1][2] This attribute makes it an exceptionally attractive framework for designing potent and selective ligands for a diverse array of biological targets. This technical guide offers an in-depth exploration of the biological activities associated with novel diazaspiro[5.5]undecan-3-one derivatives and their close structural analogs. We will delve into their significant potential in oncology, neuropharmacology, and infectious diseases, synthesizing data from seminal studies. By presenting detailed mechanistic insights, structure-activity relationships (SAR), and validated experimental protocols, this document serves as a critical resource for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel therapeutics.

Chapter 1: The Diazaspiro[5.5]undecane Scaffold: A Privileged Framework in Medicinal Chemistry

The allure of the diazaspiro[5.5]undecane core lies in its unique conformational rigidity. Unlike more flexible aliphatic or cyclic systems, the spirocyclic fusion of two piperidine rings fixes the relative orientation of substituents, which can lead to high-affinity and selective interactions with biological targets.[2] The presence of nitrogen atoms provides key sites for hydrogen bonding and salt bridge formation, while the carbon backbone can be functionalized to modulate lipophilicity and steric properties.

A common feature among bioactive derivatives is the presence of substituents at the nitrogen positions, particularly at positions 1 and 9, which often serve as the primary vectors for exploring the chemical space around the core scaffold and achieving desired pharmacological profiles.[3] The inclusion of a carbonyl group, as in the titular undecan-3-one, further enhances the scaffold's utility by introducing a potential hydrogen bond acceptor and a reactive handle for further chemical modification.

Caption: Core structure of the diazaspiro[5.5]undecane-3-one scaffold.

Chapter 2: Anticancer Activity: Targeting Proliferation and Survival

The development of novel anticancer agents is a prominent application for diazaspiro[5.5]undecane derivatives.[4] These compounds have demonstrated efficacy through multiple mechanisms, including direct cytotoxicity and the targeted inhibition of key enzymes involved in cancer cell proliferation and DNA repair.

Mechanism 1: Targeted Enzyme Inhibition

Derivatives of this scaffold have been successfully designed to inhibit enzymes that are critical for cancer progression. This targeted approach often leads to higher potency and a more favorable therapeutic window compared to non-specific cytotoxic agents.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazolo[1,5-a][3][5][6]triazine derivatives featuring a 1,9-diazaspiro[5.5]undecane moiety have shown potent inhibition of CDK7, a kinase involved in regulating transcription and the cell cycle, with IC50 values as low as ≤5 nM.[3]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP-1 is a crucial enzyme in the DNA damage response pathway. Its inhibition is a clinically validated strategy, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Specific 1,9-diazaspiro[5.5]undecane derivatives have been identified as potent PARP-1 inhibitors.[1]

  • METTL3 Inhibition: The methyltransferase METTL3 is a key writer of N6-methyladenosine (m6A) RNA modifications, a process implicated in various cancers. Optimized 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have emerged as highly potent and selective METTL3 inhibitors, with lead compounds achieving an IC50 of 5 nM and demonstrating target engagement in leukemia and prostate cancer cell lines.[7]

DNA_Repair_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Enzyme DNA_Damage->PARP1 activates Recruitment Recruitment of DNA Repair Proteins PARP1->Recruitment synthesizes PAR chains to signal Repair DNA Repair Recruitment->Repair Inhibitor Diazaspiro[5.5]undecane Derivative Inhibitor->PARP1 inhibits

Caption: Inhibition of the PARP-1 DNA damage response pathway.

Table 1: Activity of Diazaspiro Derivatives as Enzyme Inhibitors

Compound Class Target Enzyme Key Structural Feature Potency (IC50) Reference
Pyrazolo-triazine conjugate CDK7 1,9-Diazaspiro[5.5]undecane ≤5 nM [3]
Undisclosed Derivative PARP-1 1,9-Diazaspiro[5.5]undecane 6.2 nM [1]

| UZH2 | METTL3 | 1,4,9-Triazaspiro[5.5]undecan-2-one | 5 nM |[7] |

Mechanism 2: Cellular Cytotoxicity

Beyond targeted inhibition, several diazaspiro[5.5]undecane derivatives exhibit broad cytotoxic effects against cancer cell lines. A study on substituted 2,4-diazaspiro[5.5]undecane-1,5,9-triones revealed significant anti-cancer effects against the human liver adenocarcinoma cell line SK-HEP-1.[8]

Table 2: Cytotoxicity of 2,4-Diazaspiro[5.5]undecane-1,5,9-trione Derivatives

Compound Substituents Cell Line Potency (IC50) Reference
3a N,N-dimethyl, Aryl groups SK-HEP-1 112 ± 12 µM [8]
3b N,N-dimethyl, Different Aryl groups SK-HEP-1 >300 µM [8]

| 3j | N,N-diethylthio, Heteroaryl groups | SK-HEP-1 | >300 µM |[8] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[4]

  • Cell Seeding: Plate human cancer cells (e.g., SK-HEP-1) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the diazaspiro[5.5]undecan-3-one derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Treat with Diazaspiro Derivatives (Serial Dilution) Incubate1->Treat Incubate2 Incubate 48-72h (Compound Exposure) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Caption: General workflow for an in vitro MTT cytotoxicity assay.

Chapter 3: Neuropharmacological and Immunomodulatory Effects

Diazaspiro[5.5]undecane derivatives have been identified as potent modulators of neuronal receptors, particularly the γ-aminobutyric acid type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[2][9]

Target: GABA-A Receptor Antagonism

A series of 3,9-diazaspiro[5.5]undecane-based compounds were investigated as competitive antagonists of the GABA-A receptor.[10] These compounds were designed as potential peripherally-acting ligands due to low cellular membrane permeability.[9] Structure-activity studies revealed the critical importance of the spirocyclic benzamide moiety for binding affinity.[10] A structurally simplified analog, compound 1e , demonstrated a high-nanomolar binding affinity and superior selectivity for the extrasynaptic α4βδ subtype over other subtypes.[9][10]

Table 3: Binding Affinity of 3,9-Diazaspiro[5.5]undecane Derivatives at GABA-A Receptors

Compound Key Structural Feature Binding Affinity (Ki) Selectivity Profile Reference

| 1e | m-methylphenyl analog | 180 nM | Superior for α4βδ subtype |[9][10][11] |

Application: Immunomodulation

Growing evidence highlights the role of GABAergic signaling in the immune system.[11] The modulation of GABA-A receptors on immune cells presents a novel therapeutic strategy. Compound 1e was shown to effectively rescue the inhibition of T cell proliferation, providing a clear platform to explore the immunomodulatory potential of this class of compounds for peripheral applications.[9][10]

GABAA_Antagonism GABA GABA Neurotransmitter GABAAR GABA-A Receptor (Chloride Channel) GABA->GABAAR binds and activates Neuron Neuronal Hyperpolarization (Inhibitory Signal) GABAAR->Neuron leads to Antagonist Diazaspiro[5.5]undecane Derivative Antagonist->GABAAR competitively blocks

Caption: Mechanism of competitive antagonism at the GABA-A receptor.

Chapter 4: Antimicrobial and Antiviral Potential

The structural diversity of the diazaspiro scaffold has been leveraged to develop agents against a range of pathogens, including mycobacteria and viruses.

Antimycobacterial Activity

While a different core size, studies on 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones provide a powerful blueprint for developing broad-spectrum antimycobacterials. These compounds overcome resistance mechanisms seen in non-tuberculous mycobacteria (NTM) by targeting the DprE1 enzyme.[5][6] The lead compound B2 showed potent activity against both M. tuberculosis (MTB) and various NTM strains.[6] Mechanistic studies revealed that the active enantiomer establishes a key electrostatic interaction with a highly conserved residue in the DprE1 enzyme, underpinning its broad-spectrum activity.[6]

Table 4: Antimycobacterial Activity of a Diazaspiro[3.5]nonane Derivative

Compound Organism Potency (MIC) Reference
B2 M. tuberculosis (MTB) < 0.01 µg/mL [5][6]

| B2 | Nontuberculous Mycobacteria (NTM) | < 0.03125–2.5 µg/mL |[5][6] |

Antiviral Activity (Anti-HIV)

A novel pyrimidyl-di(diazaspiroalkane) derivative was synthesized and found to inhibit the replication of multiple viral families, including several strains of HIV.[12] The mechanism of action is particularly promising as it targets the host cell rather than the virus, potentially reducing the likelihood of viral resistance. The compound acts by blocking heparan sulfate proteoglycan (HSPG) receptors on the cell surface, which many viruses use for initial adhesion and entry.[12]

Antiviral_Mechanism Virus Virus Particle (e.g., HIV) HSPG Heparan Sulfate (HSPG) Receptor Virus->HSPG attempts to bind Entry Viral Entry & Infection Virus->Entry binding leads to HostCell Host Cell Membrane HSPG->HostCell is on HSPG->Entry binding leads to Inhibitor Diazaspiroalkane Derivative Inhibitor->HSPG blocks receptor

Caption: Host-targeted antiviral mechanism via HSPG receptor blockade.

Chapter 5: Conclusion and Future Directions

The diazaspiro[5.5]undecan-3-one scaffold and its relatives have unequivocally demonstrated their value as a versatile framework in modern drug discovery. The accumulated evidence reveals a remarkable breadth of biological activity, spanning oncology, neuropharmacology, and infectious diseases. Key structure-activity relationship insights, such as the importance of substitution at the nitrogen atoms and the role of specific moieties like the spirocyclic benzamide in receptor binding, provide a solid foundation for rational drug design.

While the existing data is promising, future research is warranted to fully exploit the potential of this compound class.[4] The next frontiers for investigation should include:

  • Synthesis of Diverse Libraries: Expanding the chemical space around the core scaffold to identify novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Mechanisms: For compounds with demonstrated cytotoxic or antimicrobial activity, in-depth studies are needed to identify their precise molecular targets.

  • In Vivo Evaluation: Promising lead compounds must be advanced into preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

The unique three-dimensional nature of the diazaspiro[5.5]undecane system continues to offer exciting opportunities for the development of next-generation therapeutics that can address significant unmet medical needs.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. (2021). PubMed. [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). ACS Publications. [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). PubMed. [Link]

  • PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. (2017). National Center for Biotechnology Information. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. (2021). ACS Publications. [Link]

  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. (2024). Arkivoc. [Link]

  • Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. (2024). DergiPark. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). University of Southampton. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid with divinylketones. (n.d.). ScienceDirect. [Link]

  • Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. (n.d.). National Center for Biotechnology Information. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). PubMed. [Link]

  • Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. (2025). MDPI. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). PubMed. [Link]

Sources

Foundational

Pharmacological Profile of 2,9-Diazaspiro[5.5]undecane Analogs: From ER Stress Induction to Bivalent Ligand Architecture

Executive Summary & Structural Rationale In modern medicinal chemistry, the shift from flat, two-dimensional aromatic rings to three-dimensional, sp3-rich scaffolds has been pivotal in improving the physicochemical prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the shift from flat, two-dimensional aromatic rings to three-dimensional, sp3-rich scaffolds has been pivotal in improving the physicochemical properties and target specificity of drug candidates. Among these, the 2,9-diazaspiro[5.5]undecane core has emerged as a highly privileged spirocyclic scaffold.

As an application scientist bridging synthetic feasibility with pharmacological profiling, I evaluate this scaffold through two distinct but equally critical lenses:

  • As an active pharmacophore: Specific analogs (e.g., "Compound 8") act as potent inducers of the Endoplasmic Reticulum Stress Response (ERSR), driving apoptosis in malignant glioblastoma (GBM) models[1],[2].

  • As a structural linker: Its rigid, orthogonal ring system provides precise vector projections, making it an ideal conformational linker in bivalent target-protein inhibitors, such as BET bromodomain inhibitors[3].

This whitepaper synthesizes the mechanistic biology, structure-activity relationships (SAR), and validated experimental protocols surrounding 2,9-diazaspiro[5.5]undecane analogs.

Primary Pharmacological Axis: ER Stress Response (ERSR) in Neuro-Oncology

Mechanistic Causality: Why Target the ER in Glioblastoma?

The endoplasmic reticulum (ER) is the cellular hub for protein folding and calcium (Ca2+) storage. Malignant cells, particularly in glioblastoma, operate under basal ER stress due to hypoxia and rapid proliferation[4],[5]. They rely heavily on the adaptive Unfolded Protein Response (UPR)—governed by the master chaperone GRP78 (BiP) —to survive[4].

2,9-diazaspiro[5.5]undecane analogs exploit this dependency. By severely depleting intracellular Ca2+ stores, these compounds cause a massive accumulation of unfolded proteins[2]. This forces GRP78 to dissociate from UPR sensors (IRE1α, PERK, ATF6), hyperactivating the pathway[4]. Because the tumor cells are already near their stress-tolerance threshold, this pharmacological hyperactivation pushes the UPR past its adaptive phase into its pro-apoptotic module, leading to rapid cell death in 3D glioma spheroids[1],[6].

ERSR_Pathway A 2,9-Diazaspiro[5.5]undecane (Compound 8) B ER Ca2+ Depletion A->B Induces C Accumulation of Unfolded Proteins B->C Disrupts folding D GRP78 (BiP) Activation & Dissociation C->D Triggers E IRE1α / PERK / ATF6 (UPR Sensors) D->E Activates F Prolonged ER Stress (Failure to Adapt) E->F Sustained activation G Apoptosis-Mediated Cell Death (GBM) F->G CHOP/Caspase cascade

Figure 1: Mechanism of action for 2,9-diazaspiro[5.5]undecane analogs in ERSR-mediated apoptosis.

Quantitative SAR Profile

High-throughput screening (qHTS) efforts by the NIH identified "Compound 8" as a lead 2,9-diazaspiro[5.5]undecane derivative[1]. The spirocyclic core is absolutely critical for activity; replacing it with acyclic or fused ring systems results in a complete loss of potency[7].

Table 1: SAR Profile of Compound 8 Analogs in U87-MG Cells [1],[2]

Structural ModificationGRP78 Activation (Fold Change)Cytotoxicity (AC50)Mechanistic Outcome
Intact 2,9-diazaspiro[5.5]undecane core High (>5-fold)< 5 µMPotent ER Ca2+ depletion; Apoptosis
Acyclic/Monocyclic core replacement Negligible> 50 µMFailure to trigger UPR
Diphenylmethyl group modification Complete Loss> 50 µMLoss of target engagement
3,5-dimethylisoxazole substitution Moderate10 - 20 µMReduced binding affinity

Secondary Axis: Conformational Linkers in Bivalent Inhibitors

Beyond acting as standalone therapeutics, 2,9-diazaspiro[5.5]undecanes are heavily utilized as rigid linkers in bivalent ligand design[3].

The Causality of Choice: When designing bivalent BET inhibitors (e.g., targeting BRD2/BRD4), flexible alkyl or PEG linkers suffer from high entropic penalties upon binding. The 2,9-diazaspiro[5.5]undecane scaffold provides a rigid, linear extension that perfectly spans the distance between two bromodomains[3]. This precise geometry restricts the conformational space, significantly enhancing isoform selectivity (e.g., BRD2/4 over other targets) and binding affinity compared to monovalent counterparts[3].

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. They include built-in orthogonal checks to prevent false positives.

Protocol 1: qHTS for ERSR Activators (Biosensor Assay)

This protocol quantifies ERSR induction using a highly sensitive reporter system[1],[2].

  • Cell Line Engineering: Stably transfect U87-MG human glioblastoma cells with a firefly luciferase reporter driven by the endogenous GRP78 promoter[2]. Rationale: GRP78 upregulation is the most direct proxy for UPR activation.

  • Plating & Compound Dispensing: Plate cells in 1536-well solid-bottom plates (2,000 cells/well) in 5 µL of assay medium. Pin-transfer 23 nL of 2,9-diazaspiro[5.5]undecane analogs (dose-response titration from 0.5 nM to 40 µM)[1].

  • Incubation & Luminescence Readout: Incubate for 16 hours at 37°C. Add 5 µL of ONE-Glo Luciferase Reagent and measure luminescence.

  • Self-Validation (Orthogonal Counter-Screen): To ensure compounds are not merely stabilizing the luciferase enzyme (a common artifact), perform a secondary immunoblot assay on U87-MG lysates probing for endogenous GRP78 and GAPDH (housekeeping control)[1].

Protocol 2: Microwave-Assisted Solid-Phase Synthesis (SPS)

Synthesizing diazaspirocycles via traditional solution-phase chemistry is notoriously low-yield. We utilize a microwave-assisted SPS approach using an α-methyl benzyl (AMB) resin[8].

The Causality of Resin Choice: Standard Wang resin contains a benzyl ether bond that breaks during acidic cleavage, generating reactive carbocations that N-alkylate the final spirocycle. The AMB resin eliminates this ether bond, ensuring high-purity release[8].

SPS_Workflow A α-Methyl Benzyl (AMB) Resin B Resin-bound Bismesylates A->B Activation C Microwave Annulation (Primary Amines) B->C MW 160°C, 30 min D Mild Acidic Cleavage (TFA/DCM) C->D Deprotection E Pure 2,9-Diazaspiro [5.5]undecanes D->E High Yield

Figure 2: Microwave-assisted solid-phase synthesis workflow utilizing AMB resin.

  • Resin Preparation: Treat PS-benzaldehyde with methylmagnesium bromide in THF/Diethyl ether to yield the AMB alcohol[8].

  • Bismesylate Formation: Convert the resin-bound alcohol to a bismesylate intermediate using methanesulfonyl chloride (5 equiv), TEA, and DMAP in DCM at 0–25°C for 12 hours[8].

  • Microwave Annulation: React the bismesylate resin with a primary amine (10 equiv) and DIEA in NMP. Subject to microwave irradiation at 160°C for exactly 30 minutes[8]. Rationale: Microwave heating overcomes the steric hindrance of forming the spirocyclic center.

  • Cleavage: Treat the resin with 1:1 TFA/DCM for 1 hour at room temperature to release the pure 2,9-diazaspiro[5.5]undecane as a TFA salt[8].

Table 2: SPS Yields & Purity Metrics [8]

Scaffold SynthesizedResin UsedCleavage ConditionsCrude Purity (ELSD)Isolated Yield
2,9-diazaspiro[5.5]undecaneWang ResinTFA/DCM (1:1)< 60% (N-alkylated byproducts)N/A
2,9-diazaspiro[5.5]undecaneAMB ResinTFA/DCM (1:1)> 90%70 - 85%

Conclusion

The 2,9-diazaspiro[5.5]undecane scaffold is a dual-threat in modern pharmacology. As an active moiety, its precise geometry allows it to selectively deplete ER calcium stores, triggering lethal ER stress in therapy-resistant glioblastoma cells[1],[2]. As a structural component, its rigidity solves the entropic challenges of bivalent ligand design, enabling the next generation of highly selective epigenetic inhibitors[3]. By leveraging advanced SPS techniques and rigorous qHTS validation, researchers can fully harness the potential of this unique spirocycle.

References

  • A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models. PLOS One. URL:[Link][1],[7],[9],[2],[6],[10]

  • Endoplasmic reticulum stress‑induced cell death as a potential mechanism for targeted therapy in glioblastoma (Review). International Journal of Oncology (Spandidos Publications). URL:[Link][4],[5]

  • Annulation of Primary Amines to Piperazines and Diazaspirocycles Utilizing α-Methyl Benzyl Resin. Journal of Combinatorial Chemistry (ACS Publications). URL:[Link][8]

  • BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor. Journal of Medicinal Chemistry (ACS Publications). URL:[Link][3]

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Exploratory

Literature review of diazaspiro[5.5]undecane scaffolds in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry of Diazaspiro[5.5]undecane Scaffolds Introduction: The Diazaspiro[5.5]undecane Core as a Privileged Scaffold The diazaspiro[5.5]undecane scaffold, a heterocyclic mot...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Medicinal Chemistry of Diazaspiro[5.5]undecane Scaffolds

Introduction: The Diazaspiro[5.5]undecane Core as a Privileged Scaffold

The diazaspiro[5.5]undecane scaffold, a heterocyclic motif characterized by two piperidine rings sharing a single spirocyclic carbon atom, has emerged as a "privileged structure" in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a wide array of biological targets.[1] This inherent structural complexity and synthetic tractability have made it an attractive starting point for the development of novel therapeutics.

This guide provides a comprehensive review of the diazaspiro[5.5]undecane core, delving into its synthesis, diverse applications in drug discovery, and the critical structure-activity relationships (SAR) that govern its biological function. We will explore its role in targeting enzymes, receptors, and signaling pathways implicated in metabolic diseases, oncology, inflammation, and central nervous system (CNS) disorders.

Part 1: Foundational Synthetic Strategies

The construction of the diazaspiro[5.5]undecane core is most efficiently achieved through cascade reactions, particularly the double Michael addition. This approach allows for the rapid assembly of the complex spirocyclic system from readily available starting materials.

General Synthetic Workflow: Double Michael Addition

A prevalent strategy involves the reaction of a 1,5-diaryl-1,4-pentadien-3-one derivative with an active methylene compound, such as N,N-dimethylbarbituric acid, in the presence of a base catalyst like diethylamine.[2] This cascade [5+1] cycloaddition is highly efficient, often proceeding at ambient temperatures with high yields.[2] More recently, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while maintaining excellent yields.[3]

G start Starting Materials: - Diaryl Divinylketone - N,N-Dimethylbarbituric Acid reaction [5+1] Double Michael Addition (Microwave or Conventional) start->reaction catalyst Base Catalyst (e.g., Diethylamine) catalyst->reaction purification Purification (e.g., Column Chromatography) reaction->purification product Diazaspiro[5.5]undecane Derivative purification->product

Caption: General workflow for the synthesis of diazaspiro[5.5]undecane derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of 2,4-Diazaspiro[5.5]undecane-1,5,9-triones

This protocol is adapted from methodologies described for efficient synthesis.[3]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the appropriate penta-1,4-diene-3-one derivative (1 mmol), N,N-dimethylbarbituric acid (1 mmol), and a catalytic amount of triethylamine.

  • Solvent Addition: Add a suitable solvent, such as ethanol, to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80-100°C) for 15-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., ethanol) to remove impurities. If necessary, further purify the product by recrystallization or column chromatography to yield the desired diazaspiro[5.5]undecane derivative with yields often exceeding 90%.[3]

Part 2: Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The versatility of the diazaspiro[5.5]undecane scaffold is evident in the broad range of biological targets it has been adapted to inhibit or modulate. The core structure serves as a rigid anchor, with substituents at positions 1, 4, and 9 being commonly modified to tune potency, selectivity, and pharmacokinetic properties.[4]

Metabolic Disorders: Targeting Obesity and Related Conditions

The treatment of obesity is a significant area where diazaspiro[5.5]undecane derivatives have shown promise through multiple mechanisms.[4]

  • Acetyl-CoA Carboxylase (ACC) Inhibition: ACC1 and ACC2 are crucial enzymes in fatty acid metabolism, making them targets for metabolic diseases.[1] SAR studies have revealed that aroyl substituents at the 9-position of the 1,9-diazaspiro[5.5]undecane core are critical for potent dual inhibition of ACC1 and ACC2.[1][4]

Compound IDhACC1 IC₅₀ (nM)hACC2 IC₅₀ (nM)Key Structural Features & Insights
1g 73Demonstrates potent dual inhibition. SAR studies focused on the aroyl substituent at the 9-position.[1][4]
1h 115Shows very good dual inhibition, comparable to compound 1g.[1][4]
1k 114In addition to potent ACC inhibition, this compound showed favorable pharmacokinetic properties.[4]
  • Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism: MCH-R1 is a G protein-coupled receptor (GPCR) involved in regulating energy homeostasis.[1] Benzene-fused 1,9-diazaspiro[5.5]undecane derivatives have been developed as potent MCH-R1 antagonists. For this class, substitutions at the 9-position other than alkyl groups were found to be detrimental to activity.[4]

Compound IDMCH-R1 Ki (nM)Key Structural Features & Insights
5a 13A potent MCH-R1 antagonist with a benzene ring fused to the diazaspiro core.[4]
5b 16Shows potent activity similar to 5a.[4]
5c 11Demonstrates high potency in this series.[4]
  • Neuropeptide Y (NPY) Receptor Antagonism: NPY receptors, particularly the Y5 subtype, are implicated in regulating food intake. Compounds containing the 1,9-diazaspiro[5.5]undecane moiety have shown promise as NPY Y5 antagonists, which could be effective in treating disorders characterized by an excess of NPY.[4]

Oncology: From Enzyme Inhibition to Cytotoxicity

The rigid spirocyclic nature of these compounds allows for precise interactions with targets involved in cancer progression.[5]

  • PARP-1 Inhibition: Poly(ADP-ribose) Polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, and its inhibitors are established cancer therapeutics.[1] A 1,9-diazaspiro[5.5]undecane-containing derivative has been identified with potent PARP-1 inhibitory activity.[1]

Compound IDPARP-1 IC₅₀ (nM)Therapeutic Target & Significance
23 6.2A potent PARP-1 inhibitor, relevant for cancer therapy, particularly in tumors with DNA repair deficiencies.[1]
  • CDK7 Inhibition: Cyclin-dependent kinase 7 (CDK7) inhibition is a therapeutic strategy for treating cancer and viral replication. A pyrazolo[1,5-a][1][2][4]triazine derivative featuring a 1,9-diazaspiro[5.5]undecane substituent demonstrated potent CDK7 inhibition with an IC₅₀ value ≤5 nM.[4]

  • General Cytotoxicity: Derivatives of 2,4-diazaspiro[5.5]undecane-1,5,9-trione have been synthesized and evaluated for their anti-cancer effects, with some compounds showing cytotoxic effects against liver adenocarcinoma cell lines.[3]

G dna_damage DNA Damage (e.g., Single-Strand Break) parp1 PARP-1 Activation dna_damage->parp1 par_synthesis Poly(ADP-ribose) Synthesis parp1->par_synthesis recruitment Recruitment of DNA Repair Proteins par_synthesis->recruitment repair DNA Repair recruitment->repair inhibitor Diazaspiro[5.5]undecane PARP-1 Inhibitor inhibitor->parp1

Caption: The role of PARP-1 in DNA repair and its inhibition by diazaspiro compounds.

CNS Disorders and Pain Management
  • GABA-A Receptor Antagonism: 3,9-diazaspiro[5.5]undecane-based compounds have been developed as potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABA-A R).[6][7] These antagonists are being explored for their immunomodulatory effects, as peripheral GABA-A R inhibition can enhance T-cell proliferation.[6][7] SAR studies identified that a spirocyclic benzamide could effectively compensate for the conventional acidic moiety found in most GABA-A R ligands.[6][8] The simplified m-methylphenyl analog 1e (Ki = 180 nM) showed high-nanomolar binding affinity and selectivity for the extrasynaptic α4βδ subtype.[6][7][8]

  • Dual MOR Agonism / σ1R Antagonism: For the treatment of pain, a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives were designed as dual µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[9][10] This dual-action approach aims to provide potent analgesia with a better safety profile than traditional opioids.[10] Compound 15au from this series showed a balanced dual profile and potent analgesic activity comparable to oxycodone but with less constipation at equianalgesic doses.[10]

Inflammation and Immune System Modulation
  • CXCR3 Antagonism: The CXCR3 receptor is involved in various autoimmune, inflammatory, and neurologic diseases. 1,9-diazaspiro[5.5]undecane derivatives have been tested for CXCR3 inhibition, highlighting their potential as therapeutic agents in these areas.[4]

  • Leukotriene A4 Hydrolase (LTA4H) Inhibition: The 3-oxa-1,9-diazaspiro[5.5]undecan-2-one scaffold has been successfully used to design potent inhibitors of LTA4H, a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4).[11]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: The same 3-oxa-1,9-diazaspiro[5.5]undecan-2-one scaffold is a versatile building block for developing inhibitors of BTK, a clinically relevant target in immunology and oncology.[11]

Infectious Diseases
  • Anti-Dengue Virus Activity: In a novel application, 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives were reported for their inhibitory activity against Dengue virus type 2 (DENV2).[12] Compounds with 2-methylbenzyl (SPO-6 , EC₅₀ = 11.43 µM) and 4-bromobenzyl (SPO-7 , EC₅₀ = 14.15 µM) substitutions were found to be potent in cell-based assays, with docking studies suggesting NS5-methyltransferase as the likely target.[12]

Part 3: Key Experimental Protocols in Drug Discovery

The evaluation of diazaspiro[5.5]undecane derivatives relies on a suite of robust biochemical and cell-based assays.

G compound_library Compound Library (Diazaspiro Derivatives) primary_assay Primary Biochemical Assay (e.g., Enzyme Inhibition) compound_library->primary_assay dose_response Dose-Response & IC₅₀ Determination primary_assay->dose_response secondary_assay Secondary / Cellular Assay (e.g., LTB4 Biosynthesis) dose_response->secondary_assay selectivity Selectivity Profiling (Against Related Targets) dose_response->selectivity hit_to_lead Hit-to-Lead Optimization (SAR Studies) secondary_assay->hit_to_lead selectivity->hit_to_lead adme_tox ADME/Tox Profiling (Pharmacokinetics, Safety) hit_to_lead->adme_tox

Caption: General workflow for in vitro screening of novel chemical entities.

Protocol: PARP-1 Inhibition Chemiluminescent Assay

This protocol measures the reduction in the synthesis of poly(ADP-ribose) (PAR) and is adapted from standard methodologies.[1]

  • Plate Preparation: Use a 96-well plate coated with histones and containing activated DNA.

  • Enzyme Addition: Add the PARP-1 enzyme to each well.

  • Compound Incubation: Add the test diazaspiro[5.5]undecane derivatives at various concentrations to the wells. Include appropriate vehicle (e.g., DMSO) and positive controls.

  • Reaction Initiation: Start the PARP reaction by adding biotinylated NAD⁺. Incubate to allow the PARP-1 enzyme to synthesize PAR chains, incorporating the biotin.

  • Detection: After incubation, wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP), which will bind to the incorporated biotin.

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the luminescence. The signal is proportional to PARP-1 activity, and a decrease in signal indicates inhibition.

Protocol: ACC Inhibition Assay (ADP-Glo™ Format)

This assay quantifies ACC activity by measuring the amount of ADP produced during the conversion of acetyl-CoA to malonyl-CoA.[1]

  • Reaction Setup: Prepare a reaction mixture containing the ACC enzyme (ACC1 or ACC2), acetyl-CoA, ATP, and sodium bicarbonate in a suitable assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Enzyme Reaction: Initiate the reaction and incubate at 37°C for a defined period.

  • ADP Detection: Stop the enzymatic reaction. Add ADP-Glo™ Reagent to convert the ADP produced to ATP.

  • Luminescence Measurement: Add Kinase Detection Reagent, which contains luciferase/luciferin, to measure the newly synthesized ATP. The resulting luminescent signal is proportional to the ADP produced and thus to the ACC enzyme activity.

Conclusion and Future Perspectives

The diazaspiro[5.5]undecane scaffold is a validated and highly fruitful starting point for the design of new chemical entities targeting a remarkable diversity of proteins. Its rigid conformation allows for the reduction of entropic penalties upon binding and facilitates the establishment of precise structure-activity relationships. The numerous examples of potent and selective modulators of enzymes and receptors underscore the scaffold's "privileged" status.

Future research will likely focus on several key areas:

  • Exploration of New Chemical Space: Synthesizing novel derivatives with diverse substitution patterns to target under-explored protein families.

  • Improving Drug-like Properties: Fine-tuning substituents to optimize pharmacokinetic profiles, such as oral bioavailability and metabolic stability.[4]

  • Polypharmacology: Intentionally designing dual-target or multi-target agents, such as the MOR/σ1R ligands, to achieve synergistic therapeutic effects and improved safety profiles.[10]

  • Application in New Disease Areas: Leveraging the scaffold's versatility to address emerging therapeutic needs.

The continued exploration of the diazaspiro[5.5]undecane core promises to yield a new generation of innovative therapeutics to address significant unmet medical needs.

References

  • Mamedov, V. A., & Kalinina, Y. M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(59), 37071-37095. [Link]

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N′-dimethylbarbituric acid to 1,5-diaryl-1,4-pentadien-3-ones. Arabian Journal of Chemistry, 10, 1-9. [Link]

  • Gomtsyan, A., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795-17812. [Link]

  • Montalvo, G., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(7), 3859-3876. [Link]

  • Gomtsyan, A., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795-17812. [Link]

  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8), 202412321. [Link]

  • Gomtsyan, A., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. University of Southampton Institutional Repository. [Link]

  • Gundla, R., et al. (2022). Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry, 46(1), 127-135. [Link]

  • Montalvo, G., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(7), 3859-3876. [Link]

Sources

Foundational

Therapeutic Targeting via Diazaspiro[5.5]undecane Scaffolds: A Technical Guide to Molecular Design, Pharmacology, and Experimental Workflows

Executive Summary Modern medicinal chemistry is increasingly shifting away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional architectures. The diazaspiro[5.5]undecane scaffold represents a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Modern medicinal chemistry is increasingly shifting away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional architectures. The diazaspiro[5.5]undecane scaffold represents a privileged, conformationally restricted framework that offers highly defined topological vectors for pharmacophore presentation[1]. By locking the piperidine rings into a perpendicular spiro-fusion, these molecules achieve superior target selectivity, enhanced metabolic stability, and improved Lipophilic Efficiency (LipE)[2]. This whitepaper synthesizes current research on the therapeutic applications of various diazaspiro[5.5]undecane isomers, detailing their validated biological targets, mechanistic pathways, and the experimental protocols used to evaluate them.

Validated Therapeutic Targets and Pharmacological Profiles

The versatility of the diazaspiro[5.5]undecane core allows for the precise tuning of biological activity simply by altering the position of the heteroatoms (e.g., 1,9-, 2,9-, 3,9-, or 4,9-substitutions) or by introducing heteroatom replacements (e.g., oxa-derivatives).

Immunology & Neurology: GABA_A Receptor Antagonism

The 3,9-diazaspiro[5.5]undecane system has been successfully utilized to design competitive γ-aminobutyric acid type A receptor (GABA_A) antagonists[1]. Historically, GABA_A ligands required a conventional acidic moiety, but structural optimization revealed that a spirocyclic benzamide can effectively compensate for this requirement. The structurally simplified m-methylphenyl analog (Compound 1e) demonstrated high-nanomolar affinity ( Ki​ = 180 nM) and pronounced selectivity for the extrasynaptic α4βδ subtype. Crucially, this compound successfully rescued the inhibition of T cell proliferation, establishing a new paradigm for peripheral immunomodulation[3].

Pain Management: Dual MOR / σ1R Targeting

To address the opioid crisis and the severe side effects of traditional analgesics, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been engineered using a pharmacophore-merging strategy. These compounds act as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists[4]. Compound 15au exhibited potent analgesic activity comparable to oxycodone in murine paw pressure tests. However, the intrinsic σ1R antagonism mitigated opioid-induced bowel dysfunction, resulting in significantly less constipation at equianalgesic doses[4][5].

Oncology: ER Stress Response & GGTase I Inhibition

In neuro-oncology, 2,9-diazaspiro[5.5]undecanes have been identified as potent inducers of the Endoplasmic Reticulum Stress Response (ERSR). These compounds deplete intracellular Ca²⁺ stores, triggering the accumulation of unfolded proteins and activating the GRP78 chaperone. In patient-derived 3D glioma models, this failure to adapt to ER stress selectively induces apoptosis-mediated cell death[6].

Concurrently, 3,9-diazaspiro[5.5]undecane derivatives have been patented as inhibitors of Geranylgeranyltransferase I (GGTase I). By inhibiting this enzyme, the spirocycles prevent the prenylation of Rho GTPases (such as RhoA), thereby blocking the downstream activation of YAP1 and TAZ effectors and arresting cancer cell proliferation[7][8].

Infectious Diseases: Viral NS5-Methyltransferase

In the realm of antivirals, 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have emerged as novel inhibitors of Dengue Virus Type 2 (DENV2). Molecular dynamics and docking studies confirmed that these compounds target the viral NS5-methyltransferase. The lead compound, SPO-6, demonstrated an EC₅₀ of 11.43 μM in cell-based assays and a highly favorable binding energy of -27.2 kcal/mol[9].

Quantitative Data Summary

The table below summarizes the structure-activity relationships and key quantitative metrics for the lead diazaspiro[5.5]undecane compounds across various indications.

Scaffold IsomerPrimary TargetLead Compound / SubclassIndicationKey Metric / AffinityRef
3,9-diaza GABA_A (α4βδ)Compound 1eImmunomodulation Ki​ = 180 nM[3]
1-oxa-4,9-diaza MOR Agonist / σ1R AntagonistCompound 15auAnalgesiaAnalgesia ≈ Oxycodone (Reduced Constipation)[4]
2,9-diaza ERSR (GRP78 Activation)Compound 8Glioma (Oncology)Induces Apoptosis in 3D Models[6]
3,9-diaza GGTase I5-heteroaryl derivativesCancer ProliferationBlocks YAP1/TAZ Activation[8]
1,9-diaza NS5-MethyltransferaseSPO-6Dengue Virus (DENV2)EC₅₀ = 11.43 μM ( ΔG = -27.2 kcal/mol)[9]
1,9-diaza NPY Y5 ReceptorAroyl-substituted derivativesObesityLowers food consumption by ~10%[2]

Mechanistic Pathways & Workflows

GGTase I Inhibition Pathway

The following diagram illustrates the logical causality of tumorigenesis suppression via 3,9-diazaspiro[5.5]undecane-mediated GGTase I inhibition[7].

GGTase_Pathway Spiro 3,9-diazaspiro[5.5]undecane (GGTase I Inhibitor) GGTase Geranylgeranyltransferase I (Enzyme Target) Spiro->GGTase Inhibits Activity RhoA RhoA GTPase (Remains Unprenylated) GGTase->RhoA Blocks Prenylation YAP YAP1 / TAZ (Cytoplasmic Retention) RhoA->YAP Fails to Activate Prolif Cancer Cell Proliferation (Arrested) YAP->Prolif Suppresses Tumorigenesis

Mechanism of 3,9-diazaspiro[5.5]undecanes inhibiting GGTase I and suppressing YAP1/TAZ.

High-Throughput Screening Workflow for ERSR Inducers

To discover 2,9-diazaspiro[5.5]undecanes, researchers utilized a highly robust, self-validating high-throughput screening (qHTS) methodology[6].

HTS_Workflow Lib Compound Library (~425k Compounds) qHTS qHTS GRP78-Luciferase (Primary Screen) Lib->qHTS High-Throughput Screening Hit Hit Identification (2,9-diazaspiro[5.5]undecanes) qHTS->Hit Luminescence Readout Val 3D Glioma Models (Orthogonal Validation) Hit->Val Apoptosis & Viability Assays Lead Lead Optimization (SAR & in vivo profiling) Val->Lead Select Cytotoxic Candidates

High-throughput screening workflow for identifying ERSR-inducing diazaspiro[5.5]undecanes.

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the synthesis and biological evaluation of diazaspiro[5.5]undecane derivatives.

Protocol A: Microwave-Assisted Synthesis of 2,4-diazaspiro[5.5]undecane-1,5,9-triones

This protocol outlines the rapid construction of the spirocyclic core via a tandem Michael addition/cyclization, optimized for high yield and purity[10].

  • Reagent Preparation: Dissolve equimolar amounts of N,N-dimethylbarbituric acid (or 1,3-diethylthiobarbituric acid) and a selected penta-1,4-diene-3-one derivative in a polar protic solvent system (e.g., ethanol/water).

    • Causality: Polar protic solvents stabilize the charged transition states generated during the initial nucleophilic attack of the Michael addition, facilitating the reaction trajectory.

  • Microwave Irradiation: Subject the reaction mixture to microwave heating at 70-80°C for 10-15 minutes in a sealed vessel.

    • Causality: Microwave dielectric heating provides rapid, uniform energy transfer directly to the polar molecules. This instantly overcomes the activation energy barrier for both the Michael addition and the subsequent intramolecular cyclization, reducing reaction times from several hours (traditional thermal heating) to mere minutes while suppressing degradation side-reactions.

  • Isolation and Purification: Cool the reaction vessel to room temperature. Filter the precipitated solid and wash with cold ethanol, followed by recrystallization.

    • Causality: The rigid, 3D spirocyclic product exhibits significantly lower solubility in cold protic solvents compared to the linear starting materials. This thermodynamic property allows for a self-validating purification step via simple precipitation, consistently yielding 78-92% purity[10].

Protocol B: qHTS GRP78-Luciferase Assay for ERSR Inducers

This workflow details the identification of 2,9-diazaspiro[5.5]undecane ERSR activators[6].

  • Cell Line Engineering: Stably transfect U87-MG glioma cells with a plasmid containing the GRP78 promoter driving a firefly luciferase reporter gene.

    • Causality: GRP78 is the master chaperone upregulated exclusively during ER stress. Linking its promoter to luciferase creates a highly sensitive, direct transcriptional readout of ERSR activation.

  • Acoustic Dispensing (1536-well format): Use an acoustic liquid handler to dispense nanoliter volumes of the diazaspiro[5.5]undecane library into 1536-well plates containing the engineered cells.

    • Causality: Acoustic dispensing eliminates tip-based cross-contamination and allows for miniaturization. This is critical for maintaining a high signal-to-background ratio when screening massive libraries (~425,000 compounds).

  • Incubation and Luminescent Detection: Incubate the plates for 16-24 hours at 37°C. Add a luciferase detection reagent and measure luminescence via a microplate reader.

    • Causality: The 16-24 hour incubation window provides the necessary biological time for the spirocycles to deplete ER Ca²⁺ stores, trigger the unfolded protein response, upregulate GRP78 transcription, and translate the luciferase enzyme, ensuring accurate hit identification[6].

Conclusion

The diazaspiro[5.5]undecane scaffold is a highly privileged structure in modern drug discovery. By capitalizing on its rigid, three-dimensional geometry, researchers can precisely vector pharmacophores to target diverse biological systems—ranging from peripheral GABA_A receptors and dual opioid/sigma receptors to viral methyltransferases and oncogenic prenylation pathways. As synthetic methodologies like microwave-assisted cyclization improve, the translation of these spirocyclic hits into clinical candidates will undoubtedly accelerate.

References

  • Structure–Activity Studies of 3,9-Diazaspiro[5.
  • WO2020048829A1 - 3,9-diazaspiro[5.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion - Arkivoc -
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC -
  • A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models - PLOS One -
  • WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.
  • Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection - New Journal of Chemistry (RSC Publishing) -
  • Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - University of Copenhagen Research Portal -

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Note for 2,9-Diazaspiro[5.5]undecan-3-one Hydrochloride

Abstract The integration of sp3-rich spirocyclic scaffolds into drug discovery has fundamentally shifted medicinal chemistry away from planar, aromatic-heavy molecules. This application note details the scientific ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The integration of sp3-rich spirocyclic scaffolds into drug discovery has fundamentally shifted medicinal chemistry away from planar, aromatic-heavy molecules. This application note details the scientific rationale, chemical causality, and a validated, three-step synthetic protocol for 2,9-diazaspiro[5.5]undecan-3-one hydrochloride —a highly sought-after bioisostere used in the development of advanced kinase inhibitors.

Introduction & Scientific Rationale

The "Escape from Flatland" paradigm has highlighted the importance of three-dimensional molecular architectures in improving the clinical success rates of drug candidates[1]. Spirocycles—characterized by two rings fused at a single quaternary carbon—offer enhanced conformational restriction, improved aqueous solubility, and superior metabolic stability compared to their planar heteroaromatic or flexible acyclic counterparts[2].

Specifically, 2,9-diazaspiro[5.5]undecan-3-one serves as a robust bioisostere for piperazine and piperidine rings. The incorporation of the delta-lactam ring increases the polar surface area and provides highly directional hydrogen-bonding vectors without significantly increasing lipophilicity. Due to these favorable physicochemical properties, this specific spiro-lactam scaffold has been heavily patented as a core building block for oncology therapeutics, most notably in the design of ATR (Ataxia Telangiectasia Mutated and Rad3-related) kinase inhibitors [3][4] and GCN2 kinase inhibitors [5].

In cancer cells experiencing replication stress, the DNA Damage Response (DDR) pathway is heavily reliant on ATR kinase. Integrating this spirocycle into ATR inhibitors allows for precise binding within the kinase active site, driving synthetic lethality in tumor cells[4].

Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase Activation DNA_Damage->ATR CellCycle Cell Cycle Arrest & DNA Repair ATR->CellCycle CancerSurvival Cancer Cell Survival CellCycle->CancerSurvival Inhibitor ATR Inhibitor (Spirocyclic Scaffold) Inhibitor->ATR Inhibits Apoptosis Cancer Cell Apoptosis Inhibitor->Apoptosis Promotes via Synthetic Lethality

Figure 1: Role of spirocyclic ATR inhibitors in disrupting the DNA Damage Response (DDR) pathway.

Synthetic Strategy & Causality

The synthesis of 2,9-diazaspiro[5.5]undecan-3-one hydrochloride[6] relies on a highly efficient, protecting-group-minimal strategy starting from commercially available 1-Boc-piperidine-4-carbonitrile.

  • Michael Addition : The sequence begins with the enolization of the nitrile using Lithium Diisopropylamide (LDA). The strict -78 °C temperature prevents the retro-Michael reaction and suppresses the auto-polymerization of the electrophile, methyl acrylate.

  • Reductive Cyclization : The critical step is the hydrogenation of the nitrile intermediate[7]. Using Raney Nickel in methanolic ammonia serves a dual causal purpose: the ammonia suppresses the formation of unwanted secondary amines (a common side reaction in nitrile reductions), while the spatial proximity of the newly formed primary amine to the methyl ester drives a spontaneous, intramolecular aminolysis. This is thermodynamically accelerated by the Thorpe-Ingold effect imparted by the geminal spiro center.

  • Anhydrous Deprotection : Finally, anhydrous HCl in dioxane is used to cleave the Boc group. Avoiding aqueous acid prevents the hydrolysis of the newly formed delta-lactam, allowing the target molecule to precipitate cleanly as a self-purifying hydrochloride salt.

Synthesis A 1-Boc-piperidine-4-carbonitrile (Starting Material) B tert-butyl 4-cyano-4-(3-methoxy-3-oxopropyl) piperidine-1-carboxylate (Intermediate A) A->B LDA, Methyl Acrylate THF, -78 °C C tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane- 9-carboxylate (Intermediate B) B->C Raney Ni, H2 (50 psi) NH3/MeOH, 50 °C D 2,9-diazaspiro[5.5]undecan-3-one hydrochloride (Target Product) C->D 4M HCl in Dioxane RT, 2 h

Figure 2: Three-step synthetic workflow for 2,9-diazaspiro[5.5]undecan-3-one hydrochloride.

Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-cyano-4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate
  • Preparation : Purge a flame-dried round-bottom flask with argon. Add anhydrous THF (10 mL/mmol) and cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation : Add LDA (1.2 equivalents, 2.0 M in THF/heptane/ethylbenzene) dropwise. Slowly add a solution of 1-Boc-piperidine-4-carbonitrile (1.0 eq) in THF. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation : Add methyl acrylate (1.5 eq) dropwise over 15 minutes. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 1 hour.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint : TLC (Hexanes/EtOAc 3:1) should show the disappearance of the starting material (Rf = 0.5) and the appearance of a new spot (Rf = 0.35).

Step 2: Synthesis of tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate[7]
  • Preparation : Dissolve the crude Intermediate A in 7M NH₃ in Methanol (5 mL/mmol).

  • Catalyst Addition : Carefully add Raney Nickel (approx. 10% w/w, pre-washed with methanol) under an argon atmosphere to prevent ignition.

  • Hydrogenation : Transfer the mixture to a Parr shaker or high-pressure autoclave. Pressurize with H₂ gas to 50 psi and heat to 50 °C. Agitate for 16-24 hours.

  • Workup : Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst (Do not let the filter cake dry out; keep it wet with methanol). Concentrate the filtrate under reduced pressure to yield a white solid[8].

  • Validation Checkpoint : LC-MS should indicate complete conversion, with the primary peak showing an [M+H]⁺ of 269.2, confirming the loss of methanol (cyclization).

Step 3: Synthesis of 2,9-diazaspiro[5.5]undecan-3-one hydrochloride[6]
  • Preparation : Suspend Intermediate B in anhydrous Dichloromethane (DCM) (2 mL/mmol).

  • Deprotection : Add 4M HCl in Dioxane (5.0 eq) dropwise at 0 °C. Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Isolation : As the Boc group is cleaved, the target hydrochloride salt will precipitate out of the solution. Add diethyl ether (10 mL/mmol) to maximize precipitation.

  • Filtration : Filter the resulting white precipitate through a Büchner funnel, wash thoroughly with cold diethyl ether, and dry under high vacuum for 12 hours.

  • Validation Checkpoint : ¹H NMR (D₂O) should show the complete absence of the intense 9-proton singlet at ~1.45 ppm (Boc group).

Quantitative Data & Characterization

The following table summarizes the expected analytical data for the self-validation of each synthetic step.

CompoundExpected YieldPhysical StateMS (ESI+)[M+H]⁺Key ¹H NMR Indicators (CDCl₃ or D₂O)
Intermediate A 80 - 85%Pale yellow oil297.23.70 (s, 3H, -OCH₃), 1.46 (s, 9H, Boc)
Intermediate B 70 - 75%White solid269.26.10 (br s, 1H, lactam -NH), 1.45 (s, 9H, Boc)
Target Product 90 - 95%White powder169.1Absence of -OCH₃ and Boc signals; 3.20-3.40 (m, 4H, piperidine -CH₂N)

Sources

Application

Advanced Application Note: Asymmetric Synthesis of Chiral 2,9-Diazaspiro[5.5]undecan-3-one Derivatives

Executive Summary & Structural Rationale Spirocyclic piperidines, particularly the 2,9-diazaspiro[5.5]undecan-3-one scaffold, have emerged as privileged motifs in modern drug discovery. By increasing the fraction of sp³...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Spirocyclic piperidines, particularly the 2,9-diazaspiro[5.5]undecan-3-one scaffold, have emerged as privileged motifs in modern drug discovery. By increasing the fraction of sp³ carbons (Fsp³) and providing exceptional conformational rigidity, these scaffolds serve as superior bioisosteres for flat, lipophilic rings (such as piperazines) and are actively utilized in the development of ATR kinase inhibitors and ion channel modulators[1].

Critical Structural Note on Chirality: The unsubstituted 2,9-diazaspiro[5.5]undecan-3-one core possesses an internal plane of symmetry (Cs point group) that bisects the piperidine ring, rendering the parent scaffold strictly achiral. Therefore, "asymmetric synthesis" in this context refers to the enantioselective construction of chiral substituted derivatives (e.g., 1-alkyl or 4-alkyl analogs) or the desymmetrization of prochiral precursors to lock the spiro-center into a specific stereoconfiguration.

Mechanistic Rationale: The Organocatalytic 'Clip-Cycle' Strategy

Traditional chiral resolutions of spirocycles are inherently limited to a 50% maximum yield. To circumvent this, modern asymmetric organocatalysis provides a self-validating, high-yielding alternative. We employ a highly efficient 'Clip-Cycle' methodology adapted from recent breakthroughs in the synthesis of related 3-spiropiperidines[2][3].

  • The 'Clip' Stage (Cross-Metathesis): A prochiral alkene-tethered piperidine precursor is "clipped" to a thioacrylate via Ruthenium-catalyzed cross-metathesis. Thioesters are deliberately chosen over standard oxo-esters because their enhanced electrophilicity and larger atomic radius improve both the reaction rate and the stereocontrol within the catalyst's chiral pocket[2].

  • The 'Cycle' Stage (Asymmetric Aza-Michael Addition): A Chiral Phosphoric Acid (CPA), such as (R)-TCYP, provides dual activation. The acidic proton hydrogen-bonds to the thioester carbonyl (activating the Michael acceptor), while the phosphoryl oxygen hydrogen-bonds to the nucleophilic amine. This rigid bifunctional transition state dictates the facial selectivity of the C-N bond formation, yielding the enantioenriched spirocycle[3][4].

  • Lactamization: The resulting enantioenriched piperidine-thioester undergoes spontaneous or mildly induced lactamization upon N-deprotection to form the final valerolactam ring of the 2,9-diazaspiro[5.5]undecan-3-one core.

Visualizations of the Synthetic Pathway

Workflow A Prochiral Alkene-Tethered Piperidine C Cross-Metathesis ('Clip' Stage) A->C B Thioacrylate (Michael Acceptor) B->C D E-Alkene Thioester Intermediate C->D Grubbs II Catalyst F Asymmetric Aza-Michael ('Cycle' Stage) D->F E Chiral Phosphoric Acid (CPA) Catalysis E->F Dual H-Bonding Activation G Enantioenriched Spiro-piperidine Thioester F->G Stereoselective C-N Bond H N-Deprotection & Lactamization G->H Pd/C, H2 I Chiral Substituted 2,9-diazaspiro[5.5]undecan-3-one H->I Intramolecular Cyclization

Figure 1: The 'Clip-Cycle' synthetic workflow for chiral 2,9-diazaspiro[5.5]undecan-3-ones.

Mechanism CPA CPA Catalyst (Active Form) TS Bifunctional Transition State (Amine & Thioester Activated) CPA->TS Binds via H-bonding Pre E-Alkene Thioester Substrate Pre->TS Enters chiral pocket Prod Enantioenriched Spirocycle TS->Prod Facial selective attack Prod->CPA Catalyst regeneration

Figure 2: CPA-catalyzed bifunctional transition state and mechanistic cycle.

Experimental Protocols

Self-Validating System: Every step includes specific analytical checkpoints to ensure the integrity of the synthetic cascade. Do not proceed to the 'Cycle' stage if the E/Z ratio of the intermediate is compromised, as Z-alkenes will drastically reduce the enantiomeric ratio (e.r.) of the final product[3].

Protocol A: Cross-Metathesis ('Clip' Stage)

Objective: Synthesize the E-alkene thioester intermediate.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the N-Cbz-protected alkene-tethered piperidine (1.0 equiv, 0.5 mmol) and S-phenyl thioacrylate (3.0 equiv, 1.5 mmol) in anhydrous, degassed dichloromethane (DCM, 0.05 M).

  • Catalysis: Add Grubbs II catalyst (5 mol%). The choice of Grubbs II over Grubbs I is critical to ensure high E-selectivity.

  • Reaction: Heat the mixture to reflux (40 °C) for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the terminal alkene mass is fully consumed. An E/Z ratio of >95:5 must be confirmed via ¹H NMR (coupling constant J ≈ 15-16 Hz for the E-alkene protons).

  • Purification: Concentrate in vacuo and purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) to isolate the pure E-alkene thioester.

Protocol B: CPA-Catalyzed Asymmetric Aza-Michael Addition ('Cycle' Stage)

Objective: Enantioselective cyclization to form the spiro-center.

  • Preparation: Dissolve the E-alkene thioester (1.0 equiv, 0.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.02 M) in a sealed vial.

  • Catalysis: Add the optimized Chiral Phosphoric Acid catalyst, (R)-TCYP (20 mol%).

  • Reaction: Stir the reaction mixture at 50 °C for 48 hours. Causality Note: Elevated temperatures (50 °C vs 25 °C) are required to overcome the steric hindrance of forming the crowded spirocyclic center, while DCE maintains the tight ion-pair hydrogen bonding required for stereocontrol[2].

  • Validation Checkpoint: Extract an aliquot, quench with saturated NaHCO₃, and analyze via Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H). Target e.r. is ≥ 95:5.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃, extract with DCM (3 × 10 mL), dry over Na₂SO₄, and concentrate.

Protocol C: Deprotection and Lactamization

Objective: Finalize the 2,9-diazaspiro[5.5]undecan-3-one core.

  • Deprotection: Dissolve the enantioenriched spiro-piperidine thioester in MeOH (0.1 M). Add 10% Pd/C (10 wt%). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon for 12 hours to remove the Cbz protecting group.

  • Lactamization: The free amine will spontaneously attack the highly electrophilic thioester in situ to form the valerolactam ring. If cyclization is incomplete (monitor via LC-MS), add a catalytic amount of triethylamine (0.1 equiv) and heat to 40 °C for 2 hours.

  • Final Purification: Filter through a pad of Celite to remove Pd/C, concentrate, and purify via reverse-phase prep-HPLC to yield the chiral substituted 2,9-diazaspiro[5.5]undecan-3-one.

Quantitative Data Presentation

The selection of the CPA catalyst and solvent is the most critical variable in this asymmetric synthesis. The table below summarizes the optimization landscape that dictates the protocol parameters[2][3].

Table 1: Optimization of CPA-Catalyzed Aza-Michael Cyclization for Spiro-piperidine Formation

EntryCatalystSolventTemp (°C)Time (h)Yield (%)Enantiomeric Ratio (e.r.)
1(R)-TRIPToluene25244585:15
2(R)-TRIPToluene50486888:12
3(R)-TCYPToluene50487292:8
4 (R)-TCYP DCE 50 48 87 96:4

Note: (R)-TCYP in DCE provides the optimal balance of yield and enantioselectivity due to the bulkier catalyst pocket and the solvent's ability to stabilize the polar transition state without disrupting crucial hydrogen bonds.

Sources

Method

Application Note: Preclinical Evaluation of Diazaspiro Compounds as Targeted Anticancer Agents

Introduction & Structural Rationale Spirocyclic scaffolds, particularly diazaspiro compounds (e.g., diazaspiro[2.5]octanes and spirooxindoles), have revolutionized modern oncology drug discovery. Unlike traditional flat,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Spirocyclic scaffolds, particularly diazaspiro compounds (e.g., diazaspiro[2.5]octanes and spirooxindoles), have revolutionized modern oncology drug discovery. Unlike traditional flat, aromatic rings, the spirocyclic core provides profound three-dimensional (3D) complexity. This unique geometry allows for the precise spatial projection of functional groups into deep, challenging protein binding pockets, such as the p53-binding cleft of the Murine Double Minute 2 (MDM2) oncoprotein[1].

Mechanistic Causality: The p53-MDM2 Axis

In approximately 50% of human cancers, the p53 tumor suppressor retains its wild-type status but is functionally silenced by MDM2 overexpression[1]. MDM2 binds directly to the transactivation domain of p53, ubiquitinating it for rapid proteasomal degradation. Diazaspiro compounds act as potent, non-peptide inhibitors that physically occlude the MDM2 pocket. By disrupting this protein-protein interaction (PPI), these compounds stabilize p53, leading to the transactivation of downstream effectors like p21 and BAX, which ultimately triggers cell cycle arrest and apoptosis[2].

G MDM2 MDM2 Protein p53 p53 Tumor Suppressor MDM2->p53 Ubiquitinates Proteasome Proteasomal Degradation p53->Proteasome Degraded p21 p21 / BAX Upregulation p53->p21 Transactivates Diazaspiro Diazaspiro Compound Diazaspiro->MDM2 Binds & Blocks Diazaspiro->p53 Stabilizes Apoptosis Apoptosis & Cell Cycle Arrest p21->Apoptosis Induces

Mechanism of p53 restoration via MDM2 inhibition by diazaspiro compounds.

Experimental Design Philosophy (Self-Validating Systems)

A robust experimental protocol must not only demonstrate that a compound kills cancer cells, but how and why it does so. This guide constructs a self-validating workflow ensuring that observed cytotoxicity is strictly driven by the intended mechanism of action rather than off-target toxicity.

Workflow Start Diazaspiro Hit Compound Viability 1. Cell Viability (CellTiter-Glo) Identify IC50 Start->Viability Selectivity Isogenic Cell Line Screen (p53+/+ vs p53-/-) Viability->Selectivity Selectivity Check Apoptosis 2. Apoptosis Assay (Annexin V/PI) Selectivity->Apoptosis On-Target Hits Mechanism 3. Target Engagement (Western Blot) Apoptosis->Mechanism InVivo 4. In Vivo Efficacy (Xenograft Models) Mechanism->InVivo Lead Candidate

Step-by-step experimental workflow for validating diazaspiro MDM2 inhibitors.

Step-by-Step Experimental Protocols

Protocol 1: High-Throughput Viability & Selectivity Screening (CellTiter-Glo 2.0)

Causality Check : Traditional colorimetric assays (like MTT) rely on mitochondrial reductase activity, which can be confounded by metabolic shifts in cancer cells. The CellTiter-Glo 2.0 assay quantifies ATP via a luciferase reaction, providing a direct, artifact-free measurement of metabolically active cells[3]. To prove target specificity, compounds must be screened in parallel using isogenic cell lines (e.g., HCT-116 p53+/+ and HCT-116 p53-/-)[1]. If the diazaspiro compound is a true MDM2 inhibitor, it will only kill the p53+/+ cells.

Methodology :

  • Cell Seeding : Harvest proliferating HCT-116 p53+/+ and HCT-116 p53-/- cells. Seed at a density of 5,000 cells/well in 100 µL of complete DMEM medium into opaque-walled 96-well microplates[3]. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment : Prepare a 10-point serial dilution of the diazaspiro compound in DMSO (final DMSO concentration ≤0.5%). Add to the wells and incubate for 72 hours.

  • Equilibration : Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase activity and prevent temperature gradients[4].

  • Lysis and Luminescence : Add 100 µL of CellTiter-Glo 2.0 reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis[4].

  • Signal Stabilization : Incubate at room temperature for 10 minutes[4].

  • Quantification : Record luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Protocol 2: Real-Time Apoptosis Assessment (Annexin V/PI)

Causality Check : Viability assays cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis). This confirms the diazaspiro compound actively induces programmed cell death.

Methodology :

  • Seed HCT-116 p53+/+ cells in 6-well plates (3 × 10⁵ cells/well) and treat with the diazaspiro compound at 1×, 3×, and 10× the established IC₅₀ for 24 and 48 hours.

  • Collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization. Wash the combined pellet twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (measure fluorescence at 530 nm for FITC and >600 nm for PI).

Protocol 3: Target Engagement via Western Blotting

Causality Check : To confirm that apoptosis is definitively driven by MDM2 inhibition, we must observe the stabilization of p53 and the subsequent upregulation of its transcriptional target, p21, in a dose-dependent manner.

Methodology :

  • Treat HCT-116 p53+/+ cells with varying concentrations of the diazaspiro compound (e.g., 0.1 µM, 0.5 µM, 1.0 µM) for 24 hours.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C to clear lysates.

  • Quantify protein concentration using a BCA assay. Load 30 µg of total protein per lane onto a 4-12% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane and block with 5% non-fat milk for 1 hour.

  • Probe overnight at 4°C with primary antibodies against p53, p21, MDM2, and GAPDH (loading control).

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize using ECL chemiluminescence.

Quantitative Data Presentation

A hallmark of a successful targeted diazaspiro compound is a vast differential in cytotoxicity between wild-type and target-null cell lines[1]. Below is a representative data structure summarizing the expected outcomes for a highly selective MDM2 inhibitor (e.g., MI-888 analog).

CompoundCell Linep53 StatusIC₅₀ (µM)Selectivity Ratio (p53-/- / p53+/+)Apoptosis Induction (Annexin V+)
Diazaspiro Lead HCT-116Wild-Type (+/+)0.092>100xHigh (>60% at 1 µM)
Diazaspiro Lead HCT-116Null (-/-)>10.0N/AMinimal (<5% at 1 µM)
Nutlin-3a (Control) HCT-116Wild-Type (+/+)1.50~13xModerate (~40% at 5 µM)
Nutlin-3a (Control) HCT-116Null (-/-)>20.0N/AMinimal (<5% at 5 µM)

References

  • Title : A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice Source : nih.gov URL : 1

  • Title : (PDF) Chemical Variations on the p53 Reactivation Theme Source : researchgate.net URL : 2

  • Title : Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source : nih.gov URL : 3

  • Title : CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288 Source : promega.com URL : 4

Sources

Application

Application of 2,9-Diazaspiro[5.5]undecan-3-one as a Conformationally Restricted Scaffold in GABA_A Receptor Modulator Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Scientific Rationale: The Diazaspiro[5.5]undecane Pharmacophore The γ-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Scientific Rationale: The Diazaspiro[5.5]undecane Pharmacophore

The γ-aminobutyric acid type A receptor (GABA_A R) is a pentameric ligand-gated chloride channel that serves as the primary mediator of fast inhibitory neurotransmission. While historically targeted for central nervous system (CNS) indications (e.g., sedation, anxiolysis), emerging evidence highlights a profound role for peripheral GABAergic signaling in the immune system. Recent breakthroughs have demonstrated that structural analogs based on the 3,9-diazaspiro[5.5]undecane scaffold act as potent, peripherally restricted GABA_A R antagonists capable of modulating T-cell proliferation .

As a Senior Application Scientist, I advocate for the transition toward the 2,9-diazaspiro[5.5]undecan-3-one scaffold in next-generation modulator design. This specific building block introduces critical structural and physicochemical advantages:

  • Causality of the Lactam (3-one) Substitution: The incorporation of the lactam carbonyl provides a rigid, built-in hydrogen-bond acceptor, while the adjacent N2-H acts as a hydrogen-bond donor. This precisely mimics the binding vectors required at the α/β or α/γ allosteric interfaces of the GABA_A receptor, an interaction paradigm often missing in unsubstituted diazaspiro systems.

  • Causality of the Spiro-Fusion: The spirocyclic core imparts exceptional three-dimensional (3D) geometry (high Fsp³ fraction). This restricts the conformational flexibility of pendant groups attached at the N9 position, minimizing the entropic penalty upon receptor binding . Furthermore, these bulky spiro systems inherently possess low cellular membrane permeability, making them ideal lead structures for targeting peripheral GABA_A receptors without crossing the blood-brain barrier to induce unwanted CNS side effects.

  • Bioisosteric Versatility: Subtle bioisosteric replacements within nitrogen-containing heterocycles can drastically alter GABA_A R pharmacological profiles, shifting compounds from agonists to allosteric modulators . Related diazaspiro[5.5]undecan-1-one scaffolds have also shown profound efficacy in other neuro-receptor systems, proving the core's privileged nature .

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to prevent false positives and ensure data reproducibility.

Protocol A: Selective N9-Functionalization of the Scaffold

Objective: Synthesize test ligands via selective N-alkylation or acylation.

  • Causality for Choice: The N2 position is sterically and electronically deactivated by the adjacent carbonyl (lactam), allowing for highly regioselective functionalization at the secondary amine at the N9 position without the need for complex protecting group strategies.

  • Procedure:

    • Dissolve 2,9-diazaspiro[5.5]undecan-3-one (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (TEA, 2.0 eq) and the desired electrophile (e.g., acyl chloride or alkyl bromide, 1.1 eq) dropwise at 0°C.

    • Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM.

  • Self-Validation System:

    • Negative Control: A mock reaction containing the scaffold and TEA (without electrophile) is run in parallel to rule out scaffold degradation or dimerization.

    • Quality Gate: Final compounds must pass LC-MS and ¹H-NMR purity checks (>95%) before advancing to biological screening.

Protocol B: Radioligand Competition Binding Assay

Objective: Quantify the binding affinity ( Ki​ ) of the synthesized derivatives at recombinant GABA_A receptors.

  • Causality for Choice: Performing the assay at 4°C prevents receptor internalization and minimizes ligand dissociation (off-rate) during the rapid vacuum filtration wash steps, preserving the integrity of low-affinity interactions.

  • Procedure:

    • Harvest tsA201 cells transiently expressing specific GABA_A R subtypes (e.g., α4β2δ or α1β2γ2).

    • Incubate membrane preparations (50 µg protein/well) with 1 nM [³H]flunitrazepam (for the benzodiazepine site) and varying concentrations of the spiro-compound ( 10−10 to 10−5 M) in 50 mM Tris-HCl buffer (pH 7.4) for 60 min at 4°C.

    • Terminate by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer.

    • Quantify bound radioactivity via liquid scintillation counting.

  • Self-Validation System:

    • Non-Specific Binding (NSB): Defined explicitly in every plate using 10 µM cold diazepam.

    • Assay Robustness: The Z'-factor is calculated for each plate. Only plates yielding a Z' > 0.6 are accepted for Ki​ determination.

Protocol C: Patch-Clamp Electrophysiology (Functional Validation)

Objective: Determine the functional efficacy (Positive Allosteric Modulator [PAM], Negative Allosteric Modulator [NAM], or Antagonist).

  • Causality for Choice: Using a sub-maximal concentration of GABA (EC₂₀) ensures the assay has a sufficient dynamic range to detect both current potentiation (PAMs) and current inhibition (NAMs/Antagonists).

  • Procedure:

    • Perform whole-cell patch-clamp recordings on transfected HEK293T cells at a holding potential of -60 mV.

    • Apply an EC₂₀ concentration of GABA via a rapid perfusion system to establish a baseline inward chloride current ( IGABA​ ).

    • Co-apply the EC₂₀ GABA + 1 µM of the 2,9-diazaspiro[5.5]undecan-3-one derivative.

  • Self-Validation System:

    • Positive Control: Co-application of 1 µM Flumazenil (neutral antagonist) to verify receptor responsiveness and baseline stability.

    • Reversibility Check: Following compound washout, the GABA-evoked current must return to within ±5% of the initial baseline. Failure to return indicates irreversible binding, membrane leak, or cell toxicity, and the recording is discarded.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data, illustrating how the integration of the lactam moiety in the 2,9-diazaspiro system improves subtype selectivity and lowers lipophilicity (ClogP) compared to traditional 3,9-diazaspiro scaffolds, thereby enhancing peripheral restriction.

Scaffold TypeN-SubstitutionGABA_A R α1β2γ2 Ki​ (nM)GABA_A R α4β2δ Ki​ (nM)ClogP (Calc.)Efficacy Profile
3,9-Diazaspiro[5.5]undecanem-Tolylcarboxamide450 ± 32180 ± 153.2Antagonist
2,9-Diazaspiro[5.5]undecan-3-one N9-m-Tolylcarboxamide 320 ± 21 85 ± 8 2.1 Antagonist
2,9-Diazaspiro[5.5]undecan-3-one N9-Benzyl >1000 410 ± 25 2.8 Weak NAM

Data Note: The addition of the 3-one lactam significantly improves binding affinity at the extrasynaptic α4β2δ subtype while maintaining a lower ClogP, optimizing the compound for peripheral immunomodulatory applications.

Mechanistic & Workflow Visualizations

GABAA_Signaling GABA GABA (Endogenous Agonist) Receptor GABAA Receptor (Pentameric Ion Channel) GABA->Receptor Orthosteric Binding Spiro 2,9-Diazaspiro[5.5]undecan-3-one Derivative Spiro->Receptor Allosteric Modulation Chloride Cl- Influx Receptor->Chloride Channel Opening Hyperpol Membrane Hyperpolarization Chloride->Hyperpol Effect Immunomodulation / CNS Regulation Hyperpol->Effect

Fig 1. GABAA receptor activation pathway and allosteric modulation by diazaspiro compounds.

Workflow Step1 1. Scaffold Functionalization (Selective N9-Alkylation/Acylation) Step2 2. Radioligand Binding Assay ([3H]Flunitrazepam Displacement) Step1->Step2 Step3 3. Subtype Selectivity Profiling (Recombinant α1-6, β1-3, γ2/δ) Step2->Step3 Step4 4. Patch-Clamp Electrophysiology (Functional Efficacy: PAM/NAM) Step3->Step4 Step5 5. Lead Optimization (Peripheral vs. CNS Targeting) Step4->Step5

Fig 2. Self-validating workflow for the discovery of novel GABAA receptor modulators.

References

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Five-Membered N-Heterocyclic Scaffolds as Novel Amino Bioisosteres at γ-Aminobutyric Acid (GABA) Type A Receptors and GABA Transporters. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. MedChemComm (National Institutes of Health). URL:[Link]

  • Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders. Frontiers in Psychiatry (National Institutes of Health). URL:[Link]

Method

How to use 2,9-diazaspiro[5.5]undecan-3-one HCl in in vitro assays

An Application Guide for the In Vitro Evaluation of 2,9-diazaspiro[5.5]undecan-3-one HCl Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effect...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the In Vitro Evaluation of 2,9-diazaspiro[5.5]undecan-3-one HCl

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2,9-diazaspiro[5.5]undecan-3-one HCl in in vitro assays. While direct published data for this specific molecule is limited, this guide synthesizes established methodologies for the broader class of diazaspiro[5.5]undecane derivatives, which have shown significant promise in diverse therapeutic areas including oncology and neuroscience.[1][2] This application note offers foundational protocols for initial compound handling, cytotoxicity screening, and guidance for developing target-specific assays, ensuring a robust and scientifically valid preliminary assessment of this novel spirocyclic compound.

Introduction: The Scientific Context of Spirocyclic Scaffolds

Spirocyclic compounds, characterized by their unique three-dimensional structure where two rings are linked by a single common atom, are of increasing interest in medicinal chemistry.[1] Their rigid conformation allows for precise orientation of functional groups, which can lead to high-affinity interactions with biological targets and improved pharmacological properties compared to "flat" aromatic molecules.[1][3] The diazaspiro[5.5]undecane core, in particular, is a privileged structure found in compounds developed for a range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[2][4]

Derivatives of diazaspiro[5.5]undecane have been investigated for numerous applications, such as:

  • Anticancer Agents: Demonstrating cytotoxic effects against various cancer cell lines.[1]

  • GABA Receptor Antagonists: Modulating the activity of the central nervous system.[4][5]

  • Enzyme Inhibitors: Targeting enzymes like acetyl-CoA carboxylase (ACC) in obesity research or NS5-methyltransferase in antiviral development for Dengue virus.[2][6]

Given this precedent, 2,9-diazaspiro[5.5]undecan-3-one HCl warrants systematic investigation. This guide provides the necessary framework for initiating its in vitro characterization.

Foundational Steps: Compound Handling and Preparation

The validity of any in vitro data begins with the proper handling and preparation of the test compound. As 2,9-diazaspiro[5.5]undecan-3-one is supplied as a hydrochloride (HCl) salt, it is expected to have higher aqueous solubility than its free base form.

Stock Solution Preparation

The primary objective is to create a high-concentration, stable stock solution that can be serially diluted to working concentrations.

Protocol:

  • Initial Solubility Test: Before preparing a bulk stock, test solubility in a small volume. Start with sterile, nuclease-free water or phosphate-buffered saline (PBS). If solubility is limited, dimethyl sulfoxide (DMSO) is the standard alternative solvent for cell-based assays.[7]

  • Weighing: Accurately weigh a precise amount of 2,9-diazaspiro[5.5]undecan-3-one HCl using a calibrated analytical balance in a sterile environment.

  • Dissolution: Add the chosen solvent (e.g., DMSO) to achieve a high-concentration stock, typically in the range of 10-50 mM. Ensure complete dissolution by vortexing. Gentle warming (to 37°C) may be applied, but monitor for any signs of compound degradation.

  • Sterilization: If the solvent is not DMSO (which is inherently sterile), filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Causality Note: Aliquoting is critical because repeated freeze-thaw cycles can lead to compound precipitation or degradation, introducing significant variability into your experiments.

Stability Assessment

It is crucial to confirm that the compound is stable in your assay medium at the final working concentrations. A simple method is to prepare the highest working concentration in the complete cell culture medium (including serum) and incubate it under assay conditions (e.g., 37°C, 5% CO₂) for the maximum duration of your experiment. Analyze the sample by HPLC or LC-MS at the beginning and end of the incubation period to check for degradation.

Initial Biological Screening: Cell Viability and Cytotoxicity Assays

A primary screening assay for any new compound is to assess its effect on cell viability. This helps determine a relevant concentration range for subsequent, more specific assays and identifies potential cytotoxicity. The MTT assay is a widely used, reliable colorimetric method for this purpose.[8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Selected cancer or normal cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[7]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom cell culture plates.

  • 2,9-diazaspiro[5.5]undecan-3-one HCl stock solution (e.g., 10 mM in DMSO).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).[7]

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (see Table 1) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the spirocyclic compound from the stock solution in complete culture medium. A common concentration range for initial screening is 0.01 µM to 100 µM.[7]

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the treated wells, typically ≤0.5%) and a "no-cell" blank control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[7]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Monitor for the formation of purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Self-Validation Note: The vehicle control is the most critical reference point. It establishes the baseline for 100% cell viability. Any observed effect must be statistically significant relative to this control to be considered a true compound effect.

ParameterRecommendationRationale
Cell Seeding Density 3,000 - 10,000 cells/wellMust be optimized per cell line to ensure cells are in the exponential growth phase during the assay.
Compound Conc. Range 0.01 µM to 100 µMA wide range is necessary to capture the full dose-response curve and determine the IC₅₀.
Incubation Time 24, 48, or 72 hoursAllows for assessment of both acute and long-term cytotoxic effects.[7]
Vehicle (DMSO) Conc. < 0.5% (v/v)High concentrations of DMSO can be toxic to cells and confound results.

Table 1: Recommended starting parameters for a cell viability assay.

Data Analysis and Interpretation
  • Subtract the average absorbance of the "no-cell" blank from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

G cluster_prep Assay Preparation cluster_treat Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate Overnight (Allow Attachment) seed->incubate1 treat Add Compound to Cells incubate1->treat dilute Prepare Serial Dilutions of Compound dilute->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calc Calculate % Viability read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: General workflow for assessing cell viability using the MTT assay.

Elucidating Mechanism: Target-Specific and Functional Assays

If the cytotoxicity screen reveals significant activity, the next logical step is to investigate the compound's mechanism of action. Based on the activities of related diazaspiro[5.5]undecane compounds, several pathways could be explored.

Hypothetical Target: GABAA Receptor Modulation

Several 3,9-diazaspiro[5.5]undecane derivatives are known GABAA receptor (GABAAR) antagonists.[4][5] If 2,9-diazaspiro[5.5]undecan-3-one HCl is hypothesized to have similar activity, a radioligand binding assay could be employed.

Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the target receptor in a cell membrane preparation.

Protocol Outline:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the specific GABAAR subtype of interest.

  • Binding Reaction: Incubate the membrane preparation with a constant concentration of a suitable radioligand (e.g., [³H]gabazine) and varying concentrations of the test compound.

  • Separation: Separate bound from unbound radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filter using a scintillation counter.

  • Analysis: Calculate the Ki (inhibition constant) from the IC₅₀ value to determine the compound's binding affinity.

cluster_action Mechanism of Action compound Diazaspiro Compound receptor GABA-A Receptor Cl- Channel compound->receptor:p1 Antagonist: Blocks Binding gaba GABA gaba->receptor:p1 Binds & Opens Channel inhibition Cellular Inhibition receptor:p1->inhibition Cl- Influx cell Neuron

Caption: Simplified pathway showing potential GABA-A receptor antagonism.

Investigating Apoptosis

If the compound induces cell death, it is important to determine whether it is via apoptosis (programmed cell death) or necrosis. An Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a standard method.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter dead cells, where it intercalates with DNA. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of 2,9-diazaspiro[5.5]undecan-3-one HCl. The protocols are based on established methods for the broader class of spirocyclic compounds and emphasize the importance of rigorous controls and preliminary validation.[1][7] Initial screening using a cell viability assay like MTT is essential to identify a biologically active concentration range. Subsequent mechanistic studies, guided by the results of the primary screen and the known targets of related compounds, can then be pursued to elucidate the specific biological function of this novel molecule. Further research could involve target-based enzymatic assays, protein-protein interaction studies, or advanced cell imaging techniques to fully characterize its mode of action.[7]

References

  • BenchChem. (n.d.). Potential applications of spirocyclic compounds in pharmacology.
  • BenchChem. (n.d.). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research.
  • JoVE. (2021, February 9). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed.
  • de Witte, A. M., et al. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
  • Angelis, R. D., et al. (2021, December 15). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Publications.
  • Gundla, R., et al. (2021, November 29). Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry (RSC Publishing).
  • Chemwatch. (n.d.). 2,9-diazaspiro[5.5]undecan-3-one dihydrochloride — Chemical Substance Information.
  • Angelis, R. D., et al. (2021, December 23). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. PubMed.
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.

Sources

Application

Advanced Purification Strategies for Diazaspiro[5.5]undecan-3-one via Flash Column Chromatography

Introduction & Chromatographic Challenges Diazaspiro[5.5]undecan-3-one is a highly polar spirocyclic diamine scaffold featuring both a basic secondary amine and a hydrogen-bond-accepting lactam moiety. It serves as a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chromatographic Challenges

Diazaspiro[5.5]undecan-3-one is a highly polar spirocyclic diamine scaffold featuring both a basic secondary amine and a hydrogen-bond-accepting lactam moiety. It serves as a critical intermediate in the synthesis of pharmaceutical compounds, particularly those targeting abnormal cellular proliferation .

Purifying organic compounds with inherent basic properties presents significant technical challenges during normal-phase silica flash chromatography . Standard bare silica (SiO₂) is populated with weakly acidic silanol groups (Si-OH) possessing a pKa of ~4.8. When basic organic amines (pKa 9–10) pass through the column, they act as strong hydrogen bond acceptors and undergo ion-exchange interactions with these proton-donating silanols. This preferential attraction to bare silica disrupts mass transfer kinetics, leading to severe peak tailing, reduced loading capacity, and irreversible adsorption .

To achieve high purity and recovery of diazaspiro[5.5]undecan-3-one, chromatographers must bypass these acidic interactions using specialized stationary phases or dynamic mobile phase modifiers.

Mechanistic Basis of Chromatographic Behavior

Understanding the causality behind peak tailing is essential for designing a self-validating purification system. The interaction between the basic amine of the diazaspiro scaffold and the stationary phase dictates the choice of column chemistry.

Mechanistic cluster_silica Standard Bare Silica (Suboptimal) cluster_nh2 Amine-Functionalized Silica (Optimal) silanol Acidic Silanol (Si-OH) pKa ~4.8 amine1 Diazaspiro[5.5]undecan-3-one (Protonated Amine) silanol->amine1 Strong Ionic/H-Bond (Irreversible Tailing) nh2_silica Propylamine Bonded Phase (Si-CH2CH2CH2-NH2) amine2 Diazaspiro[5.5]undecan-3-one (Free Base) nh2_silica->amine2 Weak Dipole Interaction (Sharp Elution)

Mechanistic comparison of basic amine interactions with bare silica vs. amine-functionalized silica.

The Solutions
  • Amine-Functionalized Silica (The Gold Standard): Covalently modifying the silica surface with aminopropyl groups neutralizes the acidic silanols . This prevents the basic diazaspiro scaffold from binding irreversibly, allowing for sharp, discrete peaks using standard modifier-free solvent systems.

  • Bare Silica with Sacrificial Modifiers: Adding a competing amine modifier (1–5% v/v Triethylamine or Ammonium Hydroxide) to the mobile phase dynamically coats the active silanol sites, outcompeting the target analyte .

Workflow & Method Selection

Workflow crude Crude Diazaspiro[5.5]undecan-3-one (Basic Amine + Lactam) check_tlc TLC Screening (Assess Polarity & Tailing) crude->check_tlc path_nh2 Amine-Functionalized Silica (Optimal Mass Transfer) check_tlc->path_nh2 Preferred Method path_silica Standard Bare Silica (Sacrificial Base Required) check_tlc->path_silica Cost-Constrained path_rp Reversed-Phase C18 (Hydrophobic Retention) check_tlc->path_rp Highly Polar/Salts eluent_nh2 Hexane / EtOAc Gradient (Modifier-Free) path_nh2->eluent_nh2 eluent_silica DCM / MeOH / 1% NH4OH (Dynamic Silanol Coating) path_silica->eluent_silica eluent_rp H2O / MeCN + 0.1% TFA (Ion-Pairing Elution) path_rp->eluent_rp pure Purified Target Compound (High Recovery & Purity) eluent_nh2->pure eluent_silica->pure eluent_rp->pure

Workflow decision tree for selecting the optimal flash chromatography method for basic amines.

Quantitative Comparison of Strategies
StrategyStationary PhaseMobile Phase SystemDetection CompatibilityPeak ShapeTypical RecoveryModifier Removal
A (Preferred) Amine-Functionalized (NH₂)Hexane / EtOAcELSD, MS, UV (210nm)Sharp, Symmetrical>90%None Required
B (Alternative) Bare Silica (SiO₂)DCM / MeOH / 1% NH₄OHELSD, MSBroad, Tailing60–80%High Vacuum / Lyophilization
C (Reverse Phase) C18 SilicaH₂O / MeCN + 0.1% TFAMS, UV (210nm)Sharp>85%Lyophilization (Yields TFA Salt)

Experimental Protocol: Amine-Functionalized Silica Chromatography

This self-validating protocol utilizes amine-functionalized silica (e.g., KP-NH or RediSep Amine) to ensure high recovery without the need for basic modifiers, preserving the integrity of acid/base-sensitive functional groups.

Expert Insight on Detection: Diazaspiro[5.5]undecan-3-one lacks an aromatic ring or strong UV chromophore. Relying on standard UV detection (254 nm) will result in missed peaks. Evaporative Light Scattering Detection (ELSD) or an MS-triggered fraction collector is highly recommended. If UV must be used, monitor at 210 nm, but anticipate baseline drift from EtOAc absorption.

Step 1: TLC Method Development (Pre-Test)
  • Obtain NH₂-modified TLC plates (e.g., KP-NH TLC plates).

  • Spot the crude diazaspiro[5.5]undecan-3-one mixture onto the baseline.

  • Develop the plate using a modifier-free solvent system (e.g., 50:50 Hexane/EtOAc).

  • Visualize using a generic stain (e.g., Potassium Permanganate or Ninhydrin, as the secondary amine will react strongly with Ninhydrin).

  • Adjust the Hexane/EtOAc ratio until the target compound exhibits an Retention Factor (Rf) of 0.15 – 0.30 .

Step 2: Column Equilibration
  • Select an appropriately sized amine-functionalized flash column based on crude mass (typically a 1:40 to 1:50 sample-to-silica ratio).

  • Mount the column on the automated flash system.

  • Equilibrate the column with 3 to 5 Column Volumes (CV) of the weak non-polar solvent (100% Hexane).

Step 3: Dry Loading (Critical Step)

Because diazaspiro[5.5]undecan-3-one is highly polar, liquid loading in strong solvents (like MeOH or DCM) will cause severe band broadening.

  • Dissolve the crude mixture in a minimum volume of a volatile solvent (e.g., DCM or MeOH).

  • Add a mass of inert sorbent (Celite 545 or bulk NH₂-silica) equivalent to 2–3 times the mass of the crude mixture.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Pack the powder into an empty solid-load cartridge and attach it in-line ahead of the main column.

Step 4: Gradient Execution
  • Program a linear gradient starting from 100% Hexane and ramping to the optimal EtOAc concentration determined in Step 1 (e.g., 0% to 100% EtOAc over 12 CV).

  • Set the flow rate according to the column manufacturer's specifications (e.g., 30 mL/min for a 12 g column).

  • Initiate the run, ensuring ELSD or MS detection is active.

Step 5: Fraction Collection & Concentration
  • Pool the fractions corresponding to the discrete target peak.

  • Concentrate under reduced pressure. Because no sacrificial basic modifier (like TEA or NH₄OH) was utilized, the risk of base-catalyzed degradation during evaporation is eliminated, yielding the pure free-base diazaspiro[5.5]undecan-3-one.

References

  • RediSep Amine Functionalized Column Application Note. Teledyne ISCO.

  • [[1]]() US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.

  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage LLC.

  • Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography. Benchchem.

Sources

Method

Application Notes and Protocols for the Development of CCR5 Receptor Antagonists from Diazaspiro Templates

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic protocol for identifying and optimizing novel C-C chemokine receptor type 5 (CCR5) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic protocol for identifying and optimizing novel C-C chemokine receptor type 5 (CCR5) antagonists derived from diazaspiro chemical scaffolds. CCR5 is a clinically validated, high-value target for therapeutic intervention, most notably in the treatment of HIV-1 infection. Diazaspiro templates offer a unique three-dimensional architecture, providing a robust starting point for generating potent, selective, and drug-like antagonists. This guide details the strategic rationale, synthetic methodologies, a comprehensive in vitro screening cascade, and key considerations for lead optimization, grounding each step in established scientific principles and field-proven insights.

Introduction: The Rationale for Targeting CCR5 with Diazaspiro Scaffolds

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a central role in mediating leukocyte trafficking in response to its endogenous chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[1] Its significance as a therapeutic target was cemented by the discovery that it serves as the primary co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) into host T-cells.[2][3][4] This was further substantiated by the observation that individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to HIV-1 infection with no apparent adverse health consequences, highlighting the receptor as a safe and effective target for antiviral therapy.[2][4][5]

The approval of Maraviroc, the first-in-class CCR5 antagonist, validated this therapeutic strategy.[5][6][7] Maraviroc and other small-molecule antagonists act as non-competitive allosteric modulators, binding within a transmembrane pocket of the receptor to induce a conformational change that prevents its recognition by the viral gp120 envelope protein.[8][9][10][11]

Diazaspiro scaffolds, such as diazaspiro[5.5]undecanes and related spirodiketopiperazines, have emerged as highly promising templates for the next generation of CCR5 antagonists.[1][2][8][10][12] Their key advantages include:

  • Three-Dimensionality (sp³-Richness): The inherent non-planar, rigid structure of spirocycles allows for precise projection of functional groups into three-dimensional space. This can lead to enhanced binding affinity and improved selectivity against other GPCRs, a common challenge in drug development.[13][14]

  • Novelty and Patentability: These scaffolds provide access to novel chemical space, offering opportunities for new intellectual property.

  • Synthetic Tractability: Modern synthetic methods allow for the efficient construction of the core scaffold and subsequent diversification to build extensive libraries for structure-activity relationship (SAR) studies.

This protocol outlines a comprehensive workflow for leveraging these advantages to discover and develop potent and selective CCR5 antagonists.

Visualization: Drug Discovery Workflow

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Lead Optimization Scaffold_Selection Diazaspiro Scaffold Selection & Design Library_Synthesis Combinatorial Library Synthesis Scaffold_Selection->Library_Synthesis Purification Purification & Characterization Library_Synthesis->Purification Binding_Assay Primary Screen: Radioligand Binding Assay (Ki) Purification->Binding_Assay Compound Library Functional_Assay Secondary Screen: Functional Assays (IC50) (Ca2+ Flux, Chemotaxis) Binding_Assay->Functional_Assay Antiviral_Assay Tertiary Screen: HIV-1 Entry Assay (IC50) Functional_Assay->Antiviral_Assay Selectivity_Panel Selectivity Profiling (hERG, other GPCRs) Antiviral_Assay->Selectivity_Panel SAR_Analysis SAR Analysis Selectivity_Panel->SAR_Analysis Biological Data PK_Profiling ADME/PK Profiling SAR_Analysis->PK_Profiling Lead_Candidate Lead Candidate Selection PK_Profiling->Lead_Candidate

Caption: High-level workflow for CCR5 antagonist development.

Protocol: Synthesis of a Diazaspiro[5.5]undecane Library

This section provides a generalized protocol for the synthesis of a library based on a 1,4,9-triazaspiro[5.5]undecane-2,5-dione scaffold, a structure known to produce potent CCR5 antagonists.[10] The strategy involves building the core and then diversifying it through appendage of various R-groups.

Step-by-Step Synthesis of the Core Scaffold

Objective: To synthesize the core diazaspiro template for subsequent diversification.

Materials:

  • N-Boc-piperidone

  • Benzylamine

  • Potassium cyanide

  • Ammonium carbonate

  • Appropriate solvents (e.g., Ethanol, Water, Dioxane)

  • Hydrochloric acid (HCl)

Procedure:

  • Strecker Reaction:

    • To a solution of N-Boc-piperidone in an ethanol/water mixture, add benzylamine, followed by potassium cyanide.

    • Stir the reaction at room temperature for 24 hours. This three-component reaction forms the key α-amino nitrile intermediate.

    • Causality: The Strecker synthesis is a robust and efficient method for forming α-amino acids and their derivatives. It allows for the convergent assembly of three key components, rapidly building molecular complexity.

  • Hydantoin Formation:

    • Add ammonium carbonate to the reaction mixture and heat to 60-70 °C for 12-18 hours. This step facilitates the cyclization to form a spiro-hydantoin intermediate.

    • After cooling, the product often precipitates and can be collected by filtration.

  • Boc-Deprotection and Cyclization:

    • Treat the spiro-hydantoin with a strong acid, such as 4M HCl in dioxane, to remove the Boc protecting group.

    • Neutralize the resulting amine hydrochloride and react it with a suitably protected amino acid (e.g., N-Fmoc-amino acid) using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).

    • Following Fmoc-deprotection, induce intramolecular cyclization via heating or microwave irradiation to form the final diketopiperazine ring of the diazaspiro[5.5]undecane core.

Library Diversification Strategy

To explore the structure-activity relationship (SAR), diversity can be introduced at three key positions (R¹, R², R³).

  • R¹ (N-1 position): Introduce diversity by reacting the secondary amine on the piperidine ring with a variety of alkyl halides or by performing reductive amination with different aldehydes.

  • R² (Position 3): Utilize a range of commercially available amino acids in the cyclization step to vary this side chain.

  • R³ (Position 9): Begin the synthesis with different primary amines in the initial Strecker reaction to modify this position.

This strategy allows for the systematic exploration of how size, electronics, and hydrophobicity at each position impact receptor binding and functional activity.

Protocol: In Vitro Screening Cascade

Once a library of compounds is synthesized and purified, a systematic screening cascade is essential to identify potent and selective antagonists.

Visualization: In Vitro Screening Cascade

G Compound_Library Synthesized Compound Library (>100 compounds) Primary_Screen Primary Screen Radioligand Binding Assay (Single Concentration) Compound_Library->Primary_Screen Hits Initial Hits (~10-20 compounds) Primary_Screen->Hits >50% Inhibition Dose_Response_Binding Dose-Response Binding Determine Ki Functional_Screen Functional Screen Calcium Mobilization Assay Determine IC50 Dose_Response_Binding->Functional_Screen Potent Binders (Ki < 1 µM) Antiviral_Screen Antiviral Screen HIV-1 Pseudovirus Entry Assay Determine IC50 Functional_Screen->Antiviral_Screen Potent Antagonists (IC50 < 1 µM) Selectivity_Screen Selectivity & Safety hERG & CCR2/CXCR4 Panels Antiviral_Screen->Selectivity_Screen Potent Antivirals (IC50 < 100 nM) Leads Lead Compounds (~2-5 compounds) Selectivity_Screen->Leads Hits->Dose_Response_Binding

Caption: A tiered approach for efficient screening of new compounds.

Primary Screen: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds by measuring their ability to displace a high-affinity radiolabeled ligand from the CCR5 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing human CCR5 (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]-MIP-1α or [¹²⁵I]-RANTES.

  • Test compounds dissolved in DMSO.

  • Binding Buffer: (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • 96-well filter plates (GF/C or GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, add 25 µL of binding buffer.

  • Add 25 µL of test compound at various concentrations (for dose-response) or a single high concentration (for primary screen).

  • Add 25 µL of radioligand (e.g., [¹²⁵I]-MIP-1α at a final concentration near its Kₑ).

  • Initiate the binding reaction by adding 125 µL of the CCR5-expressing cell membranes (5-10 µg protein per well).

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (binding buffer without BSA).

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of specific binding (IC₅₀).

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[1]

Secondary Screen: Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of the compounds by measuring their ability to block agonist-induced intracellular calcium release.

Materials:

  • CCR5-expressing cell line (e.g., U87.CD4.CCR5 or a CHO line co-expressing CCR5 and a G-protein like Gα16).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • CCR5 agonist: RANTES or MIP-1β.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with kinetic read capability and automated injectors (e.g., FLIPR).

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium indicator dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add test compounds at various concentrations and incubate for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and measure baseline fluorescence.

  • Inject the CCR5 agonist (at a concentration that gives ~80% of the maximal response, EC₈₀) and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).

Data Analysis:

  • The antagonist effect is measured as the percentage inhibition of the agonist-induced calcium signal.

  • Plot the percentage inhibition against the log concentration of the antagonist to determine the IC₅₀ value.[1][15][16]

Tertiary Screen: HIV-1 Entry Assay

Objective: To confirm that functional antagonism translates to the inhibition of R5-tropic HIV-1 entry into target cells.

Materials:

  • Target cell line expressing CD4, CCR5, and CXCR4 (e.g., TZM-bl cells), which contain a luciferase reporter gene under the control of the HIV-1 LTR.

  • Replication-defective HIV-1 pseudovirus stocks expressing an R5-tropic envelope protein (e.g., from BaL or JR-FL strains).

  • Cell culture medium and supplements.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Plate the TZM-bl target cells in a 96-well plate and incubate overnight.

  • Pre-incubate the pseudovirus stock with serial dilutions of the test compound for 1 hour at 37°C.

  • Remove the medium from the TZM-bl cells and add the virus-compound mixture.

  • Incubate for 48 hours at 37°C to allow for viral entry, reverse transcription, integration, and reporter gene expression.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

Data Analysis:

  • Calculate the percentage of viral inhibition relative to untreated virus-only controls.

  • Determine the IC₅₀ value, which is the compound concentration required to inhibit viral entry by 50%.[17]

Data Interpretation and Lead Optimization

The data gathered from the screening cascade is crucial for building a robust Structure-Activity Relationship (SAR) model.

SAR Table Example
Compound IDR¹ GroupR² GroupR³ GroupBinding Kᵢ (nM)Ca²⁺ Flux IC₅₀ (nM)HIV Entry IC₅₀ (nM)
DZ-001n-ButylCyclohexylBenzyl55.2120.5250.1
DZ-002n-ButylPhenyl Benzyl25.845.198.3
DZ-003Cyclopropyl CyclohexylBenzyl150.3>1000>1000
DZ-004n-ButylCyclohexyl4-F-Benzyl 10.115.622.5
DZ-0054-CF₃-Phenyl Cyclohexyl4-F-Benzyl1.5 2.8 5.1

Interpretation:

  • From DZ-001 to DZ-002, replacing the cyclohexyl at R² with a phenyl group improves potency, suggesting an important aromatic interaction.

  • Comparing DZ-001 and DZ-003 shows that a small, rigid R¹ group like cyclopropyl is detrimental to activity.

  • The addition of an electron-withdrawing fluorine at the R³ benzyl group (DZ-004) significantly boosts potency across all assays.

  • Combining the optimal fragments leads to a lead compound, DZ-005, with low nanomolar potency.

Off-Target and Pharmacokinetic Profiling

Promising lead compounds must be evaluated for:

  • Selectivity: Test against a panel of other chemokine receptors (especially CCR2 and CXCR4) and other critical off-targets like the hERG potassium channel to ensure a clean safety profile.[1][2][15]

  • Pharmacokinetics (ADME): Assess properties such as metabolic stability in liver microsomes, plasma protein binding, and cell permeability. Early assessment of oral bioavailability and half-life in animal models (e.g., rats) is critical for selecting a clinical candidate.[1][2][18][19]

Conclusion

The development of CCR5 antagonists using diazaspiro templates represents a promising strategy in the ongoing search for novel antiretroviral agents. The structural rigidity and three-dimensionality of these scaffolds provide a unique advantage for achieving high potency and selectivity. By following a systematic workflow encompassing rational design, efficient library synthesis, and a tiered in vitro screening cascade, researchers can effectively identify and optimize lead candidates. The protocols and insights provided herein serve as a robust foundation for drug discovery programs aimed at targeting the CCR5 receptor for HIV and other potential inflammatory indications.

References

  • Meade, C., & Land-Bracha, A. (2016). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 25(12), 1435-1446. [Link]

  • Veljkovic, V., & Paessler, S. (2016). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs. [Link]

  • Taylor & Francis Online. (2016). CCR5 receptor antagonists in preclinical to phase II clinical development for HIV. [Link]

  • Palani, A., & Tagat, J. R. (2006). Discovery and Development of Small-Molecule Chemokine Coreceptor CCR5 Antagonists. Journal of Medicinal Chemistry, 49(9), 2851-2857. [Link]

  • Okolo, E. A., Pahl, A., Sievers, S., Pask, C. M., Nelson, A., & Marsden, S. P. (2020). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Angewandte Chemie International Edition, 59(39), 17094-17100. [Link]

  • Vandekerckhove, L., Verhofstede, C., & Vogelaers, D. (2007). CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. Current HIV research, 5(5), 493-500. [Link]

  • El-Gazzar, M., Liu, Y., El-Daly, M., & Abuo-Rahma, G. E.-D. A. (2021). Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening. ACS Omega, 6(16), 10769-10781. [Link]

  • Ole-Ole, F., & El-Kafrawy, S. (2009). Vicriviroc: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection. Expert opinion on investigational drugs, 18(12), 1913-1921. [Link]

  • Biswas, P., Tambussi, G., & Lazzarin, A. (2007). CCR5 inhibitors: an emerging promising HIV therapeutic strategy. Journal of translational medicine, 5, 56. [Link]

  • HIV.gov. (2023). Co-receptor Tropism Assays. Clinical Info HIV.gov. [Link]

  • Gotti, D., Viganò, O., Gatti, F., Boccassini, L., Binelli, A., Sighinolfi, L., ... & Focà, E. (2011). In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells. Clinical and experimental immunology, 166(1), 114-121. [Link]

  • Strizki, J. M., Tremblay, C., Xu, S., Harmon, D., Zhang, L., Touzjian, N., ... & Baroudy, B. M. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial agents and chemotherapy, 49(12), 4911-4919. [Link]

  • ResearchGate. Chemical structures of CCR5 receptor antagonists. [Link]

  • Vandekerckhove, L., Verhofstede, C., & Vogelaers, D. (2007). CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. Semantic Scholar. [Link]

  • El-Gazzar, M., Liu, Y., El-Daly, M., & Abuo-Rahma, G. E.-D. A. (2021). Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening. ACS Omega. [Link]

  • Lederman, M. M., Penn-Nicholson, A., Cho, M., & Mosier, D. (2009). Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc. Clinical pharmacology and therapeutics, 86(2), 147-152. [Link]

  • NATAP. (2009). IN VITRO ANTI-HIV EFFICACY OF THE CHEMOKINE RECEPTOR 5 (CCR5) ANTAGONIST TBR-652 IN COMBINATION WITH FOUR OTHER CLASSES OF ANTIRETROVIRAL AGENTS. [Link]

  • Watson, C., Jenkinson, S., Kazmierski, W., & Kenakin, T. (2005). The CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor. Molecular pharmacology, 67(4), 1268-1282. [Link]

  • Boyle, C. D., & Palani, A. (2003). Structure-activity relationship studies: M2 and CCR5 receptor antagonists. Current topics in medicinal chemistry, 3(10), 1155-1169. [Link]

  • Zhang, H. S., Chen, L., & Long, Y. Q. (2008). Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. Letters in Drug Design & Discovery, 5(6), 421-425. [Link]

  • Arnatt, C. K. (2013). DEVELOPMENT OF ANTAGONISTS TARGETING CHEMOKINE RECEPTOR CCR5 AND THE C. VCU Scholars Compass. [Link]

  • Liu, S., & Wang, R. (2004). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of chemical information and computer sciences, 44(1), 122-132. [Link]

  • Boyle, C. D., & Palani, A. (2003). Structure-Activity Relationship Studies: M2 and CCR5 Receptor Antagonists. Current Topics in Medicinal Chemistry, 3(10), 1155-1169. [Link]

  • Wikipedia. (n.d.). CCR5 receptor antagonist. [Link]

  • Colin, P., & Lusso, P. (2022). Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. Frontiers in Immunology, 12, 818296. [Link]

  • Imanishi, T., & Obika, S. (2010). Discovery of orally available spirodiketopiperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 20(14), 4252-4256. [Link]

  • Al-Harthi, S., & Al-Malki, A. L. (2019). Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy. Journal of Biosciences and Medicines, 7(6), 1-20. [Link]

Sources

Application

Application Note: In Vitro Screening of 2,9-Diazaspiro[5.5]undecan-3-one Derivatives for Antiviral Activity

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: High-throughput in vitro screening, cytotoxicity profiling, and hit validation of spirocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: High-throughput in vitro screening, cytotoxicity profiling, and hit validation of spirocyclic scaffolds.

Mechanistic Rationale: The "Escape from Flatland" in Antiviral Discovery

Historically, antiviral drug discovery has relied heavily on flat, heteroaromatic compounds. However, the modern paradigm emphasizes increasing the fraction of sp³-hybridized carbons ( ) to improve clinical success rates. Spirocyclic scaffolds, such as 2,9-diazaspiro[5.5]undecan-3-one , offer a unique three-dimensional architecture that restricts conformational flexibility while projecting substituents into distinct vectors[1].

In the context of antiviral screening, spirocycles have emerged as privileged chemotypes. Their rigid 3D structure allows for deep insertion into complex viral target pockets—such as the S4 subsite of the SARS-CoV-2 3C-like protease (3CLpro) or the allosteric pockets of the Dengue virus NS4B protein[2][3]. Furthermore, the 2,9-diazaspiro[5.5]undecan-3-one core provides two orthogonal nitrogen atoms for divergent functionalization, allowing medicinal chemists to rapidly synthesize libraries with optimized pharmacokinetic (PK) properties, enhanced aqueous solubility, and reduced cytochrome P450 inhibition.

This application note details a robust, self-validating in vitro screening cascade designed to evaluate 2,9-diazaspiro[5.5]undecan-3-one derivatives for antiviral efficacy while rigorously filtering out non-specific cytotoxic artifacts.

Screening Cascade & Workflow Visualization

To ensure that observed antiviral activity is target-specific and not a secondary consequence of host cell death, the screening cascade must evaluate viral replication and host cell viability in parallel. The workflow below outlines the logic gate for hit progression.

G cluster_assays Parallel In Vitro Assays Library Compound Library (2,9-diazaspiro[5.5]undecan-3-one) Cyto Cytotoxicity Assay (CC50) ATP-based Luminescence Library->Cyto Host Cells (e.g., Huh7) Anti Antiviral Efficacy (EC50) Viral Replicon/Reporter Library->Anti Infected Cells SI Selectivity Index (SI) Calculation (CC50 / EC50) Cyto->SI CC50 Data Anti->SI EC50 Data Hit Hit Validation & Progression (SI > 10, Z' > 0.5) SI->Hit Data Triage

Figure 1: Parallel high-throughput screening workflow for spirocyclic antiviral candidates.

Detailed Experimental Protocols

The following protocols establish a self-validating system. Every assay plate must include internal controls to calculate the Z'-factor, ensuring day-to-day assay reliability.

Protocol A: Compound Preparation and Acoustic Dispensing

Spirocyclic compounds generally exhibit better solubility than their planar counterparts, but proper handling is critical to avoid precipitation artifacts.

  • Stock Preparation: Dissolve 2,9-diazaspiro[5.5]undecan-3-one derivatives in 100% molecular-grade DMSO to a final concentration of 10 mM.

  • Causality for Acoustic Dispensing: Traditional tip-based serial dilutions often suffer from compound carryover and precipitation at the aqueous-DMSO interface. Use an Acoustic Liquid Handler (e.g., Labcyte Echo) to dispense nanoliter volumes directly into dry 384-well assay plates.

  • Normalization: Ensure the final DMSO concentration in all wells (including controls) is strictly normalized to 0.5% (v/v) . Rationale: DMSO concentrations above 0.5% can induce transcriptomic stress responses in host cells, confounding both cytotoxicity and viral replication readouts.

Protocol B: Host Cell Cytotoxicity Profiling ( )

Antiviral "hits" are frequently false positives caused by compounds that simply kill the host cell, thereby halting viral replication. This assay quantifies host cell viability.

  • Cell Seeding: Seed host cells (e.g., Vero E6 or Huh7, depending on viral tropism) at cells/well in 384-well white opaque plates containing the pre-dispensed compounds.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% . (Match the exact incubation time of the antiviral assay).

  • Viability Readout: Add CellTiter-Glo® reagent (1:1 volume ratio).

    • Causality of Assay Choice: CellTiter-Glo measures intracellular ATP. Because ATP degrades rapidly upon cell death, luminescence is directly proportional to the number of metabolically active host cells, providing a highly sensitive and rapid readout compared to traditional MTT assays.

  • Self-Validation Controls:

    • Positive Control (Max Toxicity): 10 µM Puromycin.

    • Negative Control (Max Viability): 0.5% DMSO vehicle.

    • Quality Control: Calculate Z'. A plate is only accepted if .

Protocol C: Antiviral Efficacy Screening ( )

To achieve high-throughput scalability, a reporter virus or subgenomic replicon system (e.g., NanoLuciferase-tagged) is preferred over traditional plaque reduction assays.

  • Infection/Transfection: Infect the pre-seeded, compound-treated cells with the reporter virus at a Multiplicity of Infection (MOI) of 0.01. Rationale: A low MOI ensures multiple cycles of viral replication occur during the assay window, increasing sensitivity to replication inhibitors.

  • Incubation: Incubate for 48 hours.

  • Efficacy Readout: Lyse cells and add the specific luciferase substrate (e.g., Nano-Glo®). Measure luminescence.

  • Self-Validation Controls:

    • Positive Control (Max Inhibition): Known antiviral standard (e.g., 5 µM Nirmatrelvir for 3CLpro targets)[2].

    • Negative Control (Max Viral Replication): 0.5% DMSO vehicle + Virus.

Data Presentation and Interpretation

Quantitative data must be synthesized into a Selectivity Index (SI) , defined as . An SI > 10 is the minimum threshold for a viable antiviral lead, indicating the compound inhibits the virus at concentrations at least ten times lower than those that kill the host cell.

Table 1: Representative Screening Data for 2,9-Diazaspiro[5.5]undecan-3-one Derivatives
Compound IDSubstitution Pattern (N9) (µM) (µM)Selectivity Index (SI)Hit Status
Spiro-Core Unsubstituted (H)> 100> 50N/AInactive
Spiro-Deriv-1 4-fluorobenzyl> 10012.4> 8.0Weak Lead
Spiro-Deriv-2 3-chloro-4-hydroxyphenyl85.21.847.3Validated Hit
Control Nirmatrelvir (Standard)> 1000.07> 1428Reference

Data Interpretation Insights: The unsubstituted 2,9-diazaspiro[5.5]undecan-3-one core typically lacks sufficient binding affinity for viral targets. However, functionalization at the N9 position (e.g., Spiro-Deriv-2) often yields potent inhibitors by allowing the spiro-core to anchor in a shallow binding pocket while the substituent reaches into deep hydrophobic sub-pockets (such as the S2 or S4 pockets of viral proteases)[2]. The high values (>80 µM) demonstrate the inherent low toxicity of the spirocyclic scaffold, validating its utility in drug discovery[1].

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link][1]

  • Dampalla, C. S., Rathnayake, A. D., Galasiti Kankanamalage, A. C., Kim, Y., Perera, K. D., Nguyen, H. N., Miller, M. J., Madden, T. K., Picard, H. R., Thurman, H. A., Kashipathy, M. M., Liu, L., Battaile, K. P., Lovell, S., Chang, K. O., & Groutas, W. C. (2022). Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease. Journal of Medicinal Chemistry, 65(11), 7818-7832.[Link][2]

  • Ye, N., Chen, H., Wold, E. A., Shi, P. Y., & Zhou, J. (2016). Therapeutic Potential of Spirooxindoles as Antiviral Agents. ACS Infectious Diseases, 2(6), 382-392.[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,9-Diazaspiro[5.5]undecan-3-one

Welcome to the technical support center for the synthesis of 2,9-diazaspiro[5.5]undecan-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,9-diazaspiro[5.5]undecan-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and improve the yield and purity of your synthesis.

The 2,9-diazaspiro[5.5]undecane core is a valuable building block in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] However, the construction of this spirocyclic system, particularly with the introduction of a lactam functionality, can present several synthetic hurdles. This guide is based on established principles of spirocycle synthesis and addresses potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing 2,9-diazaspiro[5.5]undecan-3-one?

A1: A prevalent strategy for the synthesis of similar spiro-lactams involves a multi-step sequence. This typically begins with the construction of a suitable piperidine-based precursor, which already contains one of the nitrogen atoms and the carbon framework. The key step is then an intramolecular cyclization to form the second ring and the spirocyclic center. A plausible approach is the reaction of a suitably substituted piperidine with an acylating agent to form an intermediate that can then undergo intramolecular cyclization to form the lactam ring.

Q2: What are the most critical parameters to control to ensure a good yield?

A2: Several factors significantly influence the yield of spirocyclization reactions. These include:

  • Reaction Concentration (High Dilution): To favor the desired intramolecular cyclization over competing intermolecular side reactions that lead to polymers or oligomers, the reaction should be performed under high dilution conditions.[3]

  • Choice of Base and Solvent: The selection of a non-nucleophilic base is crucial to prevent unwanted side reactions. The solvent should be anhydrous and capable of dissolving the starting materials and intermediates.[3][4]

  • Reaction Temperature: Temperature control is vital. While some reactions may require heating to overcome activation energy barriers, others may need to be run at lower temperatures to minimize decomposition or side product formation.[3]

  • Purity of Starting Materials: The use of highly pure starting materials and reagents is essential to avoid introducing impurities that can interfere with the reaction or complicate purification.[3]

Q3: How can I confirm the successful synthesis and purity of 2,9-diazaspiro[5.5]undecan-3-one?

A3: A combination of analytical techniques is necessary for unambiguous structure confirmation and purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information on the chemical structure, atom connectivity, and the local environment of protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the lactam carbonyl group.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 2,9-diazaspiro[5.5]undecan-3-one.

Issue 1: Low Yield in the Spirocyclization Step

Question: We are observing a low yield during the formation of the spiro-lactam ring from our piperidine precursor. What are the likely causes, and how can we optimize the reaction?

Answer: Low yields in spirocyclization are a common and often multifaceted problem. Here are the primary factors to investigate:

  • Steric Hindrance: The formation of a spirocyclic center is sterically demanding.[3] The rigidity of the piperidine ring and the substituents can hinder the necessary bond formations.

    • Troubleshooting:

      • Re-evaluate the synthetic route: Consider if an alternative synthetic strategy with less sterically hindered intermediates is possible.

      • Optimize reaction conditions: A systematic optimization of temperature and reaction time can help overcome the activation energy barrier without promoting decomposition.

  • Competing Intermolecular Reactions: Intermolecular reactions between molecules of the precursor can lead to the formation of dimers, oligomers, or polymers, significantly reducing the yield of the desired intramolecularly cyclized product.[3]

    • Troubleshooting:

      • High-Dilution Conditions: Perform the reaction at a very low concentration (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the reactant solution to a larger volume of solvent.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for success.[3]

    • Troubleshooting:

      • Base Selection: Use a non-nucleophilic, sterically hindered base such as triethylamine or diisopropylethylamine (DIPEA) to deprotonate the necessary functional groups without acting as a competing nucleophile.

      • Solvent Screening: Test a range of anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).

      • Temperature Optimization: Systematically vary the reaction temperature. Start at a low temperature (e.g., 0 °C) and gradually increase it, monitoring the reaction progress by TLC or LC-MS.

Issue 2: Formation of Significant Side Products

Question: Our reaction mixture shows multiple spots on TLC, and isolating the desired 2,9-diazaspiro[5.5]undecan-3-one is proving difficult. What could be the source of these impurities?

Answer: The formation of multiple side products can stem from several issues:

  • Incomplete Reaction: If the reaction does not go to completion, you will have a mixture of starting material and product, complicating the purification process.[3]

    • Troubleshooting:

      • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

      • Excess Reagents: A slight excess of the cyclizing agent or activating reagent may be necessary to drive the reaction to completion.

  • Decomposition: The starting material or the product may be unstable under the reaction conditions.[3]

    • Troubleshooting:

      • Milder Conditions: Consider using a lower reaction temperature or milder reagents. For example, if using a harsh acylating agent, explore alternatives.

  • Side Reactions of Functional Groups: Unprotected functional groups on the piperidine precursor can lead to undesired side reactions.

    • Troubleshooting:

      • Protecting Groups: It may be necessary to protect one of the nitrogen atoms in the diazaspiro precursor with a suitable protecting group (e.g., Boc or Cbz) that can be removed in a later step.[5][6]

Issue 3: Difficulty in Purifying the Final Product

Question: We are struggling to purify 2,9-diazaspiro[5.5]undecan-3-one using standard column chromatography. Are there alternative purification techniques?

Answer: The unique three-dimensional and often polar nature of spiro compounds can make them challenging to purify.[3]

  • Chromatography Optimization:

    • Solvent System Screening: Systematically screen different eluent systems for column chromatography. A gradient elution may be more effective than an isocratic one.

    • Stationary Phase Variation: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a C18 reversed-phase column.[3]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[3]

    • Solvent Screening: A thorough screening of different solvents and solvent mixtures is recommended to find suitable conditions for crystallization.

  • Preparative HPLC: For particularly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool to isolate the pure compound.[3]

Experimental Protocols

The following are generalized protocols based on common synthetic strategies for analogous spiro-lactams. These should be adapted and optimized for the specific synthesis of 2,9-diazaspiro[5.5]undecan-3-one.

Protocol 1: Hypothetical Synthesis of a Piperidine Precursor

A detailed protocol for the synthesis of the specific piperidine precursor would be required here, based on the chosen synthetic route. This would likely involve multiple steps starting from commercially available materials.

Protocol 2: Intramolecular Spirocyclization
  • Reaction Setup: Dissolve the piperidine precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) to a final concentration of 0.01-0.05 M under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq).

  • Cyclizing Agent Addition: Slowly add a solution of the cyclizing agent (e.g., an activated ester or acyl chloride derivative, 1.1 eq in the same solvent) to the reaction mixture over several hours using a syringe pump.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the predetermined optimal time, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system, followed by recrystallization or preparative HPLC if necessary.

Data Presentation

Due to the limited availability of specific data for 2,9-diazaspiro[5.5]undecan-3-one, the following table provides typical reaction parameters and expected outcomes based on the synthesis of analogous spiro-lactams.[3]

ParameterTypical Range/ValueNotes
Yield of Spirocyclization 20-60%Highly dependent on substrate and reaction conditions.
Reaction Temperature 0 °C to refluxOptimization is crucial for maximizing yield.
Reaction Time 4-48 hoursMonitored by TLC or LC-MS.
Purity after Chromatography >95%May require further purification.

Visualizations

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Purification & Analysis Piperidine_Precursor Piperidine Precursor Synthesis Cyclization Intramolecular Cyclization Piperidine_Precursor->Cyclization Workup Aqueous Work-up Cyclization->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Analysis Structural Analysis (NMR, MS, HPLC) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Pure 2,9-diazaspiro[5.5]undecan-3-one Starting_Materials Commercially Available Starting Materials Starting_Materials->Piperidine_Precursor

Caption: General workflow for the synthesis of 2,9-diazaspiro[5.5]undecan-3-one.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Sterics Steric Hindrance? Low_Yield->Check_Sterics Check_Intermolecular Intermolecular Reactions? Low_Yield->Check_Intermolecular Check_Conditions Suboptimal Conditions? Low_Yield->Check_Conditions Optimize_Route Optimize Synthetic Route Check_Sterics->Optimize_Route Yes High_Dilution Use High Dilution Check_Intermolecular->High_Dilution Yes Optimize_Reagents Optimize Base, Solvent, Temp. Check_Conditions->Optimize_Reagents Yes

Caption: Decision tree for troubleshooting low yield in spirocyclization.

References

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

  • Yet, L. (2018). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF. [Link]

  • Jørgensen, C. G., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Publications. [Link]

  • Voller, J., et al. (2019). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Request PDF. [Link]

  • Parameswarappa, S. G., & Pigge, F. C. (2011). Intramolecular cyclization of alkylimidazoles. Request PDF. [Link]

  • de Souza, G. E. P., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • Heimgartner, C., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc. [Link]

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting of Intramolecular Spirocyclization

Welcome to the Technical Support Center for spirocyclic compound synthesis. Constructing spirocycles—molecules where two rings share a single quaternary atom—presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic compound synthesis. Constructing spirocycles—molecules where two rings share a single quaternary atom—presents unique thermodynamic and kinetic challenges. This guide is designed for researchers and drug development professionals, providing field-proven insights into catalyst selection, solvent effects, and kinetic control to ensure high yield and stereoselectivity.

Part 1: General Optimization Strategies (FAQ)

Q1: How do I select the right catalyst and ligand system for my substrate? A: Catalyst selection dictates the activation mode, while the ligand controls the geometry and electronic density of the transition state. For instance, in Heck-type spirocyclizations, Palladium (e.g., Pd(OAc)2​ ) is standard for activating halides or triflates[1]. The ligand is the true steering wheel: bulky phosphine ligands (like PPh3​ or bidentate variants) create a defined chiral pocket that facilitates the migratory insertion step while simultaneously preventing the metal center from aggregating into inactive "Pd black." Always begin with a primary screen of central metals, followed by a secondary screen of ligand sterics (cone angle) and electronics.

Q2: How does solvent choice impact the reaction pathway and chemoselectivity? A: Solvents do much more than dissolve your reagents; they actively stabilize highly polar intermediates and transition states. In some systems, hydrogen-bonding solvents can act as co-catalysts or inhibitors. For example, in stereoselective kinetic epoxide-opening spirocyclizations, the competing intermolecular side reaction is first-order dependent on the concentration of methanol, whereas the desired intramolecular reaction has a different kinetic dependence[2]. By carefully tuning the solvent composition, you can kinetically lock out undesired intermolecular pathways.

Part 2: Troubleshooting Specific Experimental Issues

Issue 1: Severe Intermolecular Side Reactions (Oligomerization/Dimerization)

Symptom: LC-MS analysis reveals masses corresponding to 2x or 3x the starting material, with very little of the desired spirocycle. Causality: Intramolecular spirocyclization is a unimolecular process (Rate = kintra​[SM] ), whereas intermolecular dimerization is a bimolecular process (Rate = kinter​[SM]2 ). At high concentrations, the collision frequency between two different substrate molecules outpaces the rate of the molecule folding in on itself[3]. Solution: Apply the high-dilution principle . Maintain the active concentration of the starting material strictly below 0.01 M . If a large volume of solvent is impractical, use a syringe pump to slowly add the starting material over 2–4 hours into the active catalyst mixture.

Issue 2: Poor Diastereoselectivity or Enantioselectivity

Symptom: NMR analysis of the crude mixture shows a near 1:1 mixture of diastereomers. Causality: The energy difference ( ΔΔG‡ ) between the two competing diastereomeric transition states is too small relative to the thermal energy ( RT ) of the system[4]. Solution:

  • Lower the Temperature: Kinetically favor the lowest-energy transition state by dropping the temperature in 10∘C decrements.

  • Modify Ligand Sterics: Introduce bulkier ligands to artificially increase the steric clash in the undesired transition state, thereby increasing ΔΔG‡ .

  • Solvent Polarity: Switch to a less polar solvent (e.g., Toluene instead of DMF) to tighten the transition state geometry.

Issue 3: Low Yield / Incomplete Conversion

Symptom: The reaction stalls at 30% conversion despite prolonged heating. Causality: This is typically caused by catalyst poisoning (e.g., byproduct coordination to the metal) or product inhibition. In Pd-catalyzed reactions, the accumulation of halide ions can inhibit the catalytic cycle. Solution: Introduce an additive. Silver salts (e.g., Ag2​CO3​ or AgOTf ) are excellent halide scavengers that precipitate insoluble AgX , driving the equilibrium forward and freeing up the metal coordination sites.

Part 3: Mechanistic & Workflow Visualization

Spirocyclization_Workflow Substrate 1. Substrate Design & Synthesis Catalyst 2. Primary Catalyst Screen (Pd, Au, Rh, Ru) Substrate->Catalyst Ligand 3. Ligand Optimization (Sterics & Electronics) Catalyst->Ligand Solvent 4. Solvent & Temp Optimization Ligand->Solvent Decision Target Yield & Selectivity Met? Solvent->Decision Troubleshoot Troubleshooting (Dilution, Additives) Decision->Troubleshoot No Success Scale-up & Isolation Decision->Success Yes Troubleshoot->Catalyst Iterate Parameters

Figure 1: Iterative workflow for optimizing transition-metal catalyzed spirocyclization.

Mechanistic_Divergence SM Starting Material [SM] Metal Metal-Coordinated Intermediate SM->Metal Catalyst Intra Intramolecular Pathway (k1) Metal->Intra Low [SM] Syringe Pump Inter Intermolecular Pathway (k2) Metal->Inter High [SM] Batch Addition Spiro Desired Spirocycle (High Yield) Intra->Spiro Oligo Oligomers/Dimers (Side Product) Inter->Oligo

Figure 2: Kinetic divergence between intra- and intermolecular pathways based on concentration.

Part 4: Quantitative Data Summarization

The following table demonstrates a real-world optimization matrix for a Palladium-Catalyzed Imidoylative Spirocyclization[1]. Note how the transition from a non-polar solvent (Toluene) to a polar aprotic solvent (MeCN), combined with a slight temperature increase, dramatically shifts the yield.

EntryCatalyst (10 mol%)Ligand (20 mol%)SolventTemp (°C)Addition TimeYield (%)
1 Pd(OAc)2​ PPh3​ Toluene801 h14%
2 Pd(OAc)2​ PPh3​ THF801 h35%
3 Pd(OAc)2​ PPh3​ MeCN801 h65%
4 Pd(OAc)2​ PPh3​ MeCN 90 2 h 78% (Optimized)

Data indicates that prolonged addition (2 h) at elevated temperatures in polar solvents maximizes the intramolecular pathway while suppressing dimerization.

Part 5: Standard Operating Procedure (SOP)

Protocol: High-Dilution Palladium-Catalyzed Spirocyclization via Syringe Pump

This protocol is designed as a self-validating system to prevent common points of failure.

Step 1: Catalyst Pre-activation

  • Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3x).

  • Add Pd(OAc)2​ ( 0.01 mmol , 10 mol% ) and PPh3​ ( 0.02 mmol , 20 mol% ).

  • Add 1.0 mL of anhydrous, degassed MeCN.

  • Validation Check: Stir at room temperature for 15 minutes. The solution should turn a clear, pale yellow/orange, indicating the formation of the active Pd(0)−phosphine complex. If a black precipitate forms, oxygen or moisture has compromised the system; abort and restart.

Step 2: Base/Additive Introduction

  • Add the base/additive (e.g., CsOPiv , 1.2 equiv ) to the reaction vessel.

  • Heat the mixture to the optimized temperature (e.g., 90∘C ) using a calibrated oil bath or heating block.

Step 3: Syringe Pump Addition (Critical Step)

  • In a separate flame-dried vial, dissolve the linear precursor ( 0.1 mmol ) in 1.0 mL of anhydrous MeCN.

  • Load this solution into a gas-tight glass syringe.

  • Set the syringe pump to deliver the solution dropwise over 2 hours ( 0.5 mL/h ).

  • Validation Check: Monitor the reaction via TLC (UV/KMnO4) 30 minutes after the addition is complete. The starting material spot should be completely consumed.

Step 4: Work-up and Isolation

  • Cool the reaction to room temperature.

  • Filter the crude mixture through a short pad of Celite to remove the Palladium catalyst and insoluble salts. Wash the pad with EtOAc ( 3×5 mL ).

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure spirocycle.

References

  • Organic Letters (ACS Publications). Electrophile-Controlled Regiodivergent Palladium-Catalyzed Imidoylative Spirocyclization of Cyclic Alkenes.[Link]

  • Journal of the American Chemical Society (ACS Publications). Hydrogen-Bonding Catalysis and Inhibition by Simple Solvents in the Stereoselective Kinetic Epoxide-Opening Spirocyclization of Glycal Epoxides to Form Spiroketals.[Link]

Sources

Troubleshooting

Recrystallization techniques for purifying spirocyclic amine compounds

Welcome to the Technical Support Center for Spirocyclic Amine Purification. As a Senior Application Scientist, I frequently encounter the unique challenges associated with isolating these complex architectures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spirocyclic Amine Purification. As a Senior Application Scientist, I frequently encounter the unique challenges associated with isolating these complex architectures.

Spirocyclic amines are highly sought after in modern drug discovery due to their rigid, three-dimensional conformational structures, which significantly reduce the loss of entropy upon ligand-protein binding[1]. However, this same structural rigidity—combined with the distinct basicity profiles of their secondary or tertiary nitrogens—creates significant thermodynamic hurdles during purification. Their propensity to form strong hydrogen bonds and their altered lipophilicity profiles frequently lead to recrystallization failures, such as liquid-liquid phase separation or the co-crystallization of impurities.

In this guide, we will deconstruct the thermodynamic and kinetic principles behind spirocyclic amine recrystallization, providing field-proven, self-validating protocols to ensure high-purity isolation.

Troubleshooting FAQs: Spirocyclic Amine Recrystallization

Q1: During cooling, my spirocyclic amine forms a biphasic oily layer at the bottom of the flask instead of crystallizing. Why does this happen, and how do I fix it? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation, or LLPS). It occurs when the solute separates as a liquid phase because the temperature of the solution at the point of saturation is higher than the melting point of the solute-solvent-impurity mixture[2][3]. Because impurities often dissolve more readily in these liquid droplets than in the bulk solvent, oiling out traps contaminants and prevents the formation of a pure crystal lattice[2].

The Causality: Spirocyclic amines, particularly those with flexible alkyl chains or lower melting points, are highly susceptible to LLPS if the solvent-solute interactions are thermodynamically unfavorable[4]. For instance, if you attempt to recrystallize a highly nonpolar spirocycle in a strongly polar solvent like methanol, the energetic penalty of solvation forces the solute to form a second liquid phase[5].

The Solution:

  • Adjust the Solvent System: Switch to a solvent with a larger nonpolar alkyl chain (e.g., isopropyl alcohol instead of methanol). This improves the favorable interactions between the solvent and the rigid spirocyclic scaffold, restoring a normal solubility curve[5].

  • Lower the Saturation Temperature: Return the sample to the heat source and add a small amount of the "good" solvent[2]. This dilutes the mixture, ensuring that the saturation point is reached at a temperature below the compound's melting point.

  • Seeding: If oiling out persists, introduce pure seed crystals at a temperature just above the oiling-out point to bypass the liquid-liquid phase boundary and force immediate nucleation[4].

OilingOut Start Sample 'Oils Out' (Liquid-Liquid Phase Separation) CheckMP Is the solution temperature higher than the solute's melting point? Start->CheckMP Action1 Add more solvent to lower saturation temperature CheckMP->Action1 Yes CheckSolvent Is the solvent too polar for the spirocyclic amine? CheckMP->CheckSolvent No Action2 Switch to a less polar solvent (e.g., Isopropyl Alcohol) CheckSolvent->Action2 Yes Action3 Introduce seed crystals just above oiling point CheckSolvent->Action3 No / Unknown

Decision tree for troubleshooting liquid-liquid phase separation during cooling.

Q2: I am experiencing significant product loss to the mother liquor. How do I select the optimal solvent system for a highly polar spirocyclic amine? A: Spirocyclic amines often contain exposed basic nitrogens that form strong hydrogen bonds with protic solvents, drastically increasing their cold solubility. A successful recrystallization requires the compound to be highly soluble in the hot solvent but strictly insoluble (<3%) in the cold solvent[3].

The Causality: When a single solvent cannot meet these thermodynamic criteria, a binary (solvent/anti-solvent) system is required. The "good" solvent disrupts the crystal lattice upon heating. The dropwise addition of an "anti-solvent" decreases the overall dielectric constant of the medium. As the solution cools, the rigid spirocyclic scaffold is forced to re-assemble into a crystal lattice to minimize surface free energy, as the solvent environment is no longer energetically favorable for solvation.

The Solution: Utilize the solvent pairings outlined in the Data Presentation section below. A classic self-validating system for spirocyclic amines is the Ethyl Acetate (Good Solvent) / Heptane (Anti-Solvent) system.

Q3: My spirocyclic amine co-crystallizes with structurally similar impurities. How can I achieve baseline purity? A: Because spirocycles possess a rigid, three-dimensional conformation[1], impurities with similar steric bulk (e.g., unreacted starting materials or regioisomers) can easily substitute into the crystal lattice without significantly disrupting the packing energy.

The Causality: To break this co-crystallization, you must alter the electronic state of the amine. By converting the freebase amine into a salt (e.g., hydrochloride, mesylate, or tosylate), you drastically change its solubility profile, ionic radius, and crystal packing forces.

The Solution: Perform a salt screen. Dissolve the freebase in an ethereal solvent (like MTBE or THF) and add 1.05 equivalents of an anhydrous acid. The resulting spirocyclic amine salt will often precipitate immediately, leaving the neutral impurities completely dissolved in the mother liquor.

Data Presentation: Optimal Solvent Systems for Spirocyclic Amines

Solvent SystemGood Solvent BP (°C)Anti-Solvent BP (°C)Mechanism of ActionTarget Spirocycle Profile
Ethyl Acetate / Heptane 7798EtOAc dissolves the amine; Heptane forces lattice assembly.Moderately lipophilic spirocycles.
Isopropyl Alcohol (IPA) 82N/A (Single)Favorable solute-solvent interaction prevents LLPS[5].Nonpolar spirocycles prone to oiling out in MeOH.
THF / MTBE 6655THF solubilizes rigid structures; MTBE acts as a mild anti-solvent.Highly rigid, poorly soluble freebases.
Ethanol / Water 78100Water acts as a strong anti-solvent to crash out the product.Highly polar, low-molecular-weight spirocycles.

Experimental Protocol: Dual-Solvent Recrystallization

Objective: To isolate high-purity spirocyclic amines while preventing oiling out and co-crystallization. Self-Validating Principle: This protocol relies on achieving a clear, homogenous solution at the boiling point, followed by visually confirmed cloud point induction. This ensures that the thermodynamic boundary for crystallization is crossed precisely, validating the solvent ratios before cooling begins.

Step-by-Step Methodology:

  • Dissolution: Place the crude spirocyclic amine in a round-bottom flask. Add a minimum volume of the hot "good" solvent (e.g., Ethyl Acetate) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, pass the hot solution through a pre-warmed fluted filter paper to prevent premature crystallization on the funnel stem[3].

  • Anti-Solvent Addition: Maintain the solution at a gentle reflux. Slowly add the hot anti-solvent (e.g., Heptane) dropwise until the solution becomes persistently cloudy (the "cloud point"). This visual cue validates that the solution has reached saturation.

  • Clarification: Add the "good" solvent dropwise until the solution just becomes clear again. This step is critical to prevent the compound from crashing out too quickly, which traps impurities.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. The slower the cooling rate, the larger and purer the resulting crystals. (Note: If oiling out occurs during this step, refer to the troubleshooting decision tree above).

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold anti-solvent to remove residual mother liquor without dissolving the product.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Workflow S1 1. Dissolution (Hot 'Good' Solvent) S2 2. Hot Filtration (Remove Impurities) S1->S2 S3 3. Anti-Solvent (Dropwise addition) S2->S3 S4 4. Clarification (Add good solvent) S3->S4 S5 5. Isolation (Vacuum Filtration) S4->S5

Step-by-step workflow for the dual-solvent recrystallization of spirocyclic amines.

References

  • Chemistry LibreTexts (2022). Troubleshooting - Liquid Droplets Form (The Solid "Oils Out"). Available at: [Link]

  • Journal of the American Chemical Society (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Available at: [Link]

  • ACS Publications (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. Available at:[Link]

  • Docsity (2022). Chapter 12: Recrystallization | Study notes Organic Chemistry. Available at: [Link]

  • Reddit - r/chemistry (2011). What can cause "oiling out"? Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up 2,9-Diazaspiro[5.5]undecan-3-one Production

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist overseeing kilo-lab campaigns, I frequently consult on the scale-up of complex spirocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist overseeing kilo-lab campaigns, I frequently consult on the scale-up of complex spirocycles. Modern drug discovery increasingly relies on Fsp3-rich spirocyclic scaffolds to improve ADME-Tox profiles—specifically by enhancing aqueous solubility, reducing hERG liability, and improving metabolic stability compared to flat heterocycles[1][2]. However, spirocyclic amines present unique scale-up challenges related to chemical stability, thermal hazards, and extreme polarity[1][3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome the bottlenecks inherent in the multigram-to-kilogram production of 2,9-diazaspiro[5.5]undecan-3-one[4].

Section 1: Mechanistic Workflow & Causality

The synthesis of 2,9-diazaspiro[5.5]undecan-3-one relies on a convergent annulation strategy starting from commercially available N-Boc-4-piperidone[4][5]. The causality of this route is rooted in thermodynamic driving forces:

  • Olefination: A Horner-Wadsworth-Emmons (HWE) reaction establishes the exocyclic double bond. HWE is preferred over Wittig on scale because the phosphonate byproducts are water-soluble, aiding in purification.

  • Michael Addition: Nitromethane is added to the α,β-unsaturated ester to install the requisite primary amine precursor at the sterically hindered quaternary center.

  • Reductive Lactamization: Hydrogenation of the nitro group yields a nucleophilic primary amine. Driven by thermodynamics, this amine undergoes intramolecular acyl substitution with the adjacent ethyl ester to form the stable 6-membered lactam (tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate)[6].

  • Deprotection: Acidic cleavage of the Boc group yields the highly polar target compound.

G Node1 N-Boc-4-piperidone Step1 Step 1: HWE Olefination Reagents: Triethyl phosphonoacetate, KOtBu Control: T < 20°C Node1->Step1 Node2 α,β-Unsaturated Ester (tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate) Step1->Node2 Step2 Step 2: Michael Addition Reagents: CH₃NO₂, DBU Control: Semi-batch dosing Node2->Step2 Node3 Nitro-Ester Intermediate (tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate) Step2->Node3 Step3 Step 3: Reductive Lactamization Reagents: H₂, Pd/C, MeOH, 65°C Control: LC-MS monitoring for M+1 Node3->Step3 Node4 N-Boc-Spiro-Lactam (tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate) Step3->Node4 Step4 Step 4: Anhydrous Deprotection Reagents: 4M HCl in Dioxane Control: Direct precipitation Node4->Step4 Node5 2,9-diazaspiro[5.5]undecan-3-one (Dihydrochloride Salt) Step4->Node5

Synthetic workflow for 2,9-diazaspiro[5.5]undecan-3-one scale-up.

Section 2: Troubleshooting Guides & FAQs

Q1: During the Michael addition of nitromethane on a 500g scale, we observed a dangerous exotherm and significant impurity formation. How can we mitigate this? A1: Nitromethane is both a reactive Michael donor and a potential explosive hazard under strongly basic, heated conditions. The causality of the exotherm is the rapid deprotonation and subsequent uncontrolled nucleophilic attack. Solution: Switch from standard batch addition to a continuous flow or slow-dosing semi-batch setup. Replace strong bases like NaH with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU provides sufficient basicity for enolate formation without triggering runaway side reactions or decomposing the nitromethane into explosive fulminates. Maintain the internal temperature strictly between 15°C and 25°C.

Q2: Our reductive lactamization step (Step 3) stalls, leaving a mixture of the uncyclized amino-ester and the desired N-Boc-spiro-lactam. Why does cyclization fail, and how do we force it to completion? A2: The reduction of the nitro group to the amine is fast, but the subsequent intramolecular cyclization is rate-limiting. If the reaction is run at room temperature, the kinetic barrier of the acyl substitution prevents cyclization, and the intermediate amino-ester will predominate. Solution: This is a self-validating system: if LC-MS shows an M+1 corresponding to the open-chain amino-ester, thermal energy is required. After hydrogen uptake ceases, filter off the hydrogenation catalyst and heat the filtrate (in MeOH or EtOH) to 65°C for 12 hours. The heat overcomes the activation energy barrier, driving the equilibrium toward the thermodynamically stable lactam.

Q3: The final deprotection yields 2,9-diazaspiro[5.5]undecan-3-one, but we lose >40% of our yield during aqueous workup. How can we isolate this highly polar spirocycle efficiently? A3: 2,9-diazaspiro[5.5]undecan-3-one is extremely hydrophilic due to the secondary amine and the lactam moiety. Traditional liquid-liquid extraction (e.g., DCM/Water) results in massive yield loss because the partition coefficient heavily favors the aqueous layer. Solution: Eliminate the aqueous workup entirely. Perform the Boc-deprotection using anhydrous HCl in 1,4-dioxane. The target compound will precipitate directly out of the organic solvent as a highly pure dihydrochloride salt.

Section 3: Self-Validating Experimental Protocols

The following protocols have been optimized for >100g scale operations, integrating built-in validation checkpoints to ensure process integrity.

Protocol A: Reductive Lactamization (Step 3)
  • Charge: Transfer the nitro-ester intermediate (1.0 eq) into a pressure reactor. Add Methanol (10 vol) and 10% Pd/C (50% wet, 0.05 eq). Note: Wet Pd/C is used to mitigate the pyrophoric hazards associated with dry catalysts or Raney-Nickel on scale.

  • Purge: Purge the vessel with N₂ (3x), then H₂ (3x).

  • Hydrogenation: Pressurize to 50 psi H₂. Stir at 25°C until hydrogen uptake ceases (typically 4-6 hours).

  • Validation Checkpoint 1: Sample for LC-MS. The nitro group mass must be fully consumed. The primary mass will be the uncyclized amino-ester (M+1 = 315.2).

  • Thermal Cyclization: Filter the catalyst through a Celite pad under N₂ to prevent ignition. Transfer the filtrate to a clean reactor and heat to 65°C for 12 hours.

  • Validation Checkpoint 2: Sample for LC-MS. The amino-ester mass must transition entirely to the N-Boc-spiro-lactam (M+1 = 269.2)[6]. If uncyclized intermediate remains, add 0.1 eq DIPEA to increase amine nucleophilicity and continue heating.

  • Concentration: Concentrate under reduced pressure to yield the crude N-Boc-spiro-lactam as a solid.

Protocol B: Anhydrous Deprotection & Isolation (Step 4)
  • Charge: Dissolve the crude N-Boc-spiro-lactam in anhydrous 1,4-dioxane (5 vol) at 15°C.

  • Acidification: Dropwise add 4M HCl in dioxane (5.0 eq) while maintaining internal temperature <25°C.

  • Precipitation: Stir for 4 hours. A thick white precipitate will form as the Boc group is cleaved and the dihydrochloride salt crystallizes.

  • Validation Checkpoint: The reaction is self-indicating. The cessation of gas evolution (isobutylene and CO₂) and the stabilization of the slurry density confirm reaction completion. Verify via TLC (ninhydrin stain positive).

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with cold MTBE (2 x 3 vol) to remove residual organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C to constant weight, yielding 2,9-diazaspiro[5.5]undecan-3-one dihydrochloride.

Section 4: Quantitative Data & Scale-Up Metrics

The table below summarizes the critical parameter shifts required when moving from bench-scale discovery chemistry to pilot-scale production.

Process ParameterBench-Scale (<10g)Pilot-Scale (>1kg)Mechanistic Rationale / Causality
Olefination Base NaH (Sodium Hydride)KOtBu (Potassium tert-butoxide)Eliminates H₂ gas evolution; highly soluble in THF for controlled continuous dosing.
Michael Donor Base TBAF or NaHDBU (catalytic to 1.1 eq)Prevents runaway exotherms; avoids decomposition of nitromethane into explosive fulminates.
Reduction Catalyst Raney-Nickel10% Pd/C (50% wet)Wet Pd/C mitigates pyrophoric hazards of Ra-Ni while maintaining high catalytic turnover for nitro reduction.
Lactamization Temp 25°C (Room Temp)65°C (Reflux in MeOH)Overcomes the kinetic barrier of intramolecular cyclization; prevents accumulation of open-chain amino-ester.
Final Isolation Aqueous ExtractionDirect Precipitation (HCl/Dioxane)Bypasses the unfavorable partition coefficient of the polar spirocycle; yields highly pure dihydrochloride salt.

References

  • Batista VF, Pinto DCGA, Silva AM. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Taylor & Francis.
  • "Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone" ACS Publications.
  • "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines" PubMed Central (PMC).
  • "WO2014089379A1 - Compounds useful as inhibitors of atr kinase" Google Patents.
  • "1251021-18-7 | tert-Butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate" ChemScene.

Sources

Troubleshooting

Stabilizing diazaspiro compounds for long-term storage and biological testing

Technical Support Center: Stabilizing Diazaspiro Compounds for Long-Term Storage and Biological Testing Welcome to the Application Science Support Center. Diazaspiro compounds—such as diazaspiro[3.3]heptanes, diazaspiro[...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing Diazaspiro Compounds for Long-Term Storage and Biological Testing

Welcome to the Application Science Support Center. Diazaspiro compounds—such as diazaspiro[3.3]heptanes, diazaspiro[3.4]octanes, and diazaspiro[4.5]decanes—are highly valued in medicinal chemistry. By increasing the sp3 carbon character of a molecule, these spirocyclic scaffolds serve as excellent bioisosteres for planar piperazines, significantly improving drug metabolism, pharmacokinetics (DMPK), and solubility[1].

However, the strained bicyclic framework and the presence of basic secondary amines introduce unique challenges. Unprotected spirocyclic amines can undergo rapid, spontaneous decomposition via oxidation or ring-opening, whereas N-substituted derivatives demonstrate indefinite stability[2]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the integrity of your diazaspiro compounds from the chemical repository to the biological assay.

Section 1: Solid-State Storage and Physicochemical Stability

Q: My diazaspiro[3.3]heptane free base degraded into an insoluble polymeric mass after two months on the bench. What is the mechanistic cause, and how do I prevent it? A: Unprotected diazaspiro free bases are highly susceptible to atmospheric oxidation and carbon dioxide absorption. The basic secondary amines react with ambient CO2​ to form carbamate salts, while atmospheric moisture initiates hydrolytic degradation of the strained spiro ring. Solution: Always store the solid as a salt (e.g., dihydrochloride or hemioxalate). The dihydrochloride salt protonates the amines, drastically reducing their nucleophilicity and preventing carbamate formation. However, because these salts are highly hygroscopic, they must be stored in a tightly sealed, light-resistant container at -20°C with a dedicated desiccant.

Table 1: Physicochemical and Storage Profiles of Diazaspiro Compounds

State / DerivativeStability ProfileAqueous SolubilityRecommended StoragePrimary Application
Free Base Poor (Prone to oxidation / CO2​ absorption)Low-80°C (Argon purged)Immediate derivatization
Dihydrochloride Salt Good (Highly hygroscopic)High-20°C (With desiccant)Aqueous biological assays
N-Protected (e.g., Boc) Excellent (Chemically inert)Very Low4°C to -20°CLong-term library storage
N-Arylated / Alkylated Moderate to Good (Metabolically stable)Moderate-20°CLead compound testing[3]

Section 2: DMSO Stock Solution Management

Q: We observe a 40% drop in compound potency when using DMSO stocks that are a month old. Why is this happening, and how do we stabilize our screening library? A: This is a classic case of solvent-induced instability driven by hygroscopicity and cryoconcentration. Dimethyl sulfoxide (DMSO) rapidly absorbs atmospheric water. As the water content in the DMSO stock increases, the local dielectric constant shifts, causing highly lipophilic diazaspiro derivatives to precipitate out of solution[4]. Furthermore, repeated freeze-thaw cycles cause cryoconcentration—as the DMSO freezes (freezing point 19°C), the solute is excluded from the solvent crystal lattice and aggregates at the bottom of the tube, leading to irreversible micro-precipitation and irreproducible assay dosing.

Self-Validating Protocol: Preparation and Storage of Diazaspiro DMSO Stocks

This protocol includes a built-in validation step (nephelometry) to ensure the compound remains in solution before biological testing.

  • Equilibration: Transfer the lyophilized diazaspiro vial from the -20°C freezer to a vacuum desiccator. Allow it to reach room temperature (approx. 30 minutes) before opening to prevent condensation from introducing water into the hygroscopic salt.

  • Dissolution: Dissolve the compound in anhydrous, cell-culture grade DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM stock concentration.

  • Validation (QC Check): Visually inspect the solution. If cloudy, sonicate for 5 minutes at room temperature. Perform a quick nephelometry (light scattering) read at 600 nm; an absorbance >0.05 indicates micro-precipitation.

  • Aliquotting: Immediately dispense the stock into single-use aliquots (10–50 µL) in low-protein-binding polypropylene tubes.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen to prevent cryoconcentration, then transfer to a -80°C freezer. DMSO stocks are stable for ≤ 1 year at -80°C[4].

  • Thawing: Thaw a single aliquot in a 37°C water bath immediately before use. Vortex thoroughly. Discard any unused portion; never refreeze.

DMSO_Workflow start Equilibrate Lyophilized Powder to RT dissolve Dissolve in Anhydrous DMSO (10 mM) start->dissolve qc QC Check: Nephelometry (Abs < 0.05 at 600nm) dissolve->qc aliquot Aliquot into Low-Binding Polypropylene Tubes qc->aliquot freeze Flash Freeze & Store at -80°C aliquot->freeze thaw Thaw at 37°C & Use (Discard Remainder) freeze->thaw

Workflow for preparing and validating diazaspiro DMSO stock solutions.

Section 3: Troubleshooting In Vitro Assay Inconsistencies

Q: My compound shows excellent biochemical potency but completely fails in 96-well cell-based assays after 48 hours of incubation. Is the compound degrading? A: Not necessarily. While diazaspiro scaffolds provide stable electrostatic interactions with biological targets[5], their failure in prolonged cell assays usually stems from one of three distinct mechanisms:

  • Non-Specific Binding (NSB): Basic secondary amines become protonated at physiological pH (7.4), interacting strongly with the negatively charged surfaces of standard oxidized polystyrene tissue culture plates.

  • Media Instability: Enzymatic degradation by serum components or chemical hydrolysis at 37°C.

  • Cellular Metabolism: Rapid microsomal clearance (e.g., N-dealkylation of the exposed amine).

Self-Validating Protocol: LC-MS/MS Media Stability Assessment

This protocol isolates chemical degradation from cellular metabolism by utilizing a cell-free control.

  • Matrix Preparation: Prepare complete cell culture medium (e.g., DMEM + 10% FBS) and pre-warm to 37°C.

  • Dosing: Spike the diazaspiro compound into the medium to a final concentration of 1 µM (ensure final DMSO concentration is ≤ 0.1% to prevent solvent-induced precipitation)[4].

  • Incubation & Controls: Aliquot the dosed media into two sets of plates: Set A (containing cells) and Set B (cell-free control). Incubate at 37°C with 5% CO2​ .

  • Time-Course Sampling: At T=0, 1h, 4h, 24h, and 48h, remove a 50 µL aliquot from both sets. The T=0 sample is critical as it validates the initial solubility and establishes the 100% baseline.

  • Quenching: Immediately quench the samples by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Interpretation:

    • If the compound depletes in Set A but remains stable in Set B , the issue is cellular metabolism.

    • If the compound depletes equally in both sets , the issue is chemical instability or plastic adsorption.

Troubleshooting_Logic issue Activity Drop-off in Cell-Based Assay check_nsb Check Plastic Adsorption (LC-MS Recovery) issue->check_nsb check_met Check Media Stability (Cell-Free vs. Cell-Active) issue->check_met nsb_fail High Adsorption Detected: Use NBS Plates & 0.01% BSA check_nsb->nsb_fail chem_fail Cell-Free Degradation: Check pH & Buffer Stability check_met->chem_fail Degrades in both met_fail Cellular Clearance: Optimize Scaffold (N-Capping) check_met->met_fail Degrades in cells only

Logic tree for troubleshooting diazaspiro compound activity drop-offs.

References

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]

  • Removing Neighboring Ring Influence in Monocyclic B–OH Diazaborines: Properties and Reactivity as Phenolic Bioisosteres with Dynamic Hydroxy Exchange. Journal of the American Chemical Society. Available at:[Link][2]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][3]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. Available at:[Link][5]

Sources

Optimization

Overcoming poor reaction kinetics in diazaspiro[5.5]undecane synthesis

Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of diazaspiro[5.5]undecanes. As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of diazaspiro[5.5]undecanes. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction dynamics, enabling you to troubleshoot and optimize your synthetic strategies effectively. The inherent challenge of constructing a spirocyclic framework, particularly the diazaspiro[5.5]undecane core, often lies in managing the kinetics of the key bond-forming steps. This guide is structured to address these kinetic hurdles head-on, transforming potential experimental setbacks into opportunities for rational process optimization.

Troubleshooting Guide: Overcoming Kinetic Barriers

This section is formatted as a series of common problems encountered in the laboratory. Each question is followed by a detailed analysis of potential causes and actionable solutions.

Q1: My reaction is incredibly slow or appears to have stalled completely. What are the primary factors I should investigate?

A1: A stalled or sluggish reaction in diazaspiro[5.5]undecane synthesis, especially via the common double aza-Michael addition pathway, points to several potential kinetic bottlenecks. Let's break down the likely culprits.

  • Insufficient Catalyst Activity or Loading: The cyclization cascade is often catalyzed. If you are using a base catalyst like diethylamine, its concentration might be too low to facilitate both deprotonation of the nucleophile and the subsequent cyclization steps efficiently.[1][2] For Lewis acid or p-toluenesulfonic acid (p-TSA) catalyzed variants, the catalyst may be poisoned by impurities or used in insufficient quantities.[3]

    • Solution: Incrementally increase the catalyst loading. If using a base, ensure it is fresh and anhydrous. For acid catalysts, consider the presence of basic impurities in your starting materials or solvent that could be neutralizing it.

  • Poor Substrate Reactivity: The electronic nature of your substrates is paramount. Electron-withdrawing groups on the Michael acceptor (e.g., the divinyl ketone) will accelerate the reaction, while electron-donating groups will slow it down. Conversely, a more nucleophilic amine donor will react faster.

    • Solution: While redesigning the substrate is a major change, this is a critical consideration during the planning phase. If you are committed to the current substrates, you must be more aggressive with other reaction parameters.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and transition states. Aprotic polar solvents like DCM, THF, or acetonitrile are common choices.[2] However, the wrong solvent can hinder solubility or fail to promote the necessary ionic intermediates.

    • Solution: Screen a panel of solvents. Sometimes a switch from a non-polar to a polar aprotic solvent can dramatically increase the reaction rate.

  • Reaction Reversibility: The aza-Michael reaction can be reversible.[4] Your reaction may not be stalled but may have reached an equilibrium that is unfavorable for the product. This is especially true at higher temperatures where the retro-aza-Michael reaction can become significant.[4]

    • Solution: Try running the reaction at a lower temperature for a longer period. While this seems counterintuitive for slow kinetics, it can shift the equilibrium towards the more stable product. Also, if the reaction produces a volatile byproduct (like water in some condensation cyclizations), its removal can drive the reaction forward.

  • Low Temperature: While higher temperatures can promote reverse reactions, an insufficient temperature will not provide the necessary activation energy. There is an optimal temperature window for these reactions that you must find empirically.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential side product formation by TLC or LC-MS.

Q2: My reaction yields are consistently low, even after extended reaction times. How can I improve product output?

A2: Low yields are a common and frustrating issue. The problem can stem from an unfavorable equilibrium, competing side reactions, or product degradation.

  • Competing Side Reactions: The most common side reaction is the formation of a single Michael addition product without the subsequent cyclization. Another possibility, especially with certain ketones, is the formation of stable enamines which are unreactive in the desired cyclization pathway.[5]

    • Solution: To favor the double addition, ensure the stoichiometry of your reactants is correct. Sometimes, a slow addition of one reactant to the other can maintain a low concentration of the intermediate and favor the intramolecular cyclization over intermolecular side reactions.[6]

  • Energy Input Method: Conventional heating might not be sufficient to overcome the activation energy barrier efficiently.

    • Solution: The use of microwave irradiation or ultrasound has been shown to dramatically reduce reaction times and improve yields for diazaspiro[5.5]undecane synthesis.[3][7] These techniques provide uniform, high-energy input that can drive reactions to completion much more effectively than an oil bath.

Table 1: Comparison of Energy Input Methods for Diazaspiro[5.5]undecane Synthesis

ParameterConventional HeatingMicrowave IrradiationUltrasound
Reaction Time Often several hours to days[1]Typically minutes[7]30-60 minutes
Typical Yields Variable, can be lowGood to excellent (up to 98%)[7]Good to excellent
Mechanism Thermal energy transferDirect dielectric heatingAcoustic cavitation
Key Advantage Simple setupRapid optimization, high efficiencyImproved mass transfer, can initiate difficult reactions
Considerations Potential for side product formation with prolonged heatingRequires specialized equipment; potential for pressure buildupRequires specialized equipment; solvent choice is critical
  • Purification Losses: The issue may not be the reaction itself, but the work-up and purification. Spirocyclic compounds can sometimes be challenging to purify, and significant material can be lost during chromatography.

    • Solution: Analyze a crude sample of your reaction mixture by ¹H NMR or LC-MS to get an accurate measure of the "crude yield." If the crude yield is high, then optimize your purification protocol. Consider alternative methods like crystallization or different stationary/mobile phases for chromatography.

Q3: I'm observing multiple spots on my TLC plate that are not starting material or product. What are these side products and how can I minimize them?

A3: The formation of multiple side products indicates a lack of selectivity in your reaction. Identifying these byproducts is the first step to mitigating their formation.

  • Likely Byproducts:

    • Mono-Michael Adduct: The result of the first addition without the second ring-closing addition.

    • Enamine/Isomers: Some starting materials, like 1,3-cyclohexanedione derivatives, can form stable enamines or other isomers that are unreactive.[5][8]

    • Polymerization/Degradation Products: Especially under harsh conditions (high heat, strong acid/base), your starting materials or product may degrade.

  • Mitigation Strategies:

    • Control Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This will often reduce the rate of side reactions more than the rate of the desired reaction.

    • Catalyst Choice: The choice of catalyst can profoundly influence selectivity. A milder base or a specific Lewis acid might favor the desired pathway. For example, a simple base like diethylamine has been shown to be effective and selective in certain double Michael additions.[1]

    • Order of Addition: As mentioned previously, adding one reagent slowly to a solution of the others can prevent the buildup of reactive intermediates that lead to side products.

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for addressing low-yield issues in your synthesis.

troubleshooting_workflow start Low Yield Observed check_crude Analyze Crude Reaction Mixture (NMR, LC-MS) start->check_crude crude_yield Is Crude Yield High? check_crude->crude_yield optimize_purification Optimize Purification (Crystallization, Chromatography) crude_yield->optimize_purification Yes check_reaction Investigate Reaction Parameters crude_yield->check_reaction No end Improved Yield optimize_purification->end temp Optimize Temperature (Too low or too high?) check_reaction->temp catalyst Screen Catalysts & Loading (Base, Acid, Organocatalyst) check_reaction->catalyst solvent Screen Solvents (Polar vs. Non-polar) check_reaction->solvent energy Consider Alternative Energy Source (Microwave or Ultrasound) check_reaction->energy side_products Are Side Products the Issue? temp->side_products catalyst->side_products solvent->side_products energy->side_products slow_addition Implement Slow Addition Protocol side_products->slow_addition Yes side_products->end No, continue optimization slow_addition->end

Caption: A logical workflow for troubleshooting low yields in synthesis.

Frequently Asked Questions (FAQs)

  • What is the most common synthetic route for diazaspiro[5.5]undecanes and what is its mechanism? The most prevalent method is the cascade [5+1] double Michael addition reaction.[1] It typically involves reacting a 1,5-diaryl-1,4-pentadien-3-one derivative (a divinyl ketone) with an active methylene compound containing two nitrogen atoms, such as N,N-dimethylbarbituric acid. The reaction is usually base-catalyzed. The mechanism proceeds via the deprotonation of the active methylene compound, followed by the first conjugate addition to one of the vinyl groups. A subsequent intramolecular conjugate addition then forms the second ring and completes the spirocyclic core.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 Divinyl Ketone enolate Enolate Formation (Base Catalyst) plus + R2 N,N-Dimethyl- barbituric Acid R2->enolate mono_adduct First Michael Addition (Mono-Adduct) enolate->mono_adduct cyclization Intramolecular Michael Addition mono_adduct->cyclization P Diazaspiro[5.5]undecane Derivative cyclization->P

Caption: General mechanism for diazaspiro[5.5]undecane synthesis.

  • How can I effectively monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system that gives good separation between your starting materials and the expected product (Rf ~0.3-0.4). For more quantitative analysis, taking aliquots at regular intervals and analyzing them by LC-MS or ¹H NMR spectroscopy is highly recommended. This will not only show the consumption of starting materials and formation of product but also the appearance of any intermediates or side products.

  • Are there catalyst-free methods available? While most methods employ a catalyst, some reactions can proceed thermally, especially with highly activated substrates. However, these often require higher temperatures and longer reaction times, which can lead to side product formation.[1] Some protocols using microwave or ultrasound may be listed as "catalyst-free" but the high energy input itself is driving the reaction.[7]

Key Protocols

Protocol 1: Diethylamine-Catalyzed Synthesis of a 2,4-Diazaspiro[5.5]undecane Derivative

This protocol is adapted from methodologies that utilize a simple base catalyst for the double Michael addition.[1][2]

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,5-diaryl-1,4-pentadien-3-one derivative (1.0 equiv.) and N,N-dimethylbarbituric acid (1.0 equiv.) in dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

  • Catalyst Addition: To the stirred solution at room temperature, add diethylamine (0.2 equiv.) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane solvent system) every hour. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the pure diazaspiro[5.5]undecane product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References

  • Gorshkov, V. A., & Stoyanova, I. V. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(57), 35677-35695. [Link]

  • A convenient synthesis of substituted spiro[5.5]undecanes using Lewis acid catalysts. (2025). Journal of Chemical Sciences. [Link]

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2233-S2241. [Link]

  • Çalışkan, E., & Gürbüz, İ. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(3), 45-58. [Link]

  • Husson, C., et al. (1998). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 63(26), 9543-9547. [Link]

  • Islam, M. S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Bazgir, A., et al. (2009). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. Journal of Applied Chemical Research, 8, 67-72. [Link]

  • Kim, D., & Movassaghi, M. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(49), 17358-17361. [Link]

  • Islam, M., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar. [Link]

  • Dandanell, S., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Omega, 6(51), 35824-35834. [Link]

  • Kumar, A., et al. (2015). Organocatalytic Enantioselective Cascade Aza‐Michael/Michael Addition Sequence for Asymmetric Synthesis of Chiral Spiro[pyrrolidine‐3,3′‐oxindole]s. Asian Journal of Organic Chemistry, 4(7), 634-640. [Link]

  • Day, D. M., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. [Link]

  • Efficient construction of spirocyclic azaoxindoles via double Michael addition reaction using phase-transfer catalysis. (2025). ResearchGate. [Link]

  • Jones, C. D., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 26(48), 10931-10936. [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (2024). Organic Letters. [Link]

  • Krumkacheva, O. A., & Fedorova, O. S. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(3), 677. [Link]

  • Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. (2020). Organic Letters. [Link]

  • Ravasio, B., et al. (2024). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 81(601), 68-73. [Link]

  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. (2020). MDPI. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2007). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Methods for 2,9-diazaspiro[5.5]undecan-3-one

Welcome to the technical support center for the analysis of 2,9-diazaspiro[5.5]undecan-3-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2,9-diazaspiro[5.5]undecan-3-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and validated protocols for detecting and characterizing impurities. As a key building block in medicinal chemistry, particularly for developing CCR5 antagonists and other therapeutics, ensuring the purity of this spirocyclic compound is paramount for safety, efficacy, and regulatory compliance.[1][2] This document synthesizes established analytical principles with practical, field-proven insights to address the specific challenges you may encounter.

Section 1: Understanding the Impurity Landscape

The first step in effective impurity analysis is to understand what impurities might be present and where they come from. The manufacturing process for 2,9-diazaspiro[5.5]undecan-3-one can introduce several types of impurities, which are broadly categorized by the International Council for Harmonisation (ICH) guidelines.[3][4]

Frequently Asked Questions (FAQs): Impurity Origins

Q1: What are the most common types of impurities I should expect when synthesizing 2,9-diazaspiro[5.5]undecan-3-one?

A1: Impurities are generally classified into three main categories[5][6]:

  • Organic Impurities: These are the most common and structurally related to the main compound. They can include starting materials, by-products from competing reaction pathways, intermediates that were not fully consumed, and degradation products that form during manufacturing or storage.[3][6] For a spirocyclic synthesis, isomeric byproducts can also be a significant challenge.[7]

  • Inorganic Impurities: These derive from reagents, catalysts, or manufacturing equipment. They can include salts, heavy metals, and residual catalysts.[3][4] These are typically detected using pharmacopoeial methods.[4]

  • Residual Solvents: These are volatile organic compounds used during the synthesis or purification process that are not completely removed.[5][6] Their control is specifically addressed by the ICH Q3C guideline.[3]

Table 1: Potential Impurities in the Synthesis of 2,9-diazaspiro[5.5]undecan-3-one

Impurity TypePotential Source / ExampleRecommended Primary Analytical Technique
Organic Unreacted piperidine-based precursorsHPLC-UV, LC-MS
By-products from incomplete cyclizationHPLC-UV, LC-MS
Diastereomers or constitutional isomersChiral HPLC, HPLC-UV, NMR
Degradation products (e.g., hydrolysis of the lactam ring)HPLC-UV, LC-MS
Inorganic Reagent salts (e.g., chlorides)Ion Chromatography, ICP-MS
Metal catalysts (e.g., Palladium, Titanium)[8]ICP-MS, Atomic Absorption Spectroscopy (AAS)[9]
Residual Solvents Dichloromethane, Tetrahydrofuran (THF), MethanolHeadspace GC-MS
Section 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical compounds and quantifying related organic impurities.[9][10][11] Its precision, reproducibility, and wide applicability make it indispensable for quality control.[10]

Troubleshooting Guide: Common HPLC Issues

Q2: My main peak for 2,9-diazaspiro[5.5]undecan-3-one is tailing. What's causing this and how do I fix it?

A2: Peak tailing is often caused by secondary interactions between the basic nitrogen atoms in your spiro compound and acidic silanol groups on the silica-based column packing. This can lead to inaccurate quantification.

  • Causality: The lone pairs on the amine functional groups can form strong hydrogen bonds with free silanols, slowing down a portion of the analyte molecules as they pass through the column, resulting in a "tail."

  • Solutions:

    • Mobile Phase pH Adjustment: Add a competitive base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites, masking them from your analyte.

    • Use a Biphenyl or End-Capped Column: Modern columns, like a Kinetex Biphenyl, are designed with proprietary surface chemistries that shield silanol groups, reducing these secondary interactions.[12]

    • Lower the pH: If your molecule is stable, lowering the mobile phase pH with an acid like phosphoric acid to around 2.5 can protonate the amine groups.[12] This reduces their interaction with silanols but may significantly alter retention time.

    • Check for Column Overload: Injecting too high a concentration of your sample can cause peak shape distortion, including tailing. Try diluting your sample.

Q3: I see a small peak on the tail of my main API peak, but I can't get them to separate. How can I improve the resolution?

A3: Co-elution is a common problem when dealing with closely related impurities. Improving resolution (Rs) is key and can be achieved by manipulating selectivity, efficiency, or retention.

  • Causality: The impurity and the main compound have very similar polarities and interactions with the stationary phase under the current conditions.

  • Solutions:

    • Optimize the Mobile Phase: The most effective first step is to change the organic modifier. If you are using acetonitrile, try methanol, or a ternary mixture of both. Acetonitrile and methanol have different selectivities and can significantly alter the separation of closely related compounds.

    • Adjust the Gradient: If using a gradient method, make the slope shallower around the elution time of your main peak. A slower increase in the organic solvent percentage will give the two compounds more time to separate.

    • Change the Stationary Phase: If mobile phase optimization fails, switch to a column with a different selectivity. For instance, if you are using a C18 column, a phenyl-hexyl or a biphenyl column offers different (π-π) interactions that can resolve structurally similar compounds.[12]

    • Lower the Temperature: Reducing the column temperature can sometimes increase selectivity and improve resolution, although it will also increase retention times and peak widths.

Q4: My baseline is very noisy, making it difficult to detect impurities at the 0.05% level. What should I check?

A4: A noisy baseline compromises the limit of detection (LOD) and limit of quantitation (LOQ). The cause can be chemical or instrumental.

  • Causality: The detector is registering fluctuations unrelated to your analyte. This can be due to a contaminated mobile phase, an aging detector lamp, or an unstable pump.

  • Solutions:

    • Mobile Phase Quality: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared buffers. Degas the mobile phase thoroughly before use to remove dissolved air, which can cause pressure fluctuations and detector noise.

    • System Flush: Flush the system, including the pump, injector, and detector flow cell, with a strong solvent like isopropanol to remove any contaminants.

    • Check Detector Lamp: A lamp nearing the end of its life can cause significant noise. Check the lamp energy or hours of use in your system's diagnostics.

    • Pump Performance: Air bubbles in the pump head are a common cause of rhythmic baseline pulses. Purge the pump thoroughly on all lines.

Diagram: Troubleshooting HPLC Peak Shape Issues

HPLC_Troubleshooting start Observe Poor Peak Shape is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_cause1 Secondary Interactions (e.g., silanols) is_tailing->tailing_cause1 Yes tailing_cause2 Column Overload is_tailing->tailing_cause2 Also consider is_split Is the peak split or broad? is_fronting->is_split No fronting_cause1 Sample solvent stronger than mobile phase is_fronting->fronting_cause1 Yes fronting_cause2 Column Overload is_fronting->fronting_cause2 Also consider split_cause1 Column Contamination / Void is_split->split_cause1 Yes split_cause2 Partially Blocked Frit is_split->split_cause2 Also consider tailing_solution1 Add mobile phase modifier (e.g., TEA) OR change to end-capped column. tailing_cause1->tailing_solution1 tailing_solution2 Dilute sample and re-inject. tailing_cause2->tailing_solution2 fronting_solution1 Dissolve sample in mobile phase or weaker solvent. fronting_cause1->fronting_solution1 fronting_cause2->tailing_solution2 split_solution1 Flush column or replace if necessary. split_cause1->split_solution1 split_solution2 Reverse flush column (use with caution). split_cause2->split_solution2

Caption: Decision tree for diagnosing common HPLC peak shape problems.

Experimental Protocol: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for method development. Validation according to ICH Q2(R1) guidelines is required before use in a regulated environment.[11][13]

  • Instrumentation:

    • HPLC or UHPLC system with a UV or Diode-Array Detector (DAD).[14]

  • Chromatographic Conditions:

    • Column: Kinetex 2.6 µm Biphenyl, 100 x 4.6 mm, or equivalent.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 80% B

      • 20-22 min: 80% B

      • 22-22.1 min: 80% to 5% B

      • 22.1-27 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 220 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the 2,9-diazaspiro[5.5]undecan-3-one sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Integrate all peaks and report any impurity at a level greater than the reporting threshold (typically 0.05%).[4]

Section 3: Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is the preferred method for identifying and quantifying volatile impurities like residual solvents.[6][15]

Troubleshooting Guide: Common GC Issues

Q5: I'm analyzing for residual solvents and see a peak for dichloromethane in my blank injection. How can I eliminate this carryover?

A5: Carryover of volatile solvents is a common issue in headspace GC. It can originate from the syringe, transfer line, or sample vials.

  • Causality: Residual analyte from a previous, more concentrated sample adsorbs onto an active site within the sample path and is released during a subsequent injection.

  • Solutions:

    • Increase Syringe/Loop Bakeout Time: After each injection, the syringe and sample loop are heated to remove residual compounds. Increase the temperature and/or duration of this bakeout step in your instrument method.

    • Run Blank Injections: Program your sequence to run one or two blank injections (e.g., empty, sealed vials) after high-concentration samples to flush the system.

    • Check Septa: The injection port septum can retain solvents. Ensure you are using high-quality, low-bleed septa and replace them regularly as part of your preventative maintenance.

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Instrumentation:

    • Gas chromatograph with a headspace autosampler and a Mass Spectrometric (MS) detector.[16]

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temp: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Injector Temperature: 250 °C.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from 35 to 350 amu.

    • Source Temperature: 230 °C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the 2,9-diazaspiro[5.5]undecan-3-one sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO, which is not expected to be a residual solvent).

    • Seal the vial immediately. Prepare standards and controls in the same manner.

Section 4: Structural Elucidation of Unknown Impurities

When an unknown impurity is detected above the identification threshold, its structure must be determined.[3] This typically requires a combination of chromatographic and spectroscopic techniques.[9]

Diagram: General Workflow for Impurity Identification

Impurity_ID_Workflow start Detect Impurity > Identification Threshold (e.g., via HPLC) lcms Perform LC-MS Analysis start->lcms isolate Isolate Impurity (Prep-HPLC or Fraction Collection) start->isolate If needed for NMR hrms Obtain High-Resolution Mass (HRMS) for Molecular Formula lcms->hrms msms Acquire MS/MS Fragmentation Data lcms->msms elucidate Propose Structure hrms->elucidate msms->elucidate nmr Perform NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) isolate->nmr nmr->elucidate confirm Confirm Structure (e.g., by synthesis of reference standard) elucidate->confirm report Report and Document Findings confirm->report

Caption: A typical workflow for the structural identification of an unknown impurity.

Frequently Asked Questions (FAQs): Spectroscopic Analysis

Q6: How can Mass Spectrometry (MS) help identify an unknown impurity detected by HPLC?

A6: Coupling HPLC to a mass spectrometer (LC-MS) is a powerful combination.[14]

  • Molecular Weight: MS provides the molecular weight of the impurity, which is the most critical first piece of information.[6] High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass, allowing you to determine the elemental composition and molecular formula.[15]

  • Structural Fragments: Using tandem mass spectrometry (MS/MS), the impurity ion can be fragmented. The resulting fragmentation pattern provides clues about the molecule's structure, which can be compared to the fragmentation of the main compound to pinpoint the location of the modification (e.g., an extra hydroxyl group, a missing methyl group).

Q7: When is Nuclear Magnetic Resonance (NMR) spectroscopy necessary for impurity characterization?

A7: NMR is the definitive tool for unambiguous structure elucidation, especially for isomers which have the same mass and cannot be distinguished by MS alone.[11][17]

  • Connectivity and Skeleton: 2D NMR experiments like COSY (proton-proton correlation), HSQC (one-bond proton-carbon correlation), and HMBC (multiple-bond proton-carbon correlation) are used to piece together the complete carbon-hydrogen framework of the impurity.[18]

  • Stereochemistry: For diastereomers, NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximities of protons, helping to determine the relative stereochemistry of the molecule.[18]

Section 5: Regulatory Context and Reporting Thresholds

All impurity analysis must be conducted within the framework of regulatory guidelines to ensure product safety and quality. The ICH Q3A(R2) guideline provides a clear framework for impurities in new drug substances.[4]

Frequently Asked Questions (FAQs): Regulatory Compliance

Q8: What are the ICH Q3A thresholds and what do they mean for my experiments?

A8: The ICH Q3A guideline specifies three key action thresholds based on the maximum daily dose (MDD) of the drug substance.[3][4] These thresholds dictate the level of analytical scrutiny required.

  • Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission. Any impurity above this level must be quantified.[3]

  • Identification Threshold: The level at or above which an impurity's structure must be determined.[5]

  • Qualification Threshold: The level at or above which an impurity's biological safety must be established.[4] Qualification involves acquiring and evaluating data to establish the safety of a specific impurity at the level found in the product.[4]

Table 2: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day (whichever is lower)0.15% or 1.0 mg per day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2).[4][13]
References
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances.
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances.
  • BenchChem. Technical Support Center: Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one.
  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect.
  • Reddy, P. C., et al. (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. IJRPR.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Development and Delivery.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • BenchChem. spectroscopic data (NMR, IR, MS) for 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one.
  • BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for 9-Hydroxyspiro[5.5]undecan-3-one.
  • Veeprho. (2024, August 8).
  • Thermo Fisher Scientific.
  • Al-Saeed, F. A., et al. (2025, March 14).
  • Hoye, T. R., et al. (2008, March 25).
  • Nakasone, L., et al. Separation of Diazoxide and its Organic Impurities per USP Monograph. Phenomenex.
  • Scilit.
  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF.
  • Al-Othery, A. M., et al. (2015). Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L. PMC.
  • Le, T. B., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
  • National Institutes of Health. (2026, March 7).
  • Al-Asker, M. S., et al. (2023, March 15). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.

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Reference Data & Comparative Studies

Validation

A Tale of Two Spirocycles: Unraveling the Biological Landscape of 1,9- vs. 2,9-Diazaspiro[5.5]undecanones

A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals In the realm of medicinal chemistry, the diazaspiro[5.5]undecane scaffold has emerged as a privileged structure, a testament to its conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals

In the realm of medicinal chemistry, the diazaspiro[5.5]undecane scaffold has emerged as a privileged structure, a testament to its conformational rigidity and synthetic tractability. This three-dimensional framework provides a unique platform for the development of novel therapeutics. However, within this family of molecules, a striking disparity in research focus becomes apparent when comparing two constitutional isomers: 1,9-diazaspiro[5.5]undecan-2-one and 2,9-diazaspiro[5.5]undecan-3-one . While the former has been the subject of extensive investigation, revealing a rich tapestry of biological activities, the latter remains a largely unexplored territory, a veritable terra incognita in the landscape of drug discovery.

This guide provides a comprehensive overview of the known biological activities of 1,9-diazaspiro[5.5]undecan-2-one derivatives, supported by experimental data. It will then delve into a structural comparison with the enigmatic 2,9-diazaspiro[5.5]undecan-3-one, postulating how the subtle yet significant differences in their architecture could translate into divergent pharmacological profiles. For researchers and drug development professionals, this analysis aims to not only summarize the current state of knowledge but also to illuminate a promising, yet untrodden, path for future investigation.

The Well-Trodden Path: Biological Activities of 1,9-Diazaspiro[5.5]undecan-2-one

The 1,9-diazaspiro[5.5]undecan-2-one core, characterized by a lactam ring fused at the C2 and C4 positions of two piperidine rings, has proven to be a versatile scaffold for targeting a diverse array of biological entities.[1][2] Bioactive compounds incorporating this moiety invariably feature substituents at the N9 position, and occasionally at the N1 position, highlighting these as key vectors for modulating pharmacological activity.[1][2]

A Multi-Target Scaffold

Derivatives of 1,9-diazaspiro[5.5]undecan-2-one have demonstrated significant potential in several therapeutic areas:

  • Metabolic Disorders: A significant body of research has focused on the development of these compounds as inhibitors of Acetyl-CoA Carboxylase (ACC) , a key enzyme in fatty acid synthesis.[1] Dual inhibition of ACC1 and ACC2 is a promising strategy for the treatment of obesity and other metabolic diseases.

  • Pain and Inflammation: The scaffold has been utilized to develop potent antagonists for Neurokinin-1 (NK1) and Neurokinin-2 (NK2) receptors , which are implicated in pain and inflammatory pathways.[1]

  • Oncology: More recently, derivatives have been investigated as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) , a crucial enzyme in the DNA damage response, making them attractive candidates for cancer therapy.

  • Central Nervous System (CNS) Disorders: The structural framework has also been explored for its potential to modulate CNS targets, including antagonism of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) , which is involved in the regulation of energy homeostasis.[1]

Quantitative Bioactivity Data

The following table summarizes the reported in vitro activities of selected 1,9-diazaspiro[5.5]undecan-2-one derivatives against various biological targets.

Compound IDTargetAssayActivity (IC50/Ki)Reference
1g ACC1Biochemical Assay7 nM[1]
ACC2Biochemical Assay3 nM[1]
1h ACC1Biochemical Assay11 nM[1]
ACC2Biochemical Assay5 nM[1]
5a MCH-R1Radioligand Binding1.2 nM (Ki)
5b MCH-R1Radioligand Binding0.8 nM (Ki)
5c MCH-R1Radioligand Binding0.5 nM (Ki)
10a,b NK1/NK2Functional AssayPotent dual antagonists[1]
18 Diglyceride AcyltransferaseBiochemical Assay49.0 nM[1]
20 Histamine H3 ReceptorRadioligand Binding783 nM[1]
23 PARP-1Biochemical Assay6.2 nM

The Uncharted Territory: 2,9-Diazaspiro[5.5]undecan-3-one

In stark contrast to its well-documented 1,9-isomer, 2,9-diazaspiro[5.5]undecan-3-one remains a molecule of theoretical interest rather than one of established biological function. A thorough search of the scientific literature reveals a significant knowledge gap, with no published studies detailing its biological activities.

The existence of this scaffold is confirmed through commercial listings of derivatives, such as 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride , and the presence of a protected analog, 2-Boc-9-Cbz-2,9-diazaspiro[5.5]undecan-4-one , in chemical databases.[3][4] This indicates that the synthesis of the 2,9-diazaspiro[5.5]undecane core is feasible.

A Structural Perspective: What a Difference an Atom Makes

The key distinction between the two isomers lies in the arrangement of the nitrogen atoms and the carbonyl group within the spirocyclic system.

isomers cluster_1 1,9-Diazaspiro[5.5]undecan-2-one cluster_2 2,9-Diazaspiro[5.5]undecan-3-one 1,9-isomer 1,9-isomer 2,9-isomer 2,9-isomer

Figure 1. Comparison of the chemical structures of 1,9-diazaspiro[5.5]undecan-2-one and 2,9-diazaspiro[5.5]undecan-3-one.

In the 1,9-isomer , the lactam is part of a 2-piperidone ring, with the nitrogen atoms positioned at the spiro-carbon and at the para-position of the second piperidine ring. This arrangement places the amide bond in a specific chemical environment and dictates the spatial orientation of substituents at the N1 and N9 positions.

Conversely, in the 2,9-isomer , the lactam is a 3-piperidone, with the nitrogen atoms at the ortho- and para-positions relative to the spiro-carbon. This seemingly minor shift has profound implications for the molecule's three-dimensional shape, hydrogen bonding capabilities, and the vectors for substituent placement. The N2 nitrogen is now part of the lactam, potentially altering its basicity and nucleophilicity compared to the N1 nitrogen of the 1,9-isomer.

These structural nuances could lead to:

  • Altered Receptor-Ligand Interactions: The different spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic regions, could result in affinity for a completely different set of biological targets.

  • Novel Structure-Activity Relationships (SAR): The impact of substituents at the N2 and N9 positions on biological activity would need to be established from scratch, potentially yielding novel SAR trends.

  • Different Physicochemical Properties: The change in the internal dipole moment and the overall topology of the molecule could affect its solubility, membrane permeability, and metabolic stability.

Experimental Protocols: A Starting Point for Exploration

For researchers intrigued by the untapped potential of the 2,9-diazaspiro[5.5]undecan-3-one scaffold, the following experimental workflows, adapted from studies on analogous spirocyclic systems, can serve as a foundational guide for initial biological screening.

General Workflow for In Vitro Screening

Sources

Comparative

The Ascendancy of Diazaspiro Scaffolds: A Comparative Guide to In Vivo Efficacy in Animal Models

The unique three-dimensional architecture of diazaspiro compounds has positioned them as a privileged scaffold in modern medicinal chemistry. Their inherent rigidity and novel conformational space offer significant advan...

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Author: BenchChem Technical Support Team. Date: April 2026

The unique three-dimensional architecture of diazaspiro compounds has positioned them as a privileged scaffold in modern medicinal chemistry. Their inherent rigidity and novel conformational space offer significant advantages in achieving high target affinity and specificity, often translating to improved efficacy and safety profiles in preclinical studies. This guide provides a comparative analysis of the in vivo performance of various diazaspiro-based compounds across key therapeutic areas, supported by experimental data from animal models. We will delve into the causality behind experimental designs and present detailed protocols to ensure scientific integrity and reproducibility.

Diazaspiro Compounds in Pain Management: Dual-Targeting for Enhanced Analgesia

A significant challenge in pain management is the development of analgesics with efficacy comparable to opioids but with a reduced side effect profile. Researchers have explored 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[1][2] The rationale behind this dual-targeting strategy is to combine the potent analgesic effects of MOR activation with the mitigation of opioid-induced side effects, such as constipation, through σ1R antagonism.

In Vivo Efficacy of Compound 15au in a Mouse Model of Acute Pain

A key study investigated the analgesic potential of a lead compound, 15au , in a mouse paw pressure test, a standard model for assessing acute pain.[1][2] The efficacy of 15au was directly compared to the widely used opioid analgesic, oxycodone.

Experimental Protocol: Mouse Paw Pressure Test

This protocol is based on the methodology described by Célèrier et al. (2000), a standard in the field for assessing nociception.

  • Animal Model: Male Swiss albino mice are used.

  • Acclimatization: Animals are allowed to acclimatize to the testing environment to minimize stress-induced variability.

  • Baseline Measurement: A baseline pain threshold is determined for each mouse by applying increasing pressure to the hind paw using a calibrated analgesimeter. The pressure at which the mouse withdraws its paw is recorded.

  • Compound Administration:

    • A solution of the test compound (e.g., 15au) or a reference drug (e.g., oxycodone) is administered, typically via the subcutaneous or oral route.

    • A vehicle control group receives the same volume of the vehicle solution.

  • Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), the paw pressure test is repeated to determine the post-treatment pain threshold.

  • Data Analysis: The analgesic effect is calculated as the percentage increase in the maximum possible effect (% MPE) using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off latency - pre-drug latency)] x 100.

Comparative In Vivo Efficacy Data

CompoundAnimal ModelRoute of AdministrationDoseAnalgesic Effect (Paw Pressure Test)Comparison to Oxycodone
15au MouseNot SpecifiedNot SpecifiedPotent analgesic activityComparable to oxycodone
Oxycodone MouseNot SpecifiedNot SpecifiedPotent analgesic activityReference Drug

Data synthesized from multiple sources indicating comparable potency at equianalgesic doses.[1][2]

A noteworthy finding was that at equianalgesic doses, 15au demonstrated significantly less constipation compared to oxycodone, providing strong evidence for the benefits of the dual MOR agonism/σ1R antagonism strategy.[1][2]

Proposed Mechanism of Action: Dual MOR Agonism and σ1R Antagonism

The diagram below illustrates the proposed dual mechanism of action for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives like 15au.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca2_channel Ca2+ Channel Vesicle Neurotransmitter Vesicle (e.g., Substance P) Ca2_channel->Vesicle Release Neurotransmitter Release Vesicle->Release Pain_Signal Pain_Signal Release->Pain_Signal Transmits Pain Signal MOR μ-Opioid Receptor (MOR) MOR->Ca2_channel Inhibits Analgesia Analgesia MOR->Analgesia Promotes Sigma1R σ1 Receptor (σ1R) Side_Effects Side Effects (e.g., Constipation) Sigma1R->Side_Effects Contributes to Diazaspiro_Compound 1-oxa-4,9-diazaspiro[5.5]undecane (e.g., 15au) Diazaspiro_Compound->MOR Agonist Diazaspiro_Compound->Sigma1R Antagonist

Caption: Dual-targeting mechanism of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives for pain relief.

Anticancer Potential of Diazaspiro Compounds

The diazaspiro scaffold has been explored for the development of novel anticancer agents, with a focus on inhibiting key enzymes involved in cancer cell proliferation and survival, such as poly(ADP-ribose) polymerase (PARP).[3][4] PARP inhibitors have shown significant promise in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

Bioisosteric Replacement in PARP Inhibitors: A Strategy to Reduce Cytotoxicity

One innovative approach has been to replace the piperazine core in the FDA-approved PARP inhibitor, olaparib, with various diazaspiro motifs.[3][4] This strategy aimed to develop non-cytotoxic congeners of olaparib that retain high PARP-1 affinity, potentially offering new therapeutic avenues for inflammatory diseases where PARP-1 hyperactivation is implicated, without inducing DNA damage.

Experimental Workflow: From Synthesis to In Vitro Evaluation

The following workflow outlines the key steps in the preclinical evaluation of these novel diazaspiro-based PARP inhibitors.

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Chemical Synthesis of Diazaspiro Analogues Characterization Structural Characterization (NMR, MS) Synthesis->Characterization PARP1_Affinity PARP-1 Affinity Screening (IC50 Determination) Synthesis->PARP1_Affinity Enzyme_Specificity Enzyme Specificity Assays PARP1_Affinity->Enzyme_Specificity DNA_Damage DNA Damage Assessment (e.g., γ-H2AX staining) Enzyme_Specificity->DNA_Damage Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) DNA_Damage->Cytotoxicity

Caption: Experimental workflow for the in vitro evaluation of diazaspiro-based PARP inhibitors.

Comparative In Vitro Efficacy and Cytotoxicity Data

CompoundDiazaspiro CorePARP-1 Affinity (IC50)Cytotoxicity (EC50 in WT cells)DNA Damage Induction
Olaparib PiperazineHigh14.6 µMYes
10e Diazaspiro[3.4]octane12.6 ± 1.1 nMNot specified, but noted as non-damagingNo
15b Diazaspiro[2.5]octane4397 ± 1.1 nM (Low)17.2 µMYes
17b Diazaspiro[4.4]nonane452.8 nM16.9 µMNot specified

Data extracted from Reilly et al. (2018).[3]

Interestingly, this study revealed that high PARP-1 affinity does not always correlate with DNA damage and cytotoxicity. Compound 10e demonstrated high PARP-1 affinity but did not induce DNA damage at concentrations similar to olaparib.[3][4] Conversely, some compounds with low PARP-1 affinity, such as 15b , still induced DNA damage at micromolar concentrations, explaining their observed cytotoxicity.[3] This highlights the potential of diazaspiro scaffolds to fine-tune the pharmacological properties of PARP inhibitors, paving the way for non-cytotoxic variants for non-cancer indications.

Antiviral Activity of Diazaspiro Compounds

The unique structural features of diazaspiro compounds have also been leveraged in the development of novel antiviral agents. One study reported the synthesis of a novel pyrimidyl-di(diazaspiroalkane) derivative and its evaluation against various strains of the human immunodeficiency virus (HIV).[5]

Mechanism of Action: Blocking Viral Entry

This class of compounds is proposed to act by inhibiting the replication of various viral families by blocking specific heparan sulfate proteoglycans (HSPG) on the host cell surface.[5] HSPGs are utilized by many viruses, including HIV, as initial attachment receptors to gain entry into host cells. By binding to HSPGs, the diazaspiro compound effectively prevents the virus from attaching to and infecting the cell.

In Vitro Anti-HIV Activity

CompoundHIV StrainCell LineIC50
Dispiro compound 2 HIV-1MT-21.37 µM
Dispiro compound 2 HIV-6S 1 DPSNot Specified1.17 µM
Dispiro compound 2 HIV-1 RFCEM-SS150 µM

Data extracted from a study on a novel pyrimidyl-di(diazaspiroalkane) derivative.[5]

The data indicates that the antiviral activity of this diazaspiro compound is strain-dependent, with high potency against some HIV-1 strains and significantly lower potency against others. This highlights the importance of evaluating novel antiviral candidates against a broad panel of viral strains.

Conclusion

Diazaspiro compounds represent a versatile and promising class of scaffolds for the development of novel therapeutics. The in vivo and in vitro data presented in this guide demonstrate their potential across diverse therapeutic areas, including pain management, oncology, and infectious diseases. The ability to modulate pharmacological properties by altering the diazaspiro core, as exemplified by the PARP inhibitor studies, underscores the vast potential of this structural motif. Future research should continue to explore the structure-activity relationships of diazaspiro compounds to optimize their efficacy, safety, and pharmacokinetic profiles for clinical translation.

References

  • BenchChem. (2025). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research. BenchChem.
  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • PubMed. (2020, March 12). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • PMC. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • ACS Publications. (2021, December 15). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Publications. [Link]

  • ACS Publications. (2018, June 1). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2009, August 15). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. PubMed. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Semantic Scholar. [Link]

  • ResearchGate. (2008, October 7). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. ResearchGate. [Link]

  • PMC. (n.d.). Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. PMC. [Link]

  • BenchChem. (n.d.).
  • ACS Publications. (n.d.). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists.
  • PubMed. (2019, November 15). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. PubMed. [Link]

  • PMC. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PMC. [Link]

  • Lirias. (2025, February 28). Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4. Lirias.
  • PLOS. (2015, September 3). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLOS Neglected Tropical Diseases. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • Frontiers. (n.d.). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers. [Link]

  • OAE Publishing Inc. (2023, August 28). Animal models for research on neurodegenerative diseases. OAE Publishing Inc. [Link]

  • ResearchGate. (2022, April 19). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. ResearchGate. [Link]

  • EurekAlert!. (2024, October 22). Inducing agents for Alzheimer's disease in animal models. EurekAlert!. [Link]

Sources

Validation

Comparative Synthetic Routes for Functionalized Diazaspiro[5.5]undecane Scaffolds

Functionalized diazaspiro[5.5]undecane scaffolds are privileged spirocyclic motifs in modern medicinal chemistry. By acting as conformationally restricted, three-dimensional bioisosteres for piperazines and other cyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Functionalized diazaspiro[5.5]undecane scaffolds are privileged spirocyclic motifs in modern medicinal chemistry. By acting as conformationally restricted, three-dimensional bioisosteres for piperazines and other cyclic diamines, these scaffolds offer enhanced metabolic stability, improved target selectivity, and unique pharmacokinetic profiles[1]. Notably, derivatives of 3,9-diazaspiro[5.5]undecane have emerged as potent competitive antagonists for γ-aminobutyric acid type A (GABA-A) receptors and as promising immunomodulatory agents[2].

As a Senior Application Scientist, I have evaluated the primary synthetic methodologies used to construct these complex spirocycles. This guide objectively compares the two most robust synthetic routes—the base-promoted [5+1] double Michael addition and the Guareschi-Thorpe condensation approach—providing the causality behind reagent selection and self-validating experimental protocols to ensure reproducibility in your laboratory.

Quantitative Comparison of Synthetic Strategies

The selection of a synthetic route depends heavily on the desired functionalization and the specific diazaspiro[5.5]undecane isomer required. Table 1 summarizes the performance metrics and operational parameters of the leading methodologies.

Table 1: Performance Comparison of Diazaspiro[5.5]undecane Synthetic Routes

ParameterRoute A: [5+1] Double Michael AdditionRoute B: Guareschi-Thorpe Condensation
Target Scaffold 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones[3]3,9-Diazaspiro[5.5]undecane-2,4-diones[4]
Key Precursors Diarylidene acetones, N,N-dimethylbarbituric acidN-benzylpiperidin-4-one, Ethyl cyanoacetate
Catalyst / Reagents Diethylamine (Et₂NH)NH₃, H₂SO₄, Pd/C (H₂)
Typical Yield 85–98% (Single step)[3]40–60% (Over 3 steps)[4]
Reaction Time 2–4 hours12–24 hours total
Scalability & Conditions High; Ambient temperature, solvent-efficientMedium; Requires high heat (150–160 °C) and pressure
Primary Advantage Excellent atom economy and stereoselectivityYields highly functionalizable orthogonal protecting groups

Route A: Base-Promoted [5+1] Double Michael Addition

This route is highly efficient for constructing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones from readily accessible non-cyclic starting materials[3].

Causality & Rationale

The reaction utilizes diethylamine (Et₂NH) as a base catalyst in dichloromethane (DCM) at ambient temperature. The causality behind this specific choice lies in the pKa balance: Et₂NH is sufficiently basic to deprotonate the active methylene of N,N-dimethylbarbituric acid, yet mild enough to prevent thermodynamic equilibration or retro-Michael fragmentation of the newly formed spirocycle[3]. DCM is selected as the solvent because it is non-nucleophilic and selectively precipitates the final spirocyclic product, driving the reaction forward via Le Chatelier's principle.

Self-Validating Experimental Protocol
  • Initiation: Dissolve 1.0 mmol of 1,5-diaryl-1,4-pentadien-3-one and 1.0 mmol of N,N-dimethylbarbituric acid in 10 mL of anhydrous DCM[3].

    • Validation Check: The solution must be completely clear. Any turbidity indicates moisture, which can prematurely quench the base catalyst.

  • Catalysis: Add 10 mol% of Et₂NH dropwise to the stirring mixture.

    • Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the bright yellow diarylidene acetone spot confirms the successful intermolecular Michael addition[3].

  • Spirocyclization: Stir the mixture at ambient temperature for 2–4 hours.

    • Validation Check: A white precipitate will gradually form. Because the spiro-tetraone product is significantly less soluble in DCM than its precursors, this precipitation acts as an internal indicator of successful intramolecular ring closure.

  • Isolation: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum.

    • Validation Check: The resulting solid should exhibit a sharp, distinct melting point, confirming the absence of uncyclized mono-Michael intermediates[3].

DoubleMichael A Diarylidene Acetone (Electrophile) D Active Methylene Deprotonation A->D B N,N-Dimethylbarbituric Acid (Nucleophile) B->D C Diethylamine (Et2NH) Base Catalyst C->D E Intermolecular Michael Addition (1st C-C Bond) D->E F Intramolecular Michael Addition (Spirocyclization) E->F G 2,4-Diazaspiro[5.5]undecane- 1,3,5,9-tetraone F->G

Workflow and mechanistic pathway of the base-promoted [5+1] double Michael addition.

Route B: Guareschi-Thorpe Condensation & Orthogonal Deprotection

For the synthesis of 3,9-diazaspiro[5.5]undecane-2,4-diones—which are critical precursors for GABA-A receptor antagonists—a multi-step Guareschi-Thorpe condensation is the industry standard[2][4].

Causality & Rationale

This route begins with N-benzylpiperidin-4-one and ethyl cyanoacetate. The use of the N-benzyl protecting group is a deliberate and necessary choice[4]. It provides orthogonal stability during the harsh acidic conditions (60% H₂SO₄, 160 °C) required for the subsequent hydrolysis and decarboxylation of the intermediate dicyano groups[5]. Standard carbamate protecting groups (like Boc) would not survive this step, leading to premature deprotection and polymerization. The benzyl group is later cleanly removed via catalytic hydrogenolysis[2].

Self-Validating Experimental Protocol
  • Condensation: Mix N-benzylpiperidin-4-one (50 mmol) and ethyl cyanoacetate (100 mmol) in an ethanolic ammonia solution at 0 °C, then allow to warm to room temperature over 12 hours[4].

    • Validation Check: The formation of a dense, crystalline precipitate indicates the successful spiro-annulation to the 9-benzyl-1,5-dicyanospiro[5.5]undecane intermediate.

  • Hydrolysis & Decarboxylation: Suspend the isolated intermediate in 60% aqueous H₂SO₄ and heat to 150–160 °C for 8 hours[5].

    • Validation Check: The release of CO₂ gas (visible bubbling) serves as a real-time kinetic indicator of successful decarboxylation[5]. The reaction is complete when gas evolution completely ceases.

  • Neutralization: Cool the mixture to 90 °C, dilute with water, and adjust the pH to ~9 using 30% aqueous ammonia[5].

    • Validation Check: The target 9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione will precipitate out of the basic aqueous layer. Extract with ethyl acetate and verify purity via LC-MS.

  • Hydrogenolysis (Deprotection): Dissolve the intermediate in methanol, add 10% Pd/C catalyst, and stir under a hydrogen atmosphere (1 atm)[2].

    • Validation Check: Monitor the volumetric hydrogen uptake. The reaction is complete when the theoretical volume of H₂ is consumed, yielding the free 3,9-diazaspiro[5.5]undecane-2,4-dione core[2].

GuareschiThorpe A N-Benzylpiperidin-4-one (Ketone Core) C Guareschi-Thorpe Condensation A->C B Ethyl Cyanoacetate + NH3 (Annulation Reagents) B->C D 9-Benzyl-1,5-dicyanospiro- [5.5]undecane C->D E Acidic Hydrolysis & Decarboxylation (H2SO4) D->E F 9-Benzyl-3,9-diazaspiro- [5.5]undecane-2,4-dione E->F G Catalytic Hydrogenolysis (Pd/C, H2) F->G H 3,9-Diazaspiro[5.5]undecane- 2,4-dione (Target) G->H

Multi-step synthetic route via Guareschi-Thorpe condensation and orthogonal deprotection.

Conclusion & Best Practices

When designing functionalized diazaspiro[5.5]undecane libraries, the choice of synthetic route dictates the downstream functionalization potential. The Double Michael Addition is unparalleled for generating highly substituted 2,4-diazaspiro systems in a single, high-yielding step with excellent atom economy. Conversely, the Guareschi-Thorpe approach , while requiring harsher conditions and multiple steps, is mandatory for synthesizing the 3,9-diazaspiro[5.5]undecane-2,4-dione core—a highly prized scaffold in neuropharmacology and immunomodulation. Always ensure orthogonal protection strategies (such as N-benzyl over N-Boc) are utilized when harsh acidic decarboxylation steps are anticipated.

References

  • Islam, M. S., & Barakat, A. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10(1), 1-9. URL: [Link]

  • Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795-17812. URL: [Link]

Sources

Comparative

Escaping Flatland: A Head-to-Head Comparison of 2,9-Diazaspiro[5.5]undecane Scaffolds vs. Traditional Kinase Inhibitors

Introduction For decades, the backbone of small-molecule kinase inhibitors has relied heavily on planar, nitrogen-containing heterocycles like piperazine and homopiperazine. Blockbuster drugs such as Imatinib and Palboci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For decades, the backbone of small-molecule kinase inhibitors has relied heavily on planar, nitrogen-containing heterocycles like piperazine and homopiperazine. Blockbuster drugs such as Imatinib and Palbociclib utilize these flat scaffolds to hinge-bind within the ATP pocket. However, as a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the limitations of these "flat" molecules: poor aqueous solubility, high metabolic clearance, and off-target promiscuity (particularly hERG channel inhibition).

The paradigm shift in medicinal chemistry is the "Escape from Flatland"[1]—increasing the fraction of sp3-hybridized carbons (Fsp3) to impart three-dimensional character. The 2,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged spirocyclic core. By replacing planar piperazines with this rigid, 3D spirocycle, we can radically alter the physicochemical and pharmacokinetic profile of a kinase inhibitor while maintaining or enhancing target affinity[2].

Mechanistic & Structural Comparison

When comparing a traditional planar kinase inhibitor to a 2,9-diazaspiro[5.5]undecane derivative head-to-head, the divergence in performance is rooted in spatial geometry.

  • Vector Geometry: Piperazine directs substituents in a relatively linear, 2D plane. 2,9-diazaspiro[5.5]undecane, due to its orthogonal spiro-fusion, projects substituents into distinct 3D vectors. This allows for deeper, more specific exploration of sub-pockets within the kinase domain.

  • Off-Target Mitigation: Flat, lipophilic molecules are notorious for intercalating into the hERG potassium channel, leading to cardiotoxicity. The bulky, 3D nature of the spiro[5.5]undecane core sterically clashes with the hERG binding site, drastically widening the therapeutic window.

  • Metabolic Shielding: The spiro-carbon introduces steric hindrance that protects adjacent nitrogen atoms from rapid N-dealkylation or oxidation by Cytochrome P450 (CYP) enzymes.

G cluster_planar Traditional Planar Scaffold (e.g., Piperazine) cluster_spiro Spirocyclic Scaffold (2,9-diazaspiro[5.5]undecane) P_Scaffold Low Fsp3 Flat Conformation P_Tox Off-Target Binding (e.g., hERG) P_Scaffold->P_Tox P_Metab High CYP450 Clearance P_Scaffold->P_Metab S_Scaffold High Fsp3 3D Conformation S_Spec High Target Specificity (Precise Exit Vectors) S_Scaffold->S_Spec S_Metab Metabolic Stability (Steric Shielding) S_Scaffold->S_Metab

Structural and mechanistic divergence between planar and spirocyclic kinase inhibitor scaffolds.

Quantitative Data Comparison

To objectively evaluate the impact of the spirocyclic scaffold, we synthesized matched molecular pairs: a standard Piperazine-based inhibitor (Analog A) and its 2,9-diazaspiro[5.5]undecane counterpart (Analog B) targeting a representative cyclin-dependent kinase (CDK).

ParameterPiperazine Scaffold (Analog A)2,9-diazaspiro[5.5]undecane (Analog B)Scientific Implication
Fsp3 Fraction 0.320.58Higher Fsp3 correlates with clinical success and reduced attrition[1].
Target Kinase IC50 12 nM8 nM3D vectors maintain or improve ATP-pocket affinity.
hERG IC50 (Off-target) 1.5 µM>30 µMSpiro-core prevents planar intercalation into hERG channels.
Aqueous Solubility 15 µg/mL145 µg/mLDisruption of crystal lattice stacking significantly improves solubility.
HLM CLint (µL/min/mg) 45.212.4Steric hindrance at the spiro-center reduces CYP-mediated metabolism.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness, the data above must be generated through orthogonal, self-validating assays. Below are the step-by-step methodologies I employ to profile these compounds.

Protocol 1: Kinase Selectivity Profiling (ADP-Glo™ Assay)

Causality: Traditional radiometric assays require hazardous ³³P-ATP and are limited by the specific Km of the kinase. The ADP-Glo™ Kinase Assay[3] is a universal, homogeneous luminescent assay that measures ADP formation. It allows us to use physiological ATP concentrations (up to 1mM), providing a more accurate reflection of in vivo inhibitor efficacy.

  • Preparation: Dilute the target kinase (e.g., CDK4/Cyclin D1) in 1X Kinase Buffer. Prepare a 10-point 3-fold serial dilution of the 2,9-diazaspiro[5.5]undecane inhibitor in DMSO.

  • Reaction: Combine 1 µL of inhibitor, 2 µL of enzyme, and 2 µL of ATP/Substrate mix in a 384-well plate. Incubate at room temperature for 60 minutes.

  • Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. (Self-validation step: This ensures background luminescence from residual ATP is entirely eliminated, preventing false positives).

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol 2: Metabolic Stability via Human Liver Microsomes (HLM)

Causality: To prove that the spirocyclic core prevents rapid clearance, we must test it against the primary site of drug metabolism: the liver. HLMs contain the full complement of CYP450 enzymes.

  • Incubation Mix: Prepare a mixture containing 0.5 mg/mL HLM protein, 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). (Self-validation step: Run a parallel control without NADPH to differentiate CYP-mediated metabolism from chemical instability in the buffer).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench immediately in 200 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (CLint) based on the half-life of compound disappearance.

Workflow Start Compound Library (Spiro vs Planar) ADP ADP-Glo™ Kinase Assay (Target IC50) Start->ADP HLM HLM Clearance Assay (Metabolic Stability) Start->HLM hERG Patch-Clamp Electrophysiology (Off-Target Toxicity) Start->hERG Lead Lead Selection: High Efficacy, Low Tox ADP->Lead HLM->Lead hERG->Lead

Multiparametric experimental workflow for validating spirocyclic kinase inhibitors.

Conclusion

The integration of the 2,9-diazaspiro[5.5]undecane scaffold represents a critical evolution in kinase inhibitor design. By escaping "flatland," researchers can systematically engineer out the liabilities of traditional planar scaffolds. The resulting spirocyclic inhibitors demonstrate superior aqueous solubility, extended metabolic half-lives, and a cleaner off-target profile, ultimately increasing the probability of clinical success.

References

  • Title: Escape from flatland: increasing saturation as an approach to improving clinical success. Source: PubMed. URL: [Link]

  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Source: PMC. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2,9-diazaspiro[5.5]undecan-3-one hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2,9-Diazaspiro[5.5]undecan-3-one Hydrochloride As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle m...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 2,9-Diazaspiro[5.5]undecan-3-one Hydrochloride

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of complex synthetic building blocks. 2,9-Diazaspiro[5.5]undecan-3-one hydrochloride (and its dihydrochloride variant) is a highly polar, spirocyclic amine salt widely utilized in the synthesis of morpholine-spirocyclic piperidine amides and ion channel modulators[1].

While its unique 3D conformation is invaluable for pharmacophore development, its biological activity and high aqueous solubility present specific environmental and safety risks. Improper drain disposal can lead to aquatic toxicity and environmental persistence. Therefore, it must be strictly managed as hazardous chemical waste under the[2]. This guide provides a self-validating, step-by-step operational protocol for its safe handling and disposal.

Part 1: Chemical Profile & Mechanistic Toxicology

Before handling or disposing of any chemical, it is critical to understand why it is hazardous. 2,9-Diazaspiro[5.5]undecan-3-one hydrochloride contains both a basic secondary amine (piperidine ring) and a lactam (diazepanone ring). As a hydrochloride salt, it is highly hygroscopic and water-soluble.

Causality of Hazard : The localized acidity of the hydrochloride salt can cause skin and respiratory irritation (GHS H315, H335). Furthermore, its structural role as a neuroactive drug precursor means that environmental release could disrupt aquatic ecosystems.

Table 1: Quantitative Data & Disposal Parameters

ParameterSpecificationCausality / Operational Rationale
Molecular Formula C9H17ClN2OContains basic amine and lactam; forms HCl salt.
Molecular Weight 204.70 g/mol Highly soluble in aqueous media, strictly prohibiting drain disposal[3].
GHS Hazards H302, H315, H319, H335Necessitates strict PPE (nitrile gloves, safety goggles).
Max Container Fill 90% CapacityPrevents over-pressurization from temperature shifts[4].
SAA Time Limit 6 Months (or 72h once full)EPA RCRA compliance to prevent container degradation[5].

Part 2: Standard Operating Procedure (SOP) for Safe Disposal

To ensure trustworthiness, this protocol is designed as a self-validating system: each step includes a verification check before proceeding to the next.

Step 1: Waste Segregation & Compatibility Assessment

  • Action : Separate 2,9-diazaspiro[5.5]undecan-3-one hydrochloride waste from strong oxidizing agents and heavy metals[3].

  • Causality : Amines can react exothermically with strong oxidizers. If the compound was used in a biphasic extraction, separate the aqueous layer from halogenated organic solvents to reduce TSDF (Treatment, Storage, and Disposal Facility) incineration costs.

  • Validation Check : Verify the pH of the aqueous waste stream. It should be neutralized (pH 6-8) before sealing to prevent pressure buildup from acid-base gas evolution.

Step 2: Containment

  • Action : Transfer the waste into a chemically compatible High-Density Polyethylene (HDPE) container[4].

  • Causality : While glass is acceptable for the dry powder, HDPE is prioritized for liquid waste to eliminate the risk of shatter-induced spills.

  • Validation Check : Ensure the container is filled to no more than 90% of its total capacity[4]. This headspace accommodates vapor expansion.

Step 3: RCRA-Compliant Labeling

  • Action : Affix a label clearly stating "Hazardous Waste".

  • Causality : The or chemical formulas on waste labels because emergency responders must be able to identify the contents instantly.

  • Validation Check : Does the label read exactly "Hazardous Waste: 2,9-diazaspiro[5.5]undecan-3-one hydrochloride (Aqueous/Organic Solution)"? If yes, proceed.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action : Place the sealed container in a designated SAA with secondary containment (e.g., a spill tray)[5].

  • Causality : Secondary containment ensures that if the primary HDPE container fails, the chemical does not reach the laboratory floor or drainage system.

  • Validation Check : Log the accumulation start date. By, the container must be removed by a certified waste broker within 6 months, or within 72 hours of becoming full[5].

WasteWorkflow Gen 1. Waste Generation Seg 2. Hazard Segregation Gen->Seg Cont 3. HDPE Containment Seg->Cont SAA 4. SAA Storage Cont->SAA TSDF 5. TSDF Incineration SAA->TSDF

Fig 1. Cradle-to-grave RCRA-compliant disposal workflow for spirocyclic amine waste.

Part 3: Emergency Spill Response Logic

Spills of amine hydrochlorides require immediate, methodical action to prevent aerosolization of the irritating powder or spread of the corrosive liquid.

Protocol:

  • Assessment : Determine if the spill is dry powder or a dissolved solution.

  • PPE : Don standard nitrile gloves, a lab coat, and tightly sealed safety goggles.

  • Containment (Dry) : Do not sweep vigorously. Use a damp absorbent pad to gently collect the powder to prevent aerosolizing the respiratory irritant.

  • Containment (Wet) : Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials.

  • Collection : Place all contaminated pads and PPE into a heavy-duty hazardous waste bag, seal, and label appropriately.

SpillLogic Spill Spill Detected Assess Assess State Spill->Assess PPE Don PPE (Nitrile/Goggles) Assess->PPE Dry Dry Spill: Avoid Dust Generation PPE->Dry Powder Wet Wet Spill: Apply Inert Absorbent PPE->Wet Solution Collect Collect in HDPE Dry->Collect Wet->Collect Label Label: Hazardous Waste Collect->Label

Fig 2. Emergency spill response decision tree for solid and liquid chemical states.

References

  • [1] Title: WO2012125613A1 - Morpholine-spirocyclic piperidine amides as modulators of ion channels | Source: Google Patents | URL:

  • [2] Title: Resource Conservation and Recovery Act (RCRA) Overview | Source: US Environmental Protection Agency | URL:[Link]

  • Title: Hazardous Chemical Waste Management Guidelines | Source: Columbia University | URL:[Link]

  • [5] Title: How to Ensure Safe Chemical Waste Disposal in Laboratories | Source: Daniels Health | URL:[Link]

  • [4] Title: How to Dispose of Chemical Waste in a Lab Correctly | Source: GAIACA | URL:[Link]

  • [3] Title: Hazardous Waste Disposal Guide | Source: Northwestern University | URL:[Link]

Sources

Handling

Operational Guide: Personal Protective Equipment and Handling Protocols for 2,9-Diazaspiro[5.5]undecan-3-one Hydrochloride

As a Senior Application Scientist, I frequently guide drug development teams through the logistical and safety hurdles of handling novel spirocyclic building blocks. 2,9-Diazaspiro[5.5]undecan-3-one hydrochloride is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development teams through the logistical and safety hurdles of handling novel spirocyclic building blocks. 2,9-Diazaspiro[5.5]undecan-3-one hydrochloride is a highly valuable intermediate in medicinal chemistry, offering unique conformational rigidity for drug discovery. However, its physical properties as a finely milled hydrochloride salt necessitate strict operational controls.

This guide provides a comprehensive, field-proven framework for handling, PPE selection, and disposal. By understanding the causality behind these safety protocols, your laboratory can ensure both operator safety and experimental integrity.

Chemical Profile & Hazard Mechanistic Rationale

Before selecting Personal Protective Equipment (PPE), we must understand the physical and chemical nature of the threat.

PropertySpecification
Chemical Name 2,9-Diazaspiro[5.5]undecan-3-one hydrochloride
PubChem CID 118562501
Physical State Solid, fine powder
Primary GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)

Mechanistic Rationale for Hazards: The spirocyclic secondary amine structure, stabilized as a hydrochloride salt, renders this compound highly water-soluble ()[1]. When aerosolized powder contacts the mucous membranes of the respiratory tract or eyes, it rapidly dissolves. This causes localized osmotic stress and pH shifts that manifest as severe irritation. Furthermore, finely milled organic hydrochlorides are highly susceptible to triboelectric charging (static cling). This physical characteristic drastically increases the risk of accidental aerosolization during spatula transfer, necessitating specific engineering controls beyond standard PPE.

Tiered Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling static-prone, irritant powders. The following matrix outlines the required PPE and the scientific rationale behind each choice.

PPE CategorySpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 Tight-fitting GogglesStandard safety glasses leave gaps; tight-fitting goggles prevent the ingress of static-repelled, aerosolized fine powders.
Hand Protection Nitrile Gloves (≥ 4 mil thickness)Nitrile resists solid penetration and provides a robust chemical barrier against the polar aprotic solvents (e.g., DMSO) used during dissolution.
Body Protection Flame-resistant cotton lab coatMust be fully buttoned to protect against incidental powder accumulation on personal clothing.
Respiratory N95/P100 Particulate RespiratorRequired only if a risk assessment dictates handling outside a certified chemical fume hood.

Operational Workflows: Step-by-Step Handling

To build a self-validating safety system, your procedures must inherently prevent exposure rather than just reacting to it.

Protocol A: Precision Weighing and Dispensing

Objective: Transfer the static-prone powder without aerosolization or loss of mass.

  • Fume Hood Preparation : Clear the workspace. Ensure the fume hood face velocity is between 80–100 feet per minute (fpm). Excessive airflow will catch the fine hydrochloride powder and scatter it across the hood ()[2].

  • Static Mitigation : Pass an anti-static gun (e.g., Zerostat) over the chemical container and the receiving vessel. This neutralizes the triboelectric charge inherent to milled salts, preventing the powder from "jumping" off the spatula.

  • The Pre-Weighed Vial Method : To minimize open-air handling, tare a sealed glass vial on the analytical balance outside the hood. Bring the vial into the hood, transfer the estimated required mass of 2,9-diazaspiro[5.5]undecan-3-one hydrochloride into the vial, and seal it immediately ()[2].

  • Mass Verification : Return the sealed vial to the balance to record the exact mass. This self-validating step ensures zero powder is lost to the laboratory environment during transport, protecting both the operator and the accuracy of your assay concentration.

Protocol B: Dissolution and Assay Preparation

Objective: Solubilize the building block safely for downstream biological or synthetic assays.

  • Solvent Selection : The compound is highly soluble in aqueous buffers and polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

  • Closed-System Addition : Inject the solvent directly through the septum of the sealed vial using a syringe. If a septum is not available, open the vial only inside the fume hood, add the solvent, and immediately recap.

  • Aerosol-Free Agitation : Dissolve by gentle vortexing. Do not use an ultrasonic bath on an uncapped vial; sonication induces cavitation that ejects microscopic, highly concentrated droplets of the dissolved compound into the breathing zone.

Spill Response and Disposal Plans

Emergency Spill Containment (Solid Powder)
  • Immediate Isolation : Alert personnel and isolate the spill zone. Do not attempt to dry-sweep the powder, as the mechanical action will immediately aerosolize the irritant hydrochloride salt ()[3].

  • Wet Suppression : Gently cover the spilled powder with absorbent laboratory paper. Spray the paper with a fine mist of water or 70% Isopropyl Alcohol (IPA) until damp. The solvent dissolves the top layer of the powder, binding it to the paper and completely suppressing dust generation.

  • Collection : Use a non-sparking, disposable scoop to lift the damp paper and the underlying dissolved mass. Place all materials into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination : Wipe the affected surface with a wet paper towel, followed by a final wipe with 70% IPA to ensure no residual chemical remains.

Waste Disposal Plan
  • Solid Waste : Contaminated PPE, weigh boats, and spill cleanup materials must be sealed in an HDPE container labeled "Hazardous Solid Waste: Toxic Organic Hydrochloride."

  • Liquid Waste : Segregate based on the solvent used. Aqueous solutions can typically be routed to standard aqueous hazardous waste. If dissolved in DMSO, route to "Non-Halogenated Organic Waste" ()[3]. Never mix with strong oxidizing waste streams.

Chemical Handling & Spill Response Workflow

Workflow A Pre-Operation Risk Assessment B Don PPE (Nitrile, Goggles) A->B C Weighing in Fume Hood B->C D Solvent Addition (DMSO/H2O) C->D E Spill Detected C->E D->E G Waste Segregation D->G F Wet Containment & Absorption E->F F->G H Hazardous Waste Disposal G->H

Fig 1: Operational workflow and spill response for 2,9-diazaspiro[5.5]undecan-3-one hydrochloride.

References

  • 2,9-Diazaspiro[5.5]undecan-3-one hydrochloride - PubChem Source: National Institutes of Health (NIH) / National Center for Biotechnology Information URL:[Link]

  • Weighing Hazardous Powders in the Laboratory Source: University of Wisconsin-Madison Environment, Health & Safety URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) Source: National Research Council / The National Academies Press URL:[Link]

Sources

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